molecular formula C21H15NO3 B039881 Tris(4-formylphenyl)amine CAS No. 119001-43-3

Tris(4-formylphenyl)amine

货号: B039881
CAS 编号: 119001-43-3
分子量: 329.3 g/mol
InChI 键: YOXHQRNDWBRUOL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tris(4-formylphenyl)amine is a high-purity, multifunctional organic building block of significant interest in advanced materials research. Its structure features a central triphenylamine core, a well-known electron-rich and hole-transporting unit, symmetrically functionalized with three formyl (aldehyde) groups. These aldehyde groups serve as highly reactive handles for subsequent condensation reactions, most notably in the formation of Schiff bases and the synthesis of complex organic frameworks. The primary research value of this compound lies in its role as a precursor for the construction of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), where it acts as a trigonal planar node to create porous, crystalline materials for gas storage, separation, and catalysis. Furthermore, it is extensively used in the synthesis of organic semiconductors and electroactive polymers for applications in Organic Light-Emitting Diodes (OLEDs), particularly as a host or hole-injection material, and in dye-sensitized solar cells (DSSCs). The electron-donating nature of the amine center, combined with the tunable electronic properties of the appended groups, allows researchers to engineer materials with specific HOMO-LUMO energy levels, redox behavior, and luminescent properties. This reagent is strictly For Research Use Only and is an indispensable tool for chemists and material scientists developing next-generation functional materials.

属性

IUPAC Name

4-(4-formyl-N-(4-formylphenyl)anilino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO3/c23-13-16-1-7-19(8-2-16)22(20-9-3-17(14-24)4-10-20)21-11-5-18(15-25)6-12-21/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXHQRNDWBRUOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80282943
Record name Tris(4-formylphenyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119001-43-3
Record name Tris(4-formylphenyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(4-formylphenyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to Tris(4-formylphenyl)amine: A Core Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 119001-43-3

Abstract

This technical guide provides an in-depth overview of Tris(4-formylphenyl)amine, a pivotal molecular building block in the realm of materials science. With its unique C3-symmetric and trifunctional aldehyde structure, this compound has garnered significant attention for the synthesis of highly ordered polymeric materials, most notably Covalent Organic Frameworks (COFs). This document is intended for researchers, scientists, and professionals in materials science and drug development, offering a comprehensive summary of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its applications. While direct applications in drug development are not prevalent, its role in creating advanced materials for potential applications such as drug delivery and biomedical sensing is highlighted. All quantitative data is presented in clear, tabular format, and key processes are visualized using logical diagrams.

Core Properties of this compound

This compound is a yellow to orange crystalline powder.[1] Its core structure features a central nitrogen atom bonded to three phenyl rings, each functionalized with a formyl (aldehyde) group at the para position. This tripodal and electrophilic nature makes it an ideal candidate for condensation reactions with complementary nucleophilic linkers to form extended, porous networks.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, compiled from various sources.

PropertyValueReferences
CAS Number 119001-43-3[2]
Molecular Formula C₂₁H₁₅NO₃[2]
Molecular Weight 329.35 g/mol [2]
Appearance Yellow to orange powder or crystal[1]
Melting Point 244-248 °C[3]
Solubility Soluble in Chloroform
Storage Temperature 2-8 °C, under inert gas[4]
Spectroscopic Data

The spectral characteristics are crucial for the identification and quality control of this compound.

Spectrum TypeKey Peaks / Shifts (δ in ppm)Solvent / TechniqueReferences
¹H NMR 9.95 (s, 3H, -CHO), 7.85 and 7.26 (AA'XX' system, 12H, Ar-H)CDCl₃[5]
9.93 (s, 3H, -CHO), 7.82-7.91 (m, 6H, Ar-H)DMSO-d₆[6]
¹³C NMR 191.49, 150.73, 132.19, 131.44, 124.43DMSO-d₆[7]
FT-IR (KBr Pellet) ~2810, 2724 cm⁻¹ (C-H stretch of aldehyde), ~1697 cm⁻¹ (C=O stretch of aldehyde)KBr Pellet[7]

Synthesis of this compound: An Experimental Protocol

A practical and efficient two-flask synthesis from triphenylamine (B166846) has been reported, providing higher yields compared to a direct one-flask threefold Vilsmeier-Haack formylation.[5][8] The direct formylation often stalls at the disubstitution stage due to the deactivation of the intermediate.[5] The following protocol is adapted from this improved methodology.

Materials and Reagents
  • Triphenylamine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Sodium hydroxide (B78521) (NaOH) solution (1 M)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel

  • Argon (Ar) gas

  • Standard laboratory glassware

  • Ice bath

Step-by-Step Procedure

Flask 1: Synthesis of the Dialdehyde (B1249045) Intermediate

  • To a flask under an argon atmosphere, add N,N-dimethylformamide (23 equivalents).

  • Cool the flask in an ice bath (0 °C).

  • Slowly add phosphorus oxychloride (25 equivalents) dropwise to the DMF.

  • Stir the mixture for 1 hour at 0 °C.

  • Add triphenylamine (1 equivalent) to the reaction mixture.

  • Heat the mixture to 95 °C and stir for 4 hours.

  • After cooling to room temperature, pour the mixture into ice-water.

  • Basify the aqueous solution with 1 M NaOH.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water, dry over sodium sulfate, and filter through a short pad of silica gel.

  • The crude product, primarily the dialdehyde, is used in the next step without further purification.

Flask 2: Final Formylation to this compound

  • In a separate flask, prepare the Vilsmeier reagent as in Flask 1, steps 1-3 (23 equivalents of DMF and 25 equivalents of POCl₃).

  • Add the crude dialdehyde intermediate from Flask 1 to this mixture.

  • Heat the reaction mixture to 95 °C and stir for approximately 1.5 hours. The reaction can be monitored by HPLC.

  • Follow the same workup procedure as in Flask 1, steps 7-10.

  • The final product can be further purified by column chromatography or recrystallization to yield this compound.

This two-flask procedure has been reported to achieve an isolated yield of 52% on a gram scale.[5]

Key Applications in Materials Science

This compound is a cornerstone in the construction of various advanced materials due to its C3-symmetric geometry.

Covalent Organic Frameworks (COFs)

The primary application of this compound is in the synthesis of 2D and 3D Covalent Organic Frameworks (COFs).[8] These are crystalline porous polymers with a highly ordered structure. The three aldehyde groups of this compound can react with various multitopic amines (e.g., linear diamines or other triangular triamines) through Schiff base condensation to form stable imine linkages, resulting in a porous, crystalline framework.[9]

Other Polymeric Materials

Beyond COFs, it serves as a monomer for:

  • Hole transport materials in electronic devices.

  • Polymers for non-doping emitting materials.

  • Dendrimers and hyperbranched polymers.

Relevance to Drug Development

While not a therapeutic agent itself, the materials synthesized from this compound have potential applications in the biomedical field.

  • Drug Delivery: COFs synthesized using this compound as a building block can be designed to have specific pore sizes and functionalities. These pores can be loaded with drug molecules, such as doxorubicin, for controlled release applications.[10]

  • Biomedical Sensing: The fluorescent properties of materials derived from this compound can be exploited for sensing applications. For instance, a COF synthesized from this amine has been used as a fluorescent sensor for the detection of Fe(III) ions, which are crucial in many biological processes.[9]

  • Biocompatible Materials: Some COFs exhibit low toxicity and good biocompatibility, making them suitable candidates for in-vivo applications.

Visualized Workflows and Logical Relationships

Synthesis Workflow

The following diagram illustrates the two-flask synthesis protocol for this compound.

G Synthesis Workflow of this compound cluster_flask1 Flask 1: First Formylation cluster_flask2 Flask 2: Second Formylation start1 Triphenylamine + DMF + POCl3 react1 Heat at 95°C for 4h start1->react1 workup1 Hydrolysis & Extraction react1->workup1 intermediate Crude Dialdehyde workup1->intermediate start2 Crude Dialdehyde + Fresh DMF/POCl3 intermediate->start2 Transfer react2 Heat at 95°C for 1.5h start2->react2 workup2 Hydrolysis, Extraction & Purification react2->workup2 final_product This compound workup2->final_product

Caption: Two-flask synthesis of this compound.

Role in COF Formation

This diagram shows the logical relationship of this compound acting as a trigonal node in the formation of a 2D COF through condensation with a linear diamine linker.

G This compound in 2D COF Synthesis tfpa This compound (Trigonal Node) process Schiff Base Condensation tfpa->process linker Linear Diamine Linker (e.g., p-Phenylenediamine) linker->process cof 2D Covalent Organic Framework (Porous, Crystalline) process->cof - H₂O

Caption: Formation of a 2D COF from trigonal and linear monomers.

Safety Information

This compound should be handled with care in a laboratory setting.

  • GHS Hazard Statements: May cause an allergic skin reaction (H317) and may cause long-lasting harmful effects to aquatic life (H413).[1]

  • Precautionary Statements: Avoid breathing dust, wear protective gloves, and avoid release to the environment (P261, P280, P273).[1]

  • Personal Protective Equipment: It is recommended to use a dust mask, eye shields, and gloves when handling this compound.

Conclusion

This compound stands out as a highly valuable and versatile building block in materials chemistry. Its well-defined structure allows for the precise construction of complex, porous materials like Covalent Organic Frameworks. While its direct role in drug development is limited, the unique properties of the materials derived from it open up promising avenues for advanced applications in drug delivery, diagnostics, and beyond. This guide serves as a foundational resource for scientists and researchers looking to leverage the unique properties of this key chemical compound.

References

An In-depth Technical Guide to the Chemical Properties of 4,4',4''-Nitrilotribenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4',4''-Nitrilotribenzaldehyde, also known as tris(4-formylphenyl)amine, is a trifunctional aromatic aldehyde that has garnered significant interest in the fields of materials science and organic synthesis. Its unique C3-symmetric structure, featuring a central nitrogen atom bonded to three benzaldehyde (B42025) moieties, makes it a valuable building block for the construction of complex molecular architectures such as covalent organic frameworks (COFs), Schiff base polymers, and other novel materials.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4,4',4''-nitrilotribenzaldehyde, with a particular focus on its relevance to researchers in chemistry and drug development.

Chemical and Physical Properties

4,4',4''-Nitrilotribenzaldehyde is a solid, typically appearing as a slightly pale yellow to yellow-green crystalline powder.[3] It is stable under normal laboratory conditions.[3] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₂₁H₁₅NO₃[3][4]
Molecular Weight 329.35 g/mol [2][4]
Appearance Slightly pale yellow to yellow-green crystal/powder[3]
Melting Point 243-248 °C[2][3]
Solubility Soluble in Chloroform, DMF, DMSO.[3][5] Insoluble in water.[3]
Purity Typically >97%[3][4]

Synthesis of 4,4',4''-Nitrilotribenzaldehyde

A common and effective method for the synthesis of 4,4',4''-nitrilotribenzaldehyde is the Vilsmeier-Haack formylation of triphenylamine (B166846). This reaction introduces aldehyde groups onto the para-positions of the phenyl rings.

G TPA Triphenylamine Reaction Electrophilic Aromatic Substitution TPA->Reaction DMF DMF Intermediate Vilsmeier Reagent (Electrophile) DMF->Intermediate Reacts with POCl3 POCl₃ POCl3->Intermediate Intermediate->Reaction Attacks Workup Aqueous Workup (NaOH Neutralization) Reaction->Workup Product 4,4',4''-Nitrilotribenzaldehyde Workup->Product

Caption: Synthetic pathway for 4,4',4''-Nitrilotribenzaldehyde.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

The following protocol is a generalized procedure based on literature methods for the Vilsmeier-Haack formylation of triphenylamine.

Materials:

  • Triphenylamine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Distilled water

  • Ice

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, phosphorus oxychloride is added dropwise to a stirred solution of anhydrous DMF at 0 °C. The mixture is stirred for one hour at this temperature to form the Vilsmeier reagent.

  • Triphenylamine is then added to the reaction mixture.

  • The reaction temperature is raised to 95 °C and maintained for approximately 4 hours.

  • After the reaction is complete, the mixture is cooled and poured into ice-cold water.

  • The resulting mixture is neutralized with an aqueous NaOH solution.

  • The product is extracted with dichloromethane.

  • The combined organic layers are washed with brine solution and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude 4,4',4''-nitrilotribenzaldehyde can be further purified by recrystallization or column chromatography.

Spectral Data

The structural characterization of 4,4',4''-nitrilotribenzaldehyde is confirmed through various spectroscopic techniques.

Spectroscopic Data Observed Peaks/Signals Reference(s)
FTIR (cm⁻¹) 2832 (νC-H, -CHO), 2734 (δC-H, -CHO), 1688 (νC=O, -CHO), 1275 (νC-N, Ar-N), 816 (δAr-H, 1,4-substituted benzene)[6]
¹H NMR (CDCl₃, ppm) Expected signals in the aromatic region (around 7.0-8.0 ppm) and a characteristic aldehyde proton signal (around 9.8-10.0 ppm).[3]
¹³C NMR (CDCl₃, ppm) Expected signals for aromatic carbons and a downfield signal for the carbonyl carbon of the aldehyde group (around 190 ppm).[3]
UV-Vis (nm) The UV-Vis spectrum is expected to show absorption bands corresponding to π-π* transitions of the aromatic system.[4]

Reactivity and Applications

The three aldehyde groups of 4,4',4''-nitrilotribenzaldehyde are highly reactive and can undergo a variety of chemical transformations, making it a versatile precursor in organic synthesis.

Synthesis of Covalent Organic Frameworks (COFs) and Polymers

The primary application of 4,4',4''-nitrilotribenzaldehyde is in the synthesis of porous crystalline polymers known as covalent organic frameworks (COFs).[7] Through condensation reactions with multitopic amines, it forms stable, porous networks with potential applications in gas storage, catalysis, and sensing. Similarly, it is used to synthesize hyperbranched conjugated Schiff base polymers.[1]

G NTBA 4,4',4''-Nitrilotribenzaldehyde (Trifunctional Aldehyde) Condensation Schiff Base Condensation NTBA->Condensation Amine Multitopic Amine (e.g., p-phenylenediamine) Amine->Condensation Polymer Covalent Organic Framework (COF) or Hyperbranched Polymer Condensation->Polymer

Caption: Role in COF and polymer synthesis.

Relevance in Drug Development

While direct pharmacological applications of 4,4',4''-nitrilotribenzaldehyde are not extensively documented, its structural motifs—the triphenylamine core and the benzaldehyde functional groups—are present in various biologically active molecules.

As a Scaffold in Medicinal Chemistry

The triphenylamine scaffold is a key component in many functional materials and has been explored in medicinal chemistry due to its unique three-dimensional propeller-like structure and electron-donating properties.[8] This core can be functionalized to create derivatives with a wide range of biological activities. The aldehyde groups of 4,4',4''-nitrilotribenzaldehyde serve as versatile handles for the introduction of diverse functionalities through reactions such as reductive amination, Wittig reactions, and the formation of hydrazones and other derivatives. This allows for the systematic exploration of the chemical space around the triphenylamine core to develop novel therapeutic agents.

Potential for Bioactive Derivatives

Benzaldehyde and its derivatives are known to exhibit a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of three aldehyde groups in 4,4',4''-nitrilotribenzaldehyde offers the potential to create multivalent ligands or conjugates that could exhibit enhanced binding affinity or targeted delivery to biological receptors. For instance, it can be used as a core structure to synthesize dendrimers or other macromolecules for drug delivery applications.

G NTBA 4,4',4''-Nitrilotribenzaldehyde (Core Scaffold) Functionalization Chemical Modification (e.g., Reductive Amination, Condensation) NTBA->Functionalization Derivatives Novel Derivatives Functionalization->Derivatives Bioactivity Potential Biological Activities (Antimicrobial, Anticancer, etc.) Derivatives->Bioactivity DrugDelivery Drug Delivery Systems (e.g., Dendrimers) Derivatives->DrugDelivery

Caption: Potential applications in drug development.

Safety and Handling

4,4',4''-Nitrilotribenzaldehyde is a chemical that should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[3] It is incompatible with strong oxidizing agents.[3] Hazardous decomposition products include carbon oxides and nitrogen oxides.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4,4',4''-Nitrilotribenzaldehyde is a valuable and versatile chemical compound with well-defined properties and synthetic accessibility. Its primary applications currently lie in materials science, particularly in the synthesis of COFs and advanced polymers. However, its unique structure and reactive functional groups suggest significant, yet largely unexplored, potential in the field of drug development. As a trifunctional scaffold, it offers a platform for the creation of novel, complex molecules with the potential for a range of biological activities. Further research into the medicinal chemistry of 4,4',4''-nitrilotribenzaldehyde and its derivatives is warranted to fully realize its potential in the development of new therapeutic agents and drug delivery systems.

References

4,4′,4″-Triformyltriphenylamine molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4,4′,4″-Triformyltriphenylamine

Introduction

4,4′,4″-Triformyltriphenylamine, also known as tris(4-formylphenyl)amine or 4,4′,4″-nitrilotrisbenzaldehyde, is a versatile organic compound that has garnered significant interest in materials science and organic synthesis. Its unique tripodal structure, featuring a central nitrogen atom connected to three formyl-substituted phenyl rings, makes it an excellent building block for the construction of complex supramolecular architectures, covalent organic frameworks (COFs), and functional polymers. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its applications.

Physicochemical Properties

4,4′,4″-Triformyltriphenylamine is a solid compound, typically appearing as a light yellow to green powder or crystalline solid[1]. It is soluble in organic solvents like chloroform[1].

Quantitative Data Summary

A summary of the key physicochemical properties of 4,4′,4″-Triformyltriphenylamine is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 329.35 g/mol [1][2][3][4]
Molecular Formula C₂₁H₁₅NO₃[1][2][4][5]
CAS Number 119001-43-3[1][2][3][4]
Melting Point 244-248 °C[1][4][6]
Boiling Point (Predicted) 551.1 ± 45.0 °C[1][6]
Density (Predicted) 1.288 ± 0.06 g/cm³[1][6]
Vapor Pressure 3.42E-12 mmHg at 25°C[6]
Refractive Index 1.714[6]

Synthesis

The synthesis of 4,4′,4″-triformyltriphenylamine can be achieved through various methods. One common approach involves the formylation of triphenylamine. A detailed experimental protocol for its preparation from 4-formyltriphenylamine is provided below.

Experimental Protocol: Synthesis from 4-Formyltriphenylamine

This protocol is based on the Vilsmeier-Haack reaction, a widely used method for formylating electron-rich aromatic compounds.

Materials:

Procedure:

  • In a reaction vessel, add 4-formyltriphenylamine and N,N-dimethylformamide (DMF).

  • Cool the reaction mixture to a temperature between -5 °C and 0 °C using an ice-salt bath.

  • While maintaining the temperature, add phosphorus oxychloride (POCl₃) dropwise to the mixture. The molar ratio of 4-formyltriphenylamine to POCl₃ should be approximately 1:20 to 1:22, and the molar ratio of DMF to POCl₃ should be between 1:1 and 1:1.3[7].

  • After the addition of POCl₃ is complete, heat the reaction mixture to reflux at a temperature of 88 °C to 93 °C under a nitrogen atmosphere for 11 to 13 hours[7].

  • After the reflux period, cool the reaction mixture and pour it into ice water.

  • Neutralize the mixture with a solution of sodium hydroxide (NaOH).

  • Filter the resulting precipitate under reduced pressure.

  • Extract the filtrate with dichloromethane.

  • Wash the combined organic phases with water and then with a saturated salt solution.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product using silica (B1680970) gel column chromatography with a mixture of petroleum ether and ethyl acetate (e.g., 8:2 or 8:3 v/v) as the eluent to yield the pure 4,4′,4″-triformyltriphenylamine[7].

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 4,4′,4″-triformyltriphenylamine.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product Reactant1 4-Formyltriphenylamine Reaction Reflux at 88-93°C (11-13 hours) under N2 Reactant1->Reaction Add to Reactant2 DMF & POCl3 Reactant2->Reaction Add to Workup Quenching with Ice Water & Neutralization with NaOH Reaction->Workup Proceeds to Extraction Dichloromethane Extraction Workup->Extraction Followed by Purification Column Chromatography Extraction->Purification Followed by Product 4,4′,4″-Triformyltriphenylamine Purification->Product Yields

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Tris(4-formylphenyl)amine from Triphenylamine (B166846)

Introduction

This compound is a crucial building block in materials science and organic synthesis, finding applications in the development of hole transport materials, dendrimers, and polymers for various electronic and optical uses.[1][2] Its synthesis, however, presents challenges, primarily in achieving complete formylation of the starting material, triphenylamine. This guide provides a detailed overview of the most efficient synthetic methodology, experimental protocols, and quantitative data for the preparation of this compound.

Synthetic Strategy: The Vilsmeier-Haack Reaction

The primary method for the formylation of triphenylamine is the Vilsmeier-Haack reaction.[3][4][5] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.[3][4] While direct threefold formylation of triphenylamine to this compound has been reported, it generally suffers from low yields, ranging from 6-18%.[1][6] This is attributed to the deactivating effect of the electron-withdrawing formyl groups on the aromatic rings, which hinders subsequent electrophilic substitutions.[1]

A more practical and higher-yielding approach involves a two-flask synthesis.[1][6] This strategy proceeds through the formation of the mono- and di-formylated intermediates. The key to this improved method is the hydrolysis of the di-iminium intermediate to the less deactivated dialdehyde, which then allows for the final formylation to proceed more efficiently.[1]

Experimental Protocols

The following protocols are adapted from established literature procedures for the synthesis of this compound via the two-flask Vilsmeier-Haack formylation of triphenylamine.[1]

Materials and Reagents:

Step 1: Synthesis of 4,4'-Diformyltriphenylamine Intermediate

  • To a flask maintained at 0 °C under an inert atmosphere (e.g., Argon), add N,N-dimethylformamide (23 equivalents).

  • Slowly add phosphorus oxychloride (25 equivalents) dropwise to the DMF. Stir the mixture for 1 hour at 0 °C to form the Vilsmeier reagent.

  • Add triphenylamine (1 equivalent) to the reaction mixture.

  • Heat the resulting mixture to 95 °C and stir for 4 hours.[1]

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Basify the aqueous solution with 1 M NaOH.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude 4,4'-diformyltriphenylamine intermediate. This crude product is used in the next step without further purification.[1]

Step 2: Synthesis of this compound

  • In a separate flask, prepare the Vilsmeier reagent as described in Step 1 (using 23 equivalents of DMF and 25 equivalents of POCl₃).

  • Add the crude 4,4'-diformyltriphenylamine intermediate obtained from Step 1 to the freshly prepared Vilsmeier reagent.

  • Heat the mixture to 95 °C and stir for 1.5 hours.[1]

  • After cooling, pour the reaction mixture into ice-water and basify with 1 M NaOH.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and dry over anhydrous sodium sulfate.

  • After evaporation of the solvent, purify the crude product by column chromatography on silica (B1680970) gel using dichloromethane as the eluent to yield this compound as a yellow solid.[1]

Quantitative Data

The two-flask synthesis method provides a significant improvement in yield compared to the direct one-flask approach.

ParameterValueReference
Overall Yield 52%[1][6]
Purity (HPLC) >99%[1]
Melting Point 233–235 °C[1]
Starting Material Triphenylamine[1]
Final Product This compound[1]

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the two-flask synthesis of this compound from triphenylamine.

G TPA Triphenylamine Vilsmeier1 POCl3, DMF 95 °C, 4 h TPA->Vilsmeier1 Step 1 Intermediate Crude 4,4'-Diformyltriphenylamine (after hydrolysis and workup) Vilsmeier1->Intermediate Vilsmeier2 POCl3, DMF 95 °C, 1.5 h Intermediate->Vilsmeier2 Step 2 TFPA This compound Vilsmeier2->TFPA Purification Column Chromatography (Silica, CH2Cl2) TFPA->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Two-flask synthesis workflow.

Reaction Pathway

The diagram below outlines the stepwise formylation of triphenylamine.

G cluster_flask1 Flask 1 cluster_flask2 Flask 2 TPA Triphenylamine Mono 4-Formyltriphenylamine TPA->Mono + Vilsmeier Reagent Di 4,4'-Diformyltriphenylamine Mono->Di + Vilsmeier Reagent Hydrolysis Hydrolysis & Isolation Di->Hydrolysis Di_hydrolyzed 4,4'-Diformyltriphenylamine Hydrolysis->Di_hydrolyzed Tri This compound Di_hydrolyzed->Tri + Vilsmeier Reagent

Caption: Stepwise formylation pathway.

References

Vilsmeier-Haack Formylation of Triphenylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Vilsmeier-Haack formylation of triphenylamine (B166846), a critical reaction for the synthesis of formyl-substituted triphenylamine derivatives. These products are valuable building blocks in materials science and drug development. This document details the reaction mechanism, provides quantitative data, outlines experimental protocols, and includes visualizations of the core processes.

Core Concepts: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[1][2][3] The reaction utilizes a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][2][3] The resulting electrophilic iminium salt, also known as the Vilsmeier reagent, then reacts with an activated aromatic ring, like that of triphenylamine, through an electrophilic aromatic substitution.[1][2][3] Subsequent hydrolysis of the intermediate iminium species yields the corresponding aryl aldehyde.[2]

Triphenylamine is a suitable substrate for the Vilsmeier-Haack reaction due to the electron-donating nature of the nitrogen atom, which activates the phenyl rings towards electrophilic attack. The formylation reaction predominantly occurs at the para position of the phenyl rings due to steric hindrance at the ortho positions.

Reaction Mechanism

The Vilsmeier-Haack formylation of triphenylamine proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the triphenylamine nucleus.

Formation of the Vilsmeier Reagent

The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the phosphorus atom of POCl₃. This is followed by the elimination of a phosphate (B84403) derivative and a chloride ion to form the electrophilic chloroiminium ion, the active Vilsmeier reagent.

Vilsmeier_Reagent_Formation DMF DMF intermediate1 Intermediate DMF->intermediate1 + POCl₃ POCl3 POCl₃ vilsmeier_reagent Vilsmeier Reagent(Chloroiminium ion) intermediate1->vilsmeier_reagent - PO₂Cl₂⁻ byproduct PO₂Cl₂⁻

Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.

Electrophilic Aromatic Substitution of Triphenylamine

The electron-rich para position of one of the phenyl rings of triphenylamine attacks the electrophilic carbon of the Vilsmeier reagent. This leads to the formation of a resonance-stabilized cationic intermediate (sigma complex). A subsequent deprotonation restores the aromaticity of the ring, yielding an iminium salt intermediate. Finally, aqueous workup hydrolyzes the iminium salt to afford the formylated triphenylamine. The reaction can proceed further to yield di- and tri-formylated products.

Formylation_Mechanism cluster_0 Electrophilic Attack cluster_1 Deprotonation & Iminium Salt Formation cluster_2 Hydrolysis TPA Triphenylamine sigma_complex Sigma Complex TPA->sigma_complex + Vilsmeier Reagent VR Vilsmeier Reagent iminium_salt Iminium Salt sigma_complex->iminium_salt - H⁺ formyl_TPA 4-Formyltriphenylamine iminium_salt->formyl_TPA + H₂O

Caption: Mechanism of Vilsmeier-Haack Formylation of Triphenylamine.

Quantitative Data

The degree of formylation of triphenylamine can be controlled by adjusting the stoichiometry of the reagents and the reaction conditions. The following tables summarize the results from studies on the synthesis of di- and tri-formylated triphenylamine.

Table 1: Vilsmeier-Haack Diformylation of Triphenylamine [4]

EntryPOCl₃ (equiv)DMF (equiv)Temperature (°C)Time (h)Yield of 4,4'-Diformyltriphenylamine (%)Yield of Tris(4-formylphenyl)amine (%)
110995410
21514954335
32018954688
425239548110

Table 2: Vilsmeier-Haack Triformylation of 4,4'-Diformyltriphenylamine [4]

EntryPOCl₃ (equiv)DMF (equiv)Temperature (°C)Time (h)Yield of this compound (%)
110092951.533
2100921051.540
3100921151.545
41251151151.558

Experimental Protocols

Detailed experimental protocols for the synthesis of mono-, di-, and this compound are provided below.

Synthesis of 4-Formyltriphenylamine

A reproducible procedure for the mono-formylation of triphenylamine has been developed to yield 4-formyltriphenylamine in good yields.[5]

Synthesis of 4,4'-Diformyltriphenylamine[6]

To a solution of triphenylamine (12.3 g, 0.05 mol) in anhydrous N,N-dimethylformamide (38.0 mL, 0.5 mol) under an ice bath, phosphorus oxychloride (56.0 mL, 0.53 mol) is added slowly dropwise. The reaction mixture is then heated to 95 °C and stirred for 5 hours. After completion, the solution is poured into water and neutralized to pH 8 with a 20% NaOH solution. The product is extracted with ethyl acetate (B1210297) (3 x 200 mL). The combined organic layers are washed with water, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography using a mixture of ethyl acetate and cyclohexane (B81311) (1:5, v/v) as the eluent to afford 4,4'-diformyltriphenylamine as a yellow solid (11.45 g, 76% yield).

Characterization Data for 4,4'-Diformyltriphenylamine:

  • Melting Point: 142-146 °C[6]

  • ¹H NMR (400 MHz, CDCl₃, δ ppm): 9.90 (s, 2H, CHO), 7.7-7.8 (m, 6H), 7.3-7.4 (m, 3H), 7.1-7.3 (m, 4H)[7]

  • ¹³C NMR (101 MHz, CDCl₃, δ ppm): 191.05, 151.72, 145.56, 131.70, 130.58, 130.21, 129.34, 126.48, 125.62[7]

  • IR (KBr, cm⁻¹): 3044, 3038, 2816, 2745, 1691, 1601, 1584, 1508, 1336, 828, 772, 758[7]

  • EI-MS (m/z): 302.1131 [M+H]⁺ (calculated for C₂₀H₁₅NO₂: 301.1121)[7]

Two-Flask Synthesis of this compound[4]

Direct threefold Vilsmeier-Haack formylation of triphenylamine results in low yields due to the deactivation of the aromatic system by the formyl groups.[4] A more efficient two-flask synthesis has been developed.[4]

Two_Flask_Synthesis cluster_flask1 Flask 1: Difunctionalization cluster_flask2 Flask 2: Trifunctionalization start Triphenylamine step1 Add POCl₃ (25 equiv) and DMF (23 equiv) at 0°C start->step1 step2 Heat to 95°C for 4 hours step1->step2 step3 Hydrolytic Workup step2->step3 intermediate Crude 4,4'-Diformyltriphenylamine step3->intermediate step4 Add POCl₃ (25 equiv) and DMF (23 equiv) to crude diformyl product intermediate->step4 step5 Heat to 95°C for 4 hours step4->step5 step6 Hydrolytic Workup and Purification step5->step6 product This compound (52% overall yield) step6->product

Caption: Experimental workflow for the two-flask synthesis of this compound.

This two-flask procedure, involving the isolation and subsequent formylation of the di-substituted intermediate, provides a significantly higher overall yield of this compound compared to the direct one-pot method.[4]

Conclusion

The Vilsmeier-Haack reaction is a highly effective method for the formylation of triphenylamine. By carefully controlling the reaction conditions and stoichiometry, mono-, di-, and tri-formylated products can be synthesized. The two-flask approach for the synthesis of this compound offers a practical and efficient route to this valuable building block. The detailed mechanistic understanding and experimental protocols provided in this guide serve as a valuable resource for researchers in organic synthesis, materials science, and drug discovery.

References

Spectroscopic Profile of Tris(4-formylphenyl)amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Tris(4-formylphenyl)amine (TFPA), a crucial building block in materials chemistry and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral properties, offering tabulated data for quick reference, detailed experimental protocols for reproducibility, and a logical workflow for its analytical characterization.

Core Spectroscopic Data

The empirical formula for this compound is C₂₁H₁₅NO₃, with a molecular weight of 329.35 g/mol . Its structure consists of a central nitrogen atom bonded to three 4-formylphenyl groups. This unique tripodal arrangement gives rise to its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental to confirming the molecular structure of TFPA. Data varies slightly based on the solvent used.

Table 1: ¹H NMR Spectral Data for this compound

SolventFrequency (MHz)Chemical Shift (δ) in ppmDescription
CDCl₃200.139.95(s, 3H, -CHO)
7.85, 7.26(AA'XX' system, 12H, Ar-H, J = 8.6 Hz)
DMSO-d₆4009.93(s, 3H, -CHO)
7.82-7.91(m, 6H, Ar-H)
7.14-7.28(m, 6H, Ar-H)

Table 2: ¹³C NMR Spectral Data for this compound

SolventTemperature (°C)Frequency (MHz)Chemical Shift (δ) in ppm
DMSO-d₆25500191.49 (-CHO)
150.73 (Ar-C)
132.19 (Ar-C)
131.44 (Ar-C)
124.43 (Ar-C)
Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the key functional groups present in the molecule, particularly the aldehyde C=O and C-H stretches.

Table 3: FTIR Spectral Data for this compound Analogue

TechniqueWavenumber (cm⁻¹)Assignment
KBr Pellet2821, 2729Aldehyde C-H Stretch (Fermi resonance)
1706Aldehyde C=O Stretch
1583Aromatic C=C Stretch
1357C-N Stretch
1201, 1105C-H in-plane bending
806C-H out-of-plane bending (para-substitution)
Note: This data is for 2,4,6-tris(4-formylphenyl)-1,3,5-triazine (TPT-3CHO), a structurally similar compound, and is expected to be highly representative of the key vibrational modes in this compound.
UV-Visible (UV-Vis) Spectroscopy

Table 4: Expected UV-Vis Absorption Data for this compound

SolventExpected λₘₐₓ (nm)Electronic Transition
Dichloromethane~300 - 400π → π*
Note: The exact maximum absorption wavelength (λₘₐₓ) can be influenced by solvent polarity. The expected range is based on the absorption profile of its neutral triphenylamine (B166846) precursor.

Experimental Protocols

The following are detailed methodologies for obtaining the spectral data presented.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Instrument Setup:

    • Use a 200-500 MHz NMR spectrometer.

    • Tune and shim the probe for the specific solvent.

    • Acquire a ¹H NMR spectrum, typically using a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak as an internal standard (CDCl₃: δ 7.26 ppm for ¹H; δ 77.16 ppm for ¹³C. DMSO-d₆: δ 2.50 ppm for ¹H; δ 39.52 ppm for ¹³C).

FTIR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven at ~110°C to remove moisture, which can interfere with the spectrum.

    • In an agate mortar and pestle, grind 1-2 mg of the this compound sample into a fine powder.

    • Add approximately 100-200 mg of the dried KBr to the mortar.

    • Quickly and thoroughly grind the mixture until it is a homogenous, fine powder.

  • Pellet Formation:

    • Transfer a small amount of the powder mixture into a pellet-forming die.

    • Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of an FTIR spectrometer (e.g., a Bruker IFS 85).[1][2]

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

UV-Vis Spectroscopy Protocol
  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-transparent solvent (e.g., dichloromethane, chloroform, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a dilute solution (typically in the 10⁻⁵ to 10⁻⁶ M range) to ensure the absorbance falls within the linear range of the instrument (ideally 0.1 - 1.0).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as the reference blank.

    • Fill a second quartz cuvette with the dilute sample solution.

    • Place the cuvettes in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ) from the resulting spectrum.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation start This compound (Solid Sample) prep_nmr Dissolve in Deuterated Solvent (e.g., DMSO-d6) start->prep_nmr prep_ir Grind with Dry KBr Powder start->prep_ir prep_uv Dissolve in UV-Grade Solvent (e.g., DCM) start->prep_uv acq_nmr Acquire 1H & 13C Spectra (NMR Spectrometer) prep_nmr->acq_nmr acq_ir Acquire Spectrum (FTIR Spectrometer) prep_ir->acq_ir acq_uv Acquire Spectrum (UV-Vis Spectrophotometer) prep_uv->acq_uv analysis_nmr Identify Chemical Shifts (δ), Coupling (J), Integration. Confirm Connectivity. acq_nmr->analysis_nmr analysis_ir Identify Wavenumbers (cm-1). Confirm Functional Groups (-CHO, C-N, Ar). acq_ir->analysis_ir analysis_uv Identify λmax. Analyze Electronic Transitions. acq_uv->analysis_uv end_node Complete Spectroscopic Characterization analysis_nmr->end_node analysis_ir->end_node analysis_uv->end_node

Workflow for Spectroscopic Characterization of TFPA.

References

Solubility Profile of Tris(4-formylphenyl)amine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tris(4-formylphenyl)amine, a pivotal building block in materials chemistry and organic synthesis.[1][2][3] While quantitative solubility data remains limited in publicly available literature, this document consolidates existing qualitative information and presents a detailed experimental protocol for its quantitative determination.

Overview of this compound

This compound, with the chemical formula C21H15NO3, is a crystalline solid that serves as a versatile precursor in the synthesis of a variety of organic materials.[1] Its molecular structure, featuring a central nitrogen atom bonded to three formyl-substituted phenyl rings, makes it a key component in the development of hole-transport materials, dendrimers, and covalent organic frameworks (COFs).

Qualitative Solubility Data

Based on available chemical literature and supplier specifications, the solubility of this compound in common organic solvents has been qualitatively described. This information is summarized in the table below. It is important to note that "soluble" is a relative term and quantitative determination is necessary for specific applications.

SolventSolubilitySource
Chloroform (CHCl3)Soluble[4][5]
Dichloromethane (CH2Cl2)Likely SolubleInferred from the solubility of related compounds[3]
Water (H2O)Sparingly Soluble[1]

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in a given organic solvent. This protocol is based on the widely used isothermal shake-flask method.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Pipettes and other standard laboratory glassware

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended to ensure the solution is fully saturated.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

  • Analysis:

    • Accurately weigh the filtered solution.

    • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.

    • Once the solvent is completely removed, weigh the vial containing the dried this compound residue.

    • The mass of the dissolved solid can be determined by subtracting the initial weight of the empty vial.

    • Alternatively, the concentration of the saturated solution can be determined using a pre-calibrated analytical technique such as HPLC or UV-Vis spectrophotometry. This involves creating a calibration curve with solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L) using the determined mass of the dissolved solid and the volume of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation A Add excess this compound to vials B Add known volume of organic solvent A->B C Shake at constant temperature for 24-48h B->C D Settle and withdraw supernatant C->D E Filter supernatant D->E F Analyze concentration (Gravimetric/HPLC/UV-Vis) E->F G Calculate solubility (g/L or mol/L) F->G

Quantitative Solubility Determination Workflow

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors, including:

  • Polarity of the Solvent: Based on the principle of "like dissolves like," solvents with polarity similar to this compound are expected to be more effective. The presence of the polar formyl groups and the overall molecular geometry will dictate its interactions with different solvents.

  • Temperature: Generally, the solubility of solids in liquids increases with temperature. However, this relationship should be determined experimentally for each solvent system.

  • Crystalline Structure: The crystal lattice energy of this compound will impact the energy required to dissolve it.

Conclusion

References

Crystal Structure of Tris(4-formylphenyl)amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(4-formylphenyl)amine is a crucial trivalent building block in supramolecular chemistry and materials science, frequently utilized in the synthesis of covalent organic frameworks (COFs), metal-organic frameworks (MOFs), and other complex molecular architectures. Its rigid, propeller-like C3-symmetric structure makes it an ideal candidate for creating porous, crystalline materials with applications in gas storage, catalysis, and sensing. This guide provides a comprehensive overview of the known structural and physical properties of this compound, detailed experimental protocols for its synthesis, and a discussion of its applications. While the compound is widely used, it is important to note that as of this writing, a definitive single-crystal X-ray structure has not been deposited in publicly accessible crystallographic databases.

Molecular and Physical Properties

This compound, also known as 4,4',4''-nitrilotribenzaldehyde, is a yellow crystalline solid.[1] Its core consists of a central nitrogen atom bonded to three 4-formylphenyl groups. This structure provides a rigid and pre-organized geometry for the formation of extended networks.

Table 1: General Properties of this compound

PropertyValueReference
CAS Number 119001-43-3[2][3][4][5]
Molecular Formula C₂₁H₁₅NO₃[2]
Molecular Weight 329.35 g/mol [2]
Appearance Yellow crystalline powder/solid[1]
Melting Point 244-248 °C[1]
Solubility Soluble in Chloroform
InChI Key YOXHQRNDWBRUOL-UHFFFAOYSA-N[1][2]
SMILES O=Cc1ccc(cc1)N(c2ccc(C=O)cc2)c3ccc(C=O)cc3[1][2]

Crystallographic Data

A thorough search of the Cambridge Crystallographic Data Centre (CCDC) and other crystallographic databases did not yield a public deposition of the single-crystal X-ray diffraction data for this compound. While the crystal structures of many derivatives and larger frameworks incorporating this molecule are available, the structure of the parent molecule itself remains unpublished in the primary literature or common databases. Researchers requiring precise bond lengths and angles of the isolated molecule may need to perform their own crystallographic analysis.

Experimental Protocols: Synthesis

The synthesis of this compound has been approached through several methods. A notable and efficient method is the two-flask synthesis from triphenylamine (B166846), which provides higher yields compared to a direct one-flask threefold Vilsmeier-Haack formylation.

Two-Flask Synthesis from Triphenylamine

This method involves a two-step formylation process. The reaction is initially halted at the disubstitution stage due to the deactivation of the bis-iminium intermediate. Subsequent hydrolysis to a less deactivated dialdehyde (B1249045) allows for the final formylation to occur.

Table 2: Reagents and Conditions for Two-Flask Synthesis

StepReagent 1Reagent 2SolventTemperatureTimeYield
Flask 1: Di-formylation TriphenylaminePOCl₃ (2.5 equiv)DMF (2.3 equiv)80 °C1.5 h~94% (dialdehyde)
Hydrolysis Reaction Mixture from Flask 1H₂O----
Flask 2: Tri-formylation Crude DialdehydePOCl₃ (2.5 equiv)DMF (2.3 equiv)80 °C3 h52% (overall from triphenylamine)

Experimental Workflow:

G cluster_flask1 Flask 1: Di-formylation cluster_flask2 Flask 2: Tri-formylation cluster_purification Work-up and Purification triphenylamine Triphenylamine reaction1 Reaction at 80°C for 1.5h triphenylamine->reaction1 dmfa DMF (2.3 equiv) dmfa->reaction1 pocla POCl3 (2.5 equiv) pocla->reaction1 dialdehyde_intermediate Bis-iminium Intermediate (then hydrolyzed to Dialdehyde) reaction1->dialdehyde_intermediate reaction2 Reaction at 80°C for 3h dialdehyde_intermediate->reaction2 Crude Dialdehyde dmfb DMF (2.3 equiv) dmfb->reaction2 poclb POCl3 (2.5 equiv) poclb->reaction2 final_product This compound reaction2->final_product workup Neutralization with NaOH, Filtration, Extraction final_product->workup chromatography Silica Gel Column Chromatography workup->chromatography

Caption: Two-flask synthesis of this compound.

Synthesis from 4-formyltriphenylamine

An alternative patented method utilizes 4-formyltriphenylamine as the starting material.

Table 3: Reagents and Conditions for Synthesis from 4-formyltriphenylamine

Reagent 1Reagent 2SolventTemperatureTime
4-formyltriphenylaminePOCl₃ (20 equiv)DMF90 °C12 h

Experimental Workflow:

G start 4-formyltriphenylamine in DMF add_pocl3 Dropwise addition of POCl3 at -5 to 0°C start->add_pocl3 reflux Reflux at 90°C for 12h under N2 atmosphere add_pocl3->reflux quench Pour into ice water reflux->quench neutralize Neutralize with NaOH quench->neutralize filter_extract Filter and extract with Dichloromethane neutralize->filter_extract wash_dry Wash organic phase and dry filter_extract->wash_dry purify Silica Gel Column Chromatography wash_dry->purify product This compound purify->product

Caption: Synthesis from 4-formyltriphenylamine.

Applications in Materials Science

The primary utility of this compound lies in its role as a versatile building block for the construction of porous organic materials. The three aldehyde functional groups can readily undergo condensation reactions, typically with amines, to form stable imine linkages. This reactivity has been extensively exploited in the synthesis of:

  • Covalent Organic Frameworks (COFs): The C3-symmetric nature of this compound allows for the formation of highly ordered, porous, two-dimensional or three-dimensional crystalline polymers. These COFs are investigated for applications in gas separation and storage, catalysis, and sensing.

  • Molecular Cages and Macrocycles: The reaction of this compound with di- or triamines can lead to the formation of discrete molecular cages with well-defined cavities. These structures are of interest for host-guest chemistry and molecular recognition.

  • Polymers for Optoelectronics: The triphenylamine core is a well-known hole-transporting moiety. Polymers incorporating this unit are explored for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices.

Conclusion

This compound is a cornerstone molecule in the field of materials chemistry, enabling the rational design and synthesis of a wide array of functional porous materials and polymers. While its synthesis is well-established and its properties are generally understood, the absence of a publicly available single-crystal structure represents a gap in the fundamental characterization of this important compound. The detailed synthesis protocols provided herein offer a practical guide for researchers to obtain this key building block for their own investigations into novel materials and applications.

References

Navigating the Safe Handling of Tris(4-formylphenyl)amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tris(4-formylphenyl)amine is a versatile building block in organic synthesis, frequently employed in the development of novel materials and as a precursor in various chemical reactions.[1] As with any chemical reagent, a thorough understanding of its hazard profile and proper handling procedures is paramount to ensure laboratory safety and experimental integrity. This technical guide provides a comprehensive overview of the safety data and handling protocols for this compound, designed for researchers, scientists, and drug development professionals.

Core Safety and Physical Data

A summary of the key quantitative data for this compound is presented below, offering a quick reference for its physical and chemical properties, as well as its hazard classifications.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂₁H₁₅NO₃[2][3]
Molecular Weight 329.35 g/mol [3]
CAS Number 119001-43-3[3]
Appearance Yellow solid[1]
Melting Point 243 - 248 °C[3]
Solubility Soluble in Chloroform

Table 2: GHS Hazard Classification and Statements for this compound

ClassificationCodeStatementPictogramSignal WordSource(s)
Skin Sensitization H317May cause an allergic skin reactionGHS07 (Exclamation Mark)Warning[2][3][4]
Hazardous to the aquatic environment, long-term hazard H413May cause long lasting harmful effects to aquatic lifeNo PictogramNo Signal Word[2][3][4]

Experimental Handling Protocols

Given the hazard profile of this compound, particularly its potential as a skin sensitizer, a stringent handling protocol is essential. The following is a general methodology for the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure. The following should be worn at all times when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Contaminated work clothing should not be allowed out of the workplace.[1]

  • Eye Protection: Safety glasses or goggles to protect against dust particles.[3]

  • Respiratory Protection: A dust mask (type N95 or equivalent) is recommended, especially when handling the solid form, to avoid inhalation.[3]

  • Lab Coat: A standard laboratory coat should be worn to protect clothing.

Engineering Controls
  • Fume Hood: All weighing and handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Handling and Storage
  • Avoid Contact: Avoid direct contact with skin and eyes.[1]

  • Avoid Dust Formation: Handle the solid carefully to prevent the generation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is between 10°C and 25°C.[5]

  • Incompatibilities: Keep away from strong oxidizing agents.

Spill and Waste Disposal
  • Spills: In case of a spill, avoid breathing dust.[1] Carefully sweep up the solid material, place it in a sealed container for disposal, and clean the area with an appropriate solvent.

  • Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release to the environment.[1]

First Aid Measures
  • Skin Contact: If on skin, wash with plenty of water.[1] If skin irritation or rash occurs, get medical advice/attention.[1] Take off contaminated clothing and wash it before reuse.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

  • Inhalation: Move the person to fresh air.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt of the chemical to its final disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess_Hazards Assess Hazards (SDS Review) Don_PPE Don Appropriate PPE (Gloves, Goggles, Mask) Assess_Hazards->Don_PPE Prepare_Work_Area Prepare Work Area (Fume Hood) Don_PPE->Prepare_Work_Area Weigh_Chemical Weigh Chemical Prepare_Work_Area->Weigh_Chemical Perform_Experiment Perform Experiment Weigh_Chemical->Perform_Experiment Decontaminate_Glassware Decontaminate Glassware Perform_Experiment->Decontaminate_Glassware Dispose_Waste Dispose of Waste (Follow Regulations) Decontaminate_Glassware->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE

A workflow for the safe handling of this compound.

This guide is intended to provide a foundation for the safe handling of this compound. It is crucial for researchers to always consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier before use and to adhere to all institutional and regulatory safety guidelines.

References

An In-depth Technical Guide to Tris(4-formylphenyl)amine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tris(4-formylphenyl)amine, a versatile molecule increasingly utilized in materials science and with emerging potential in biomedical applications. This document details its nomenclature, chemical and physical properties, synthesis protocols, and its primary role as a key building block in the development of advanced porous materials.

Nomenclature and Identification

This compound is a trifunctional aromatic amine. Due to its symmetric structure, it is a valuable precursor in the synthesis of complex macromolecular architectures. A comprehensive list of its identifiers and alternate names is provided below.

Identifier TypeValue
Common Name This compound
IUPAC Name 4-[bis(4-formylphenyl)amino]benzaldehyde[1]
Alternate Names 4,4',4''-Triformyltriphenylamine[2], 4,4',4''-Nitrilotribenzaldehyde[3][4], Tris(p-formylphenyl)amine[2], 4-(4-formyl-N-(4-formylphenyl)anilino)benzaldehyde[5]
CAS Number 119001-43-3[5][6]
Molecular Formula C₂₁H₁₅NO₃[5][6]
Molecular Weight 329.35 g/mol [5][6]
InChI Key YOXHQRNDWBRUOL-UHFFFAOYSA-N[7]
SMILES O=Cc1ccc(N(c2ccc(C=O)cc2)c3ccc(C=O)cc3)cc1

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below, compiled from various sources.

PropertyValue
Appearance Light yellow to yellow to green powder/crystal[8]
Melting Point 244-248 °C
Solubility Soluble in Chloroform[4]
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)[4]

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the Vilsmeier-Haack formylation of triphenylamine (B166846). A detailed experimental protocol for a high-yield, two-flask synthesis is provided below. This method is often preferred over a direct one-flask threefold formylation due to higher yields and shorter reaction times.[1][6]

Experimental Protocol: Two-Flask Synthesis

Materials:

Procedure:

Flask 1: Preparation of the Vilsmeier Reagent and Diformylation

  • To a round-bottom flask under an argon atmosphere, add N,N-dimethylformamide (DMF).

  • Cool the flask to 0°C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with stirring. The molar ratio of DMF to POCl₃ should be approximately 1:1 to 1:1.3.[9]

  • Stir the mixture at 0°C for a period to allow for the formation of the Vilsmeier reagent (a chloroiminium salt).

  • Add triphenylamine to the flask.

  • Heat the reaction mixture to 88-93°C and reflux for 11-13 hours.[9] During this stage, the triphenylamine undergoes diformylation.

Hydrolysis of the Intermediate

  • After the reflux period, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into ice water to hydrolyze the intermediate iminium species to the dialdehyde.

  • Neutralize the acidic solution with an aqueous solution of sodium hydroxide (NaOH) until the pH is basic.

  • The crude diformylated product will precipitate. Collect the solid by vacuum filtration.

Flask 2: Third Formylation

  • In a new flask, add the crude diformylated triphenylamine and fresh DMF.

  • Repeat steps 2 and 3 to generate the Vilsmeier reagent.

  • Add the Vilsmeier reagent to the suspension of the diformylated triphenylamine.

  • Heat the mixture to 88-93°C and reflux for an additional 11-13 hours to achieve the third formylation.[9]

Work-up and Purification

  • After the second reflux, cool the reaction mixture and pour it into ice water.

  • Neutralize with NaOH solution.

  • Extract the product with dichloromethane (CH₂Cl₂).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain pure this compound. A typical eluent ratio is 8:2 to 8:3 (v/v) petroleum ether:ethyl acetate.[9]

Yield: This two-flask procedure can achieve an overall yield of approximately 85%.[9]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_flask1 Flask 1: Difunctionalization cluster_flask2 Flask 2: Trifunctionalization TPA Triphenylamine Reaction1 Reaction 1: Reflux @ 88-93°C, 11-13h TPA->Reaction1 Vilsmeier1 Vilsmeier Reagent (DMF + POCl₃) Vilsmeier1->Reaction1 Hydrolysis Hydrolysis & Neutralization (Ice Water, NaOH) Reaction1->Hydrolysis Di_aldehyde Crude 4,4'-diformyltriphenylamine Hydrolysis->Di_aldehyde Di_aldehyde->Di_aldehyde_input Vilsmeier2 Vilsmeier Reagent (DMF + POCl₃) Reaction2 Reaction 2: Reflux @ 88-93°C, 11-13h Vilsmeier2->Reaction2 Workup Work-up & Purification (Extraction, Chromatography) Reaction2->Workup Final_Product This compound Workup->Final_Product Di_aldehyde_input->Reaction2

Caption: Workflow for the two-flask synthesis of this compound.

Characterization Data

The structural integrity of synthesized this compound is confirmed through various spectroscopic techniques. Key characterization data is summarized below.

TechniqueObserved Peaks/Signals (δ in ppm, J in Hz; ν in cm⁻¹)
¹H NMR (400MHz, DMSO-d₆)δ 9.93 (s, 3H, -CHO), 7.82-7.91 (m, 6H, Ar-H), 7.14-7.28 (m, 6H, Ar-H)[9]
¹³C NMR (DMSO-d₆)δ 191.49, 150.73, 132.19, 131.44, 124.43[10]
FT-IR (KBr Pellet)Key peaks indicate the presence of C=O (aldehyde) stretching, C-N stretching, and aromatic C-H and C=C vibrations.[7][10]

Applications in Research and Development

This compound is a cornerstone building block, or "tritopic linker," for the synthesis of Covalent Organic Frameworks (COFs). Its trigonal planar geometry and the reactive aldehyde groups allow for the formation of highly ordered, porous, two-dimensional or three-dimensional networks through condensation reactions with complementary amine linkers.[11][12]

Covalent Organic Framework (COF) Synthesis

General Experimental Protocol for Imine-Linked COF Synthesis:

  • In a Pyrex tube, this compound and a complementary amine linker (e.g., 1,3,5-tris(4-aminophenyl)benzene) are mixed in a suitable solvent system, often a mixture of 1,4-dioxane (B91453) and mesitylene.[10]

  • An acidic catalyst, typically an aqueous solution of acetic acid, is added to the mixture.[10]

  • The tube is degassed through several freeze-pump-thaw cycles and then sealed under vacuum.

  • The reaction mixture is heated at an elevated temperature (e.g., 120°C) for several days (e.g., 96 hours).[10]

  • After cooling, the resulting solid COF material is collected by filtration and washed with various organic solvents to remove unreacted monomers and impurities.

  • The purified COF is then dried under vacuum.

COF Synthesis Workflow Diagram

COF_Synthesis_Workflow TFPA This compound (Trigonal Linker) Mixing Mixing of Reactants TFPA->Mixing Amine_Linker Amine Linker (e.g., 1,3,5-tris(4-aminophenyl)benzene) Amine_Linker->Mixing Solvent Solvent System (e.g., Dioxane/Mesitylene) Solvent->Mixing Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Mixing Degassing Freeze-Pump-Thaw Cycles Mixing->Degassing Heating Heating under Vacuum (e.g., 120°C for 96h) Degassing->Heating Washing Washing with Solvents Heating->Washing Drying Drying under Vacuum Washing->Drying COF_Product Covalent Organic Framework (COF) Drying->COF_Product

Caption: General workflow for the synthesis of an imine-linked COF.

Potential in Drug Delivery and Biomedical Applications

While this compound itself is not a therapeutic agent, the COFs and other porous materials synthesized from it have potential applications in drug delivery. The high surface area and tunable pore sizes of these materials allow for the encapsulation and controlled release of therapeutic molecules. For instance, biocompatible nanocarriers for the delivery of anticancer drugs like methotrexate (B535133) have been developed using amine-functionalized materials, a concept that could be extended to COFs derived from this compound.[13] The functional groups within the COF structure can be tailored to interact with specific drug molecules, enabling pH-responsive or other stimuli-triggered release mechanisms. At present, there is no direct evidence of this compound or its derived COFs interacting with specific biological signaling pathways; their role is primarily that of a carrier.

Safety Information

This compound may cause skin sensitization and may have long-lasting harmful effects on aquatic life.[7] Standard laboratory safety precautions, including the use of gloves, safety glasses, and a lab coat, should be employed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

This technical guide serves as a foundational resource for professionals working with this compound. The detailed protocols and compiled data aim to facilitate its synthesis and application in the development of novel materials for a range of scientific and technological fields.

References

An In-depth Technical Guide to the Physical Properties of 4,4',4''-Nitrilotribenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4',4''-Nitrilotribenzaldehyde, also known as tris(4-formylphenyl)amine, is a triphenylamine (B166846) derivative with three aldehyde functional groups. This symmetric, tripodal molecule has garnered significant interest in the fields of materials science and supramolecular chemistry. Its unique structure makes it a versatile building block for the synthesis of complex organic architectures, including covalent organic frameworks (COFs), porous polymers, and Schiff base networks. Understanding the physical properties of this compound is crucial for its application in the design and synthesis of novel materials with potential uses in gas storage, catalysis, and optoelectronics.

Core Physical Properties

The physical characteristics of 4,4',4''-Nitrilotribenzaldehyde are essential for its handling, purification, and use in chemical reactions. A summary of its key physical properties is presented below.

Data Presentation: A Tabulated Summary
PropertyValueSource(s)
Molecular Formula C₂₁H₁₅NO₃[1]
Molecular Weight 329.35 g/mol [1]
Appearance Solid, Light yellow to yellow-green crystal/powder[2]
Melting Point 244-248 °C[1]
Boiling Point Not available
Solubility Soluble in Chloroform, DMF, and DMSO. Insoluble in water.[2]
¹H NMR Spectral Data Not readily available in cited literature.
¹³C NMR Spectral Data Not readily available in cited literature.
Infrared (IR) Spectral Data Not readily available in cited literature.

Experimental Protocols

A fundamental understanding of the synthesis of 4,4',4''-Nitrilotribenzaldehyde is critical for its application in further research and development. The following is a representative experimental protocol for its preparation.

Synthesis of 4,4',4''-Nitrilotribenzaldehyde

Objective: To synthesize 4,4',4''-Nitrilotribenzaldehyde from triphenylamine.

Materials:

  • Triphenylamine

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (B109758) (DCM)

  • Sodium hydroxide (B78521) (NaOH)

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ice

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

  • Vilsmeier-Haack Reagent Formation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Continue stirring the mixture at 0 °C for 1 hour to form the Vilsmeier-Haack reagent.

  • Formylation Reaction: To the freshly prepared Vilsmeier-Haack reagent, add triphenylamine in one portion. The reaction mixture is then heated to 90 °C and stirred for 4 hours.

  • Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice. Neutralize the acidic mixture by the gradual addition of a 20% aqueous sodium hydroxide (NaOH) solution until the pH is approximately 7.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (DCM). Collect the organic layer.

  • Washing and Drying: Wash the organic layer with brine solution to remove any remaining inorganic impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal and Purification: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator. The resulting crude product can be further purified by recrystallization or column chromatography to yield pure 4,4',4''-Nitrilotribenzaldehyde.

Mandatory Visualizations

Synthesis Workflow of 4,4',4''-Nitrilotribenzaldehyde

The following diagram illustrates the key steps in the synthesis of 4,4',4''-Nitrilotribenzaldehyde via the Vilsmeier-Haack reaction.

Synthesis_Workflow Reagents Triphenylamine, DMF, POCl₃ Reaction Vilsmeier-Haack Reaction (Formylation) Reagents->Reaction 90°C, 4h Quenching Quenching with Ice & Neutralization with NaOH Reaction->Quenching Extraction Extraction with DCM Quenching->Extraction Purification Washing, Drying, & Solvent Removal Extraction->Purification Product 4,4',4''-Nitrilotribenzaldehyde Purification->Product

Caption: A flowchart of the synthesis of 4,4',4''-Nitrilotribenzaldehyde.

Role in Covalent Organic Framework (COF) Synthesis

4,4',4''-Nitrilotribenzaldehyde is a key building block in the synthesis of Covalent Organic Frameworks (COFs). The aldehyde groups can react with amine-containing linkers to form stable imine bonds, leading to the formation of a porous, crystalline network.

COF_Synthesis NTBA 4,4',4''-Nitrilotribenzaldehyde (Trigonal Node) Reaction Condensation Reaction (-H₂O) NTBA->Reaction Amine Amine Linker (e.g., p-Phenylenediamine) Amine->Reaction COF Covalent Organic Framework (COF) (Porous Network) Reaction->COF Imine Bond Formation

Caption: Formation of a COF from 4,4',4''-Nitrilotribenzaldehyde.

References

The Advent and Evolution of a Key Building Block: A Technical Guide to Tris(4-formylphenyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tris(4-formylphenyl)amine, a trifunctional aromatic aldehyde, has emerged as a pivotal building block in the realm of materials science and organic synthesis. Its unique C3-symmetric, propeller-like structure, coupled with the reactive formyl groups, makes it an ideal precursor for the construction of a diverse array of complex molecules, including dendrimers, covalent organic frameworks (COFs), and advanced optical materials. This in-depth technical guide explores the discovery, historical development, and synthetic methodologies of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile compound.

Discovery and Historical Context

The discovery of this compound is not marked by a single, seminal event but rather by the gradual refinement of synthetic methodologies, primarily centered around the Vilsmeier-Haack reaction. The Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich aromatic compounds, was the logical choice for the synthesis of this tri-aldehyde from its readily available precursor, triphenylamine (B166846).

Early attempts at the threefold formylation of triphenylamine were often met with low yields and the formation of a mixture of mono-, di-, and tri-substituted products. A significant challenge in achieving complete formylation lies in the deactivating effect of the electron-withdrawing formyl groups on the aromatic rings. As each formyl group is introduced, the triphenylamine nucleus becomes less susceptible to further electrophilic substitution.

A notable advancement in the synthesis of this compound was reported by Lai and coworkers in 1997. Their reinvestigation of the Vilsmeier-Haack formylation of triphenylamine provided a more systematic approach to controlling the degree of formylation, laying the groundwork for future optimizations.

However, it was the work of Mongin and colleagues in 2005 that introduced a highly practical and efficient two-flask synthesis, which has become a widely adopted method. This approach strategically circumvents the deactivation issue by isolating the di-formylated intermediate and then subjecting it to a second formylation step under optimized conditions.

Synthetic Methodologies: A Comparative Overview

The synthesis of this compound has been approached through several routes, with the Vilsmeier-Haack reaction being the most prominent. The following table summarizes the key synthetic methods and their reported yields.

MethodPrecursorReagentsKey ConditionsYield (%)Reference
Direct Threefold Vilsmeier-Haack TriphenylaminePOCl₃, DMFHigh excess of reagents, prolonged heating18(Mongin et al., 2005)
Two-Flask Vilsmeier-Haack Triphenylamine1. POCl₃, DMF2. Hydrolysis3. POCl₃, DMFStepwise formylation and isolation of intermediate52(Mongin et al., 2005)
From 4-Formyltriphenylamine 4-FormyltriphenylaminePOCl₃, DMFReflux in DMF85(CN103709053A)

Experimental Protocols

Two-Flask Synthesis of this compound (Mongin et al., 2005)

This procedure is divided into two main steps: the synthesis of the intermediate, 4,4'-diformyltriphenylamine, followed by its conversion to the final product.

Step 1: Synthesis of 4,4'-Diformyltriphenylamine

  • To a stirred solution of N,N-dimethylformamide (DMF, 23 equiv.) is added phosphorus oxychloride (POCl₃, 25 equiv.) dropwise at 0 °C under an inert atmosphere.

  • The resulting mixture is stirred for 30 minutes at 0 °C.

  • Triphenylamine (1 equiv.) is then added, and the reaction mixture is heated to 95 °C for 4 hours.

  • After cooling to room temperature, the mixture is carefully poured into ice-water.

  • The aqueous solution is neutralized with a saturated sodium hydroxide (B78521) solution until a precipitate is formed.

  • The solid is collected by filtration, washed with water, and dried to yield crude 4,4'-diformyltriphenylamine. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • To a fresh mixture of DMF (23 equiv.) and POCl₃ (25 equiv.), prepared as described in Step 1, is added the crude 4,4'-diformyltriphenylamine (1 equiv.) from the previous step.

  • The reaction mixture is heated to 95 °C for 1.5 hours.

  • The work-up procedure is identical to that of Step 1.

  • The crude product is purified by column chromatography on silica (B1680970) gel (eluent: dichloromethane) to afford this compound as a yellow solid.

Synthesis from 4-Formyltriphenylamine (Chinese Patent CN103709053A)
  • In a reaction vessel, 4-formyltriphenylamine and N,N-dimethylformamide (DMF) are combined.

  • The mixture is cooled to a temperature between -5 °C and 0 °C.

  • Phosphorus oxychloride (POCl₃) is added dropwise while maintaining the temperature.

  • The reaction mixture is then heated to reflux at 88-93 °C for 11-13 hours under a nitrogen atmosphere.

  • After cooling, the mixture is poured into ice water and neutralized with NaOH.

  • The precipitate is collected by vacuum filtration.

  • The filtrate is extracted with a suitable organic solvent. The organic phase is washed with water and brine.

  • The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent to yield this compound.[1]

Signaling Pathways and Experimental Workflows

The synthesis of this compound via the Vilsmeier-Haack reaction involves a series of electrophilic aromatic substitutions. The following diagrams illustrate the key transformations.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier_Reagent Activation POCl3 POCl₃ POCl3->Vilsmeier_Reagent Monoformyl 4-Formyltriphenylamine Vilsmeier_Reagent->Monoformyl Diformyl 4,4'-Diformyltriphenylamine Vilsmeier_Reagent->Diformyl Triformyl This compound Vilsmeier_Reagent->Triformyl Triphenylamine Triphenylamine Triphenylamine->Monoformyl Formylation Monoformyl->Diformyl Formylation Diformyl->Triformyl Formylation Hydrolysis Hydrolysis Diformyl->Hydrolysis Hydrolysis->Diformyl Re-activation

Caption: Vilsmeier-Haack formylation of triphenylamine.

The diagram above illustrates the stepwise formylation of triphenylamine using the Vilsmeier reagent, generated in situ from DMF and POCl₃. Each formylation step reduces the reactivity of the substrate for the subsequent reaction. The dashed lines in the two-flask approach signify the isolation and hydrolysis of the diformyl intermediate before the final formylation step.

Two_Flask_Workflow Start Start: Triphenylamine Flask1 Flask 1: Formylation (POCl₃, DMF, 95°C, 4h) Start->Flask1 Workup1 Work-up & Isolation (Hydrolysis, Neutralization, Filtration) Flask1->Workup1 Intermediate Intermediate: Crude 4,4'-Diformyltriphenylamine Workup1->Intermediate Flask2 Flask 2: Formylation (POCl₃, DMF, 95°C, 1.5h) Intermediate->Flask2 Workup2 Work-up & Purification (Hydrolysis, Neutralization, Chromatography) Flask2->Workup2 Product Product: This compound Workup2->Product

Caption: Workflow for the two-flask synthesis.

This workflow diagram visualizes the efficient two-flask synthesis of this compound developed by Mongin et al. This method allows for higher overall yields by isolating the diformylated intermediate.

Characterization Data

The identity and purity of this compound are typically confirmed by standard spectroscopic methods.

Technique Observed Data
¹H NMR (CDCl₃)δ 9.95 (s, 3H, -CHO), 7.85 (d, 6H, Ar-H), 7.20 (d, 6H, Ar-H)
¹³C NMR (CDCl₃)δ 190.9, 152.2, 132.8, 131.0, 124.8
Melting Point 244-248 °C

Conclusion

The journey of this compound from a low-yield product of a challenging reaction to a readily accessible and highly valuable building block is a testament to the advancements in synthetic organic chemistry. The development of efficient and scalable synthetic routes has unlocked its potential for a wide range of applications in materials science and beyond. This technical guide provides a comprehensive overview of its discovery, history, and synthesis, serving as a valuable resource for researchers and professionals in the field.

References

An In-depth Technical Guide to the Basic Characterization of Tris(4-formylphenyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tris(4-formylphenyl)amine, also known as 4,4′,4″-Triformyltriphenylamine or 4,4′,4″-Nitrilotribenzaldehyde, is a key organic building block with a triphenylamine (B166846) core functionalized with three aldehyde groups.[1][2][3] Its C3-symmetric, propeller-like structure and the electronic properties derived from the nitrogen lone pair conjugation with the aromatic rings make it a versatile precursor in materials chemistry and supramolecular chemistry.[1][4] This guide provides a comprehensive overview of its fundamental characteristics, synthesis, and analytical protocols.

Physicochemical Properties

This compound is typically a solid, ranging in color from light yellow to green, and appears as a powder or crystalline solid.[5] It is soluble in chloroform (B151607).[5][6] Due to its sensitivity to air, it should be stored under an inert atmosphere.[5]

Table 1: Summary of Physicochemical Properties

PropertyValueReference
IUPAC Name 4-[bis(4-formylphenyl)amino]benzaldehyde[7][8]
Synonyms 4,4′,4″-Nitrilotrisbenzaldehyde, 4,4′,4″-Triformyltriphenylamine[2][3]
CAS Number 119001-43-3[6][7]
Molecular Formula C₂₁H₁₅NO₃[2][6][7]
Molecular Weight 329.35 g/mol [2][6][9]
Exact Mass 329.10519334 Da[7]
Appearance Light yellow to yellow to green powder/crystal
Melting Point 244-248 °C[2][5]
Boiling Point (Predicted) 551.1 ± 45.0 °C[5]
Density (Predicted) 1.288 ± 0.06 g/cm³[5]
Solubility Soluble in Chloroform[5][6]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C[5][6]

Synthesis Protocol: Efficient Two-Flask Vilsmeier-Haack Reaction

A practical and efficient method for synthesizing this compound is a two-flask approach starting from triphenylamine.[1][4][10] This procedure provides higher yields compared to a direct one-flask threefold formylation because the introduction of electron-withdrawing formyl groups deactivates the aromatic system, making the third substitution difficult without an intermediate hydrolysis step.[1][4]

Synthesis_Workflow Synthesis Workflow of this compound cluster_reactants Starting Materials TPA Triphenylamine (TPA) Flask1 Flask 1: First & Second Formylation 1. Add POCl3 to DMF at 0°C. 2. Add TPA. 3. Heat at 95°C for 4h. TPA->Flask1 DMF N,N-Dimethylformamide (DMF) DMF->Flask1 POCl3 Phosphorus oxychloride (POCl3) POCl3->Flask1 Hydrolysis Intermediate Hydrolysis 1. Pour mixture into ice-water. 2. Basify with NaOH. 3. Extract with CH2Cl2. 4. Isolate crude dialdehyde (B1249045) intermediate. Flask1->Hydrolysis Intermediate: Bis-iminium salt Flask2 Flask 2: Third Formylation 1. React intermediate with POCl3 and DMF. 2. Heat at 95°C for 1.5h. Hydrolysis->Flask2 4,4'-diformyltriphenylamine Workup Final Work-up & Purification 1. Pour mixture into ice-water. 2. Basify with NaOH. 3. Extract with CH2Cl2. 4. Purify via column chromatography. Flask2->Workup Product This compound (Yield: ~52%) Workup->Product

Caption: Synthesis workflow for this compound.

Reagents and Equipment:

  • Triphenylamine (TPA)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Sodium hydroxide (B78521) (NaOH) solution (1 M)

  • Ice

  • Round-bottom flasks

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

Step 1: First and Second Formylation (Flask 1) [4]

  • In a round-bottom flask under an inert atmosphere (e.g., Argon), add N,N-dimethylformamide (DMF, 23 equivalents).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 25 equivalents) dropwise to the DMF while stirring. Maintain the temperature at 0°C.

  • After the addition is complete, stir the mixture for 1 hour at 0°C to form the Vilsmeier reagent.

  • Add triphenylamine (1 equivalent) to the mixture.

  • Heat the reaction mixture to 95°C and maintain for 4 hours.

Step 2: Intermediate Hydrolysis and Isolation [4]

  • After 4 hours, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker containing 200 mL of ice-water.

  • Basify the aqueous solution with a 1 M NaOH solution until it is alkaline.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (200 mL).

  • Wash the organic layer with water (3 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude dialdehyde intermediate. This intermediate is used in the next step without further purification.

Step 3: Third Formylation (Flask 2) [4]

  • Prepare the Vilsmeier reagent as described in Step 1, using fresh DMF (23 equiv.) and POCl₃ (25 equiv.).

  • Add the crude dialdehyde intermediate obtained from Step 2 to the freshly prepared reagent.

  • Heat the mixture to 95°C and stir for 1.5 hours. The reaction can be monitored by HPLC for optimal reaction time.[1][4]

Step 4: Final Work-up and Purification

  • Follow the hydrolysis, basification, and extraction procedure as described in Step 2.

  • After drying and concentrating the organic layer, the crude product is obtained.

  • Purify the final product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to obtain pure this compound.[11]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 200 MHz or higher).[4] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.[1][4]

  • Infrared (IR) Spectroscopy:

    • Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide (KBr) and pressing it into a thin, transparent disk.

    • Alternatively, acquire an Attenuated Total Reflectance (ATR) IR spectrum by placing a small amount of the solid sample directly on the ATR crystal.

    • Record the spectrum over a standard range (e.g., 4000-400 cm⁻¹).

Table 2: Key Spectroscopic Data for this compound

TechniqueWavenumber (cm⁻¹) / Chemical Shift (ppm)AssignmentReference
¹H NMR 10.06 (d)Aldehyde proton (-CHO)[12]
(in CDCl₃)8.31 (d)Aromatic protons (ortho to -CHO)[12]
7.85 (m)Aromatic protons (ortho to N)[12]
¹³C NMR 192.90, 192.52Aldehyde carbon (C =O)[12]
(in CDCl₃)157.49, 150.35, 145.02, 144.80Aromatic carbons[12]
137.54, 137.47, 131.24, 130.92Aromatic carbons[12]
128.63, 128.41, 119.33Aromatic carbons[12]
FTIR 2810, 2724Aldehyde C-H stretch (H-C=O)[12]
(powder)1697Carbonyl C=O stretch[12]
1598, 1571Aromatic C-C stretch (in-ring)[12]
1335-1250 (range)Aromatic C-N stretch[13]

Applications and Relevance

This compound is not a therapeutic agent itself but serves as a crucial starting material in the development of functional organic materials, some of which have applications relevant to the biomedical and pharmaceutical fields.

  • Materials Chemistry: It is a popular building block for dendrimers, polymers, and hole-transport materials used in organic light-emitting diodes (OLEDs) and solar cells.[1][4]

  • Supramolecular Chemistry: The three aldehyde groups provide ideal anchor points for forming complex, self-assembled structures, such as M₄L₄ tetrahedra, through reactions with amines to form imine linkages.[5][14]

  • Sensing and Diagnostics: The fluorescence properties of derivatives of this compound can be exploited for developing chemical sensors.[15] For example, covalent organic frameworks (COFs) synthesized from similar triphenylamine-based ligands are used in sensing applications.[16]

Applications cluster_products Derivative Materials & Structures cluster_apps Potential Applications Core This compound (TPA-3CHO) Func_Groups Key Features: - C3 Symmetry - Three Aldehyde (-CHO) Groups - Triphenylamine Core Core->Func_Groups Reaction Condensation Reactions (e.g., with Amines) Core->Reaction COFs Covalent Organic Frameworks (COFs) Reaction->COFs Dendrimers Dendrimers & Polymers Reaction->Dendrimers Complexes Supramolecular Assemblies (e.g., M4L4 Tetrahedra) Reaction->Complexes Chromophores Multi-branched Chromophores Reaction->Chromophores Sensors Chemical Sensors COFs->Sensors DrugDev Drug Delivery (via COFs) COFs->DrugDev Electronics Organic Electronics (Hole Transport, OLEDs) Dendrimers->Electronics Catalysis Catalysis Complexes->Catalysis Chromophores->Electronics

Caption: Relationship between TPA-3CHO structure and its applications.

Safety and Handling

This compound is classified with GHS hazard statements indicating it may cause an allergic skin reaction (H317) and may cause long-lasting harmful effects to aquatic life (H413).[2][7]

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection (eyeshields), and a dust mask (e.g., N95 type).[2]

  • Handling: Avoid breathing dust. Avoid contact with skin and eyes. Handle under an inert atmosphere as it can be air-sensitive.

  • Storage: Store in a cool, dark place, preferably under an inert gas like nitrogen or argon, at temperatures between 2-8°C.[5][6]

References

Theoretical and Computational Deep Dive into Tris(4-formylphenyl)amine: A Core Building Block

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(4-formylphenyl)amine (TFPA), a C3-symmetric molecule, has emerged as a crucial building block in the fields of materials science and supramolecular chemistry. Its unique propeller-like structure and the presence of three reactive formyl groups make it an ideal candidate for the synthesis of complex architectures such as covalent organic frameworks (COFs), porous organic polymers, and dendrimers. This technical guide provides a comprehensive overview of the theoretical and computational studies on this compound, focusing on its molecular structure, electronic properties, and spectroscopic features. Detailed computational methodologies, data presented in structured tables, and visualizations of its structure and computational workflows are provided to serve as a valuable resource for researchers in the field.

Introduction

This compound, also known as 4,4',4''-nitrilotrisbenzaldehyde, is an aromatic amine characterized by a central nitrogen atom bonded to three formyl-substituted phenyl rings.[1][2] This arrangement confers a non-planar, propeller-like conformation, which is of significant interest for the construction of three-dimensional porous materials. The aldehyde functionalities serve as versatile reactive sites for forming imine, enamine, or other linkages, enabling the assembly of extended, crystalline structures.[2] Understanding the intrinsic theoretical and computational properties of the TFPA monomer is paramount for predicting and controlling the characteristics of the resulting polymeric and supramolecular assemblies. This guide delves into the computational studies that elucidate the geometry, electronic landscape, and spectroscopic signatures of this important molecule.

Molecular Structure and Geometry Optimization

The three-dimensional structure of this compound has been investigated using computational methods, primarily Density Functional Theory (DFT). These studies provide insights into the molecule's conformation, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding its packing in the solid state and the geometry of resulting polymers.

Computational Methodology

The geometric optimization of this compound is typically performed using DFT calculations. A common approach involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a split-valence basis set such as 6-311G(d,p). This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules.

dot

computational_workflow cluster_start Initial Structure cluster_dft DFT Calculation cluster_results Calculated Properties cluster_electronic Electronic Properties start Initial Molecular Geometry (e.g., from crystal data or build) dft Geometry Optimization (e.g., B3LYP/6-311G(d,p)) start->dft Input freq Frequency Analysis dft->freq Optimized Structure homo_lumo HOMO/LUMO Calculation dft->homo_lumo geom Optimized Geometry (Bond lengths, angles, dihedrals) freq->geom thermo Thermodynamic Properties (Zero-point energy, etc.) freq->thermo spectra Simulated Spectra (IR, Raman) freq->spectra tddft TD-DFT Calculation homo_lumo->tddft uv_vis Simulated UV-Vis Spectrum tddft->uv_vis

Caption: A typical workflow for the computational study of this compound.

Optimized Geometric Parameters

DFT calculations reveal that the central nitrogen atom in this compound adopts a trigonal pyramidal geometry, leading to a propeller-like arrangement of the three phenyl rings. A key geometric parameter is the torsion angle between the phenyl rings, which has been computationally determined.

ParameterDescriptionCalculated ValueReference
Torsion AngleThe dihedral angle of the phenyl rings relative to the central nitrogen plane.30.84°[3]

Note: A comprehensive table of calculated bond lengths and angles is pending the availability of more detailed published computational studies.

Electronic Properties

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its behavior in electronic and optoelectronic applications. These parameters influence its electron-donating or -accepting character and its photophysical properties.

Frontier Molecular Orbitals (HOMO and LUMO)

The HOMO and LUMO energy levels and the resulting energy gap (Eg) are key indicators of a molecule's chemical reactivity and electronic transition properties. In this compound, the HOMO is typically localized on the electron-rich triphenylamine (B166846) core, while the LUMO is distributed over the entire molecule, including the electron-withdrawing formyl groups.

Quantitative data for HOMO, LUMO, and the energy gap for the standalone this compound molecule are not yet consistently reported in the literature. Studies on related COFs show that the triphenylamine moiety generally forms the HOMO of the framework.

dot

homo_lumo LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) LUMO->HOMO Energy Gap (Eg)

Caption: A simplified representation of the HOMO-LUMO energy gap.

Spectroscopic Properties

Computational methods can predict the spectroscopic properties of molecules, such as their infrared (IR) and ultraviolet-visible (UV-Vis) spectra. These simulated spectra can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental results.

Vibrational Spectroscopy (FT-IR)

Experimental Fourier-transform infrared (FT-IR) spectra of this compound show characteristic vibrational bands. Theoretical frequency calculations using DFT can help in the assignment of these bands to specific molecular vibrations.

Experimental FT-IR Bands (cm-1)Assignment
3060Aromatic C-H stretching
2801, 2725Aldehydic C-H stretching
1694C=O stretching of the formyl group
1588, 1503Aromatic C=C stretching
1273C-N stretching of the tertiary amine
831, 818Out-of-plane C-H bending of p-substituted benzene

Reference for experimental data:[1]

Electronic Spectroscopy (UV-Vis)

Time-dependent DFT (TD-DFT) calculations can be employed to simulate the UV-Vis absorption spectrum of this compound. These calculations provide information about the electronic transitions, their corresponding excitation energies, and oscillator strengths. The absorption spectra of triphenylamine derivatives are typically characterized by π-π* transitions.

Experimental Protocols

Synthesis of this compound

A practical and efficient synthesis of this compound involves a two-flask procedure starting from triphenylamine via a Vilsmeier-Haack formylation reaction.

Materials:

  • Triphenylamine

  • N,N-Dimethylformamide (DMF), dried and distilled

  • Phosphorus oxychloride (POCl3), dried and distilled

  • Dichloromethane

  • Aqueous sodium hydroxide (B78521) solution

  • Petroleum ether

  • Ethyl acetate (B1210297)

Procedure:

  • In a flask, add triphenylamine to DMF.

  • Cool the mixture to 0 °C and slowly add POCl3.

  • Heat the reaction mixture to 95 °C and stir for several hours.

  • Cool the reaction mixture and pour it into ice water.

  • Neutralize the solution with an aqueous NaOH solution.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • The crude product containing a mixture of mono-, di-, and tri-formylated triphenylamine is then subjected to a second formylation step.

  • The crude product is dissolved in DMF, and POCl3 is added at 0 °C.

  • The mixture is heated to 95 °C and stirred for several hours.

  • Follow the same workup procedure as in steps 4-7.

  • The final product is purified by column chromatography on silica (B1680970) gel using a petroleum ether-ethyl acetate eluent.

This is a generalized procedure based on reported methods. For detailed reaction conditions and stoichiometry, refer to the primary literature.[4]

Applications in Drug Development and Materials Science

While not directly a therapeutic agent, the unique structural and electronic properties of this compound make it a valuable component in the development of advanced materials with potential applications in the biomedical field.

  • Covalent Organic Frameworks (COFs) for Drug Delivery: The high porosity and tunable pore size of COFs synthesized from TFPA make them promising candidates for drug delivery systems. The crystalline and porous nature allows for high drug loading and controlled release.

  • Biosensing: The fluorescent properties of triphenylamine derivatives can be exploited in the design of chemosensors for the detection of biologically relevant analytes.

  • Biomaterials: The ability to form stable, porous frameworks makes TFPA-based materials suitable for applications as scaffolds in tissue engineering.

Conclusion

This compound is a molecule of significant interest in contemporary chemistry and materials science. This technical guide has summarized the available theoretical and computational data on its molecular structure, electronic properties, and spectroscopic characteristics. While some computational data, such as a detailed optimized geometry and simulated spectra for the standalone molecule, are still to be comprehensively reported in the literature, the existing studies provide a solid foundation for understanding the fundamental properties of this versatile building block. The provided experimental protocol for its synthesis and the overview of its applications highlight its importance in the rational design of advanced materials for various applications, including those in the biomedical and pharmaceutical fields. Further detailed computational studies on the monomer are encouraged to provide a more complete picture and to facilitate the in-silico design of novel TFPA-based materials.

References

Methodological & Application

Synthesis and Application of Covalent Organic Frameworks (COFs) Utilizing Tris(4-formylphenyl)amine for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. Their tunable porosity and the ability to functionalize their building blocks make them promising candidates for a variety of applications, including drug delivery. This document provides detailed application notes and protocols for the synthesis of COFs using Tris(4-formylphenyl)amine as a key building block and their application in the controlled release of the anticancer drug doxorubicin (B1662922).

I. Synthesis of Covalent Organic Frameworks

Two primary types of COFs can be synthesized using this compound (TFPA): imine-linked COFs and hydrazone-linked COFs. The solvothermal synthesis method is commonly employed for both.

A. Imine-Linked COF Synthesis: TAPA-TFPA COF

A representative imine-linked COF is synthesized through the condensation reaction of this compound (TFPA) and Tris(4-aminophenyl)amine (TAPA).

Experimental Protocol:

  • Reagent Preparation: In a glass vial, dissolve Tris(4-aminophenyl)amine (TAPA) and this compound (TFPA) in a 1:1 molar ratio in dimethyl sulfoxide (B87167) (DMSO).

  • Sonication: Sonicate the mixture until a clear and homogeneous solution is obtained.

  • Catalyst Addition: Add 6 M aqueous acetic acid to the solution to catalyze the imine formation. The solution should gel within a minute.

  • Solvothermal Reaction: Seal the vial and heat it in an oven at 80°C for 12 hours. During this time, the solution will transform into a hazy gel.

  • Purification: After cooling to room temperature, wash the resulting solid sequentially with tetrahydrofuran (B95107) (THF), acetone, and ethanol (B145695) to remove any unreacted monomers and impurities.

  • Drying: Dry the purified product under vacuum to obtain the TAPA-TFPA COF as a powder or process it further to form an aerogel.

Quantitative Data Summary for TAPA-TFPA COF:

PropertyTAPA-TFPA COF PowderTAPA-TFPA COF Aerogel
BET Surface Area308 m²/g[1]186 m²/g[1]
Pore SizeMicroporousMicro- and Mesoporous
B. Hydrazone-Linked COF Synthesis: Tfpa-Od COF

A hydrazone-linked COF can be synthesized from this compound (TFPA) and a dihydrazide linker, such as oxalyl dihydrazide (Od).

Experimental Protocol:

  • Reagent Preparation: In a pressure vial, combine oxalyl dihydrazide (Od, 0.2732 mmol) and this compound (TFPA, 0.1822 mmol).

  • Solvent Addition: Add a solvent mixture of mesitylene (B46885) and 1,4-dioxane (B91453) (1:4 v/v).

  • Catalyst Addition: Add 1 mL of 6 M aqueous acetic acid to the mixture.

  • Solvothermal Reaction: Seal the vial and heat it at 120°C for 72 hours.

  • Purification: Collect the resulting yellow precipitate by filtration and wash it thoroughly with deionized water, tetrahydrofuran (THF), and acetone.

  • Drying: Dry the product overnight in an oven at 90°C to obtain the Tfpa-Od COF.

Quantitative Data Summary for Tfpa-Od COF:

PropertyValue
Yield94%

II. Application in Doxorubicin Delivery

COFs synthesized from this compound can be utilized as nanocarriers for the anticancer drug doxorubicin (DOX). The porous structure of the COF allows for high drug loading, and the nature of the imine or hydrazone linkages can enable pH-responsive drug release.

A. Doxorubicin Loading Protocol
  • Dispersion: Disperse the synthesized COF in an aqueous solution of doxorubicin.

  • Incubation: Stir the dispersion at room temperature in the dark for 24 hours to allow for the encapsulation of DOX within the COF pores.

  • Purification: Collect the DOX-loaded COF (DOX@COF) by centrifugation.

  • Washing: Wash the DOX@COF with distilled water several times to remove any surface-adsorbed drug until the supernatant is clear.

  • Quantification: Determine the drug loading capacity by measuring the concentration of DOX in the supernatant before and after loading using UV-Vis spectroscopy. A drug loading capacity of up to 24.53 wt% has been reported for a similar COF system.[2]

B. pH-Responsive Doxorubicin Release

The imine linkages within the COF are susceptible to hydrolysis under acidic conditions, which are characteristic of the tumor microenvironment and endo-lysosomal compartments within cancer cells. This property allows for the targeted release of doxorubicin.

In Vitro Release Protocol:

  • Dispersion: Suspend the DOX@COF in buffer solutions of different pH values, typically pH 7.4 (physiological pH) and pH 5.4 (tumor microenvironment pH).

  • Incubation: Incubate the suspensions at 37°C with gentle shaking.

  • Sampling: At predetermined time intervals, collect aliquots of the release medium.

  • Quantification: Measure the concentration of released DOX in the aliquots using UV-Vis spectroscopy.

Quantitative Data for Doxorubicin Release from an Imine-Linked COF:

pHCumulative Release after 72h
7.432%[3][4][5][6]
5.454%[3][4][5][6]

III. Visualizations

Synthesis Workflow

G cluster_synthesis COF Synthesis Monomers This compound + Amine/Hydrazide Linker Solvothermal Reaction Solvent + Catalyst Heat (80-120°C) Monomers->Solvothermal Reaction Purification Washing with Solvents Solvothermal Reaction->Purification Drying Vacuum Drying Purification->Drying COF Product Covalent Organic Framework Drying->COF Product G cluster_delivery Drug Delivery and Action DOX@COF DOX-Loaded COF Cellular Uptake Endocytosis by Cancer Cell DOX@COF->Cellular Uptake Acidic Environment Low pH in Endosome/Lysosome Cellular Uptake->Acidic Environment DOX Release Imine Hydrolysis & Doxorubicin Release Acidic Environment->DOX Release Nuclear Entry DOX Enters Nucleus DOX Release->Nuclear Entry DNA Damage Topoisomerase II Inhibition & DNA Damage Nuclear Entry->DNA Damage Apoptosis Cell Death DNA Damage->Apoptosis

References

Application Notes and Protocols for Metal-Organic Framework (MOF) Synthesis with Tris(4-formylphenyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Metal-Organic Frameworks (MOFs) utilizing the tritopic organic ligand, Tris(4-formylphenyl)amine. While the direct synthesis of a MOF from this compound is not extensively documented in peer-reviewed literature, this protocol is based on established solvothermal synthesis methods for MOFs constructed from analogous tripodal amine-based ligands, particularly those functionalized with carboxylate groups. The provided methodologies and data are intended to serve as a foundational guide for the development of novel MOFs with potential applications in drug delivery and other biomedical fields.

Introduction to MOF Synthesis with Amine-Based Ligands

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[1] The choice of the organic linker is crucial in determining the topology, porosity, and functionality of the resulting MOF.[2] this compound is a tripodal ligand with a C3-symmetric core, which can be a valuable building block for the synthesis of highly porous, three-dimensional frameworks. Amine-functionalized MOFs have garnered significant interest due to the potential for post-synthetic modification and their ability to interact with guest molecules, making them suitable for applications such as CO2 capture and catalysis.[3] In the context of drug delivery, the porous nature of MOFs allows for the encapsulation and controlled release of therapeutic agents.[4]

The synthesis of MOFs from formyl-functionalized ligands is less common than those from carboxylate or pyridyl-functionalized linkers, as the aldehyde group is not a typical coordinating moiety for metal ions in MOF synthesis. However, the formyl groups can potentially participate in coordination or be a precursor for in-situ reactions. The protocol outlined below is a generalized solvothermal method, which is a widely used technique for the synthesis of crystalline MOFs.[5]

Experimental Protocols

This section details the necessary protocols for the synthesis and characterization of a hypothetical MOF using this compound, which we will refer to as TFPA-MOF.

2.1. Synthesis of a Hypothetical TFPA-MOF (e.g., with Zinc Nitrate)

This protocol describes a solvothermal synthesis method.

Materials:

Procedure:

  • In a 20 mL glass vial, dissolve this compound (e.g., 0.05 mmol, 16.5 mg) in 10 mL of DMF.

  • In a separate vial, dissolve Zinc nitrate hexahydrate (e.g., 0.15 mmol, 44.6 mg) in 5 mL of DMF.

  • Combine the two solutions in the 20 mL vial and sonicate for 15 minutes to ensure a homogeneous mixture.

  • Transfer the reaction mixture to a 23 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a constant temperature (e.g., 100 °C) for 48 hours.

  • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

  • Collect the crystalline product by filtration and wash it with fresh DMF (3 x 10 mL).

  • To remove the residual DMF from the pores of the MOF, immerse the crystals in ethanol for 24 hours, during which the ethanol should be decanted and replaced with a fresh portion three times.

  • After the ethanol exchange, immerse the crystals in chloroform for another 24 hours, with the same solvent replacement schedule.

  • Finally, dry the product under vacuum at a moderate temperature (e.g., 60 °C) for 12 hours to obtain the activated TFPA-MOF.

2.2. Characterization of TFPA-MOF

The synthesized MOF should be characterized to determine its structure, porosity, and stability.

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the ligand to the metal centers by observing shifts in the vibrational frequencies of the functional groups.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the temperature at which the framework starts to decompose.

  • Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the porosity, Brunauer-Emmett-Teller (BET) surface area, and pore size distribution of the activated MOF.

Quantitative Data

As a specific MOF based on this compound is not yet reported, the following table presents representative data from a closely related Cadmium-based MOF, CdMOF-2, synthesized from Tris(3′-F-4′-carboxybiphenyl)amine, to illustrate the type of quantitative data that would be obtained from the characterization of a new MOF.[6]

Table 1: Physicochemical Properties of a Representative Amine-Based MOF (CdMOF-2) [6]

ParameterValue
Formula[Cd(TFBA)(bipy)]n
Crystal SystemMonoclinic
Space GroupP2₁/c
Pore Dimensions24.6 Å x 25.9 Å
Thermal StabilityStable up to 350 °C

Table 2: Luminescence Properties of a Representative Amine-Based MOF (CdMOF-2) [6]

PropertyWavelength (nm)
Excitation Maximum363
Emission Maximum496

Visualizations

Diagram 1: Experimental Workflow for Solvothermal MOF Synthesis

MOF_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Solvothermal Reaction cluster_purification Purification and Activation cluster_characterization Characterization Ligand Dissolve this compound in DMF Mix Combine and Sonicate Solutions Ligand->Mix Metal Dissolve Metal Salt (e.g., Zn(NO3)2·6H2O) in DMF Metal->Mix React Heat in Autoclave (e.g., 100°C, 48h) Mix->React Filter Filter and Wash with DMF React->Filter Solvent_Exchange Solvent Exchange (Ethanol, Chloroform) Filter->Solvent_Exchange Activate Dry Under Vacuum Solvent_Exchange->Activate PXRD PXRD Activate->PXRD FTIR FTIR Activate->FTIR TGA TGA Activate->TGA Gas_Sorption Gas Sorption Activate->Gas_Sorption

Caption: Workflow for the solvothermal synthesis of a MOF.

Diagram 2: Conceptual Diagram of MOF-Based Drug Delivery

MOF_Drug_Delivery cluster_loading Drug Loading cluster_delivery Targeted Delivery and Release MOF Porous MOF Loaded_MOF Drug-Loaded MOF MOF->Loaded_MOF Encapsulation Drug Drug Molecules Drug->Loaded_MOF Target_Cell Target Cell/Tissue Loaded_MOF->Target_Cell Targeting Release Controlled Release Target_Cell->Release Stimulus (e.g., pH) Therapeutic_Effect Therapeutic Effect Release->Therapeutic_Effect

Caption: MOF-based drug delivery concept.

References

Tris(4-formylphenyl)amine: A Versatile Linker for Porous Polymers in Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Tris(4-formylphenyl)amine (TFPA) has emerged as a crucial building block in the synthesis of porous organic polymers, particularly Covalent Organic Frameworks (COFs). Its tripodal and rigid structure, featuring three reactive formyl groups, enables the formation of highly ordered, porous, and stable two-dimensional and three-dimensional networks. These TFPA-based porous polymers exhibit exceptional properties, including high surface areas, tunable pore sizes, and facilely functionalized pore walls, making them ideal candidates for a wide range of applications, from drug delivery and catalysis to environmental remediation.

This document provides detailed application notes and experimental protocols for the synthesis of TFPA and its utilization in the creation of porous polymers for various applications.

Synthesis of this compound

A practical and efficient method for the synthesis of this compound involves a two-step formylation of triphenylamine (B166846) using the Vilsmeier-Haack reaction. This approach offers higher yields compared to a one-pot synthesis.[1]

Protocol: Two-Step Synthesis of this compound[1]

Step 1: Synthesis of 4,4'-diformyltriphenylamine

  • To a flask, add triphenylamine (1 equivalent).

  • Add phosphorus oxychloride (POCl₃, 25 equivalents) and dimethylformamide (DMF, 23 equivalents).

  • Heat the reaction mixture to 95°C and stir for 4 hours.

  • After cooling, hydrolyze the reaction mixture by carefully pouring it into ice water.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide (B78521) solution) until a precipitate forms.

  • Collect the solid precipitate by filtration, wash with water, and dry. This crude product is 4,4'-diformyltriphenylamine and is used in the next step without further purification.

Step 2: Synthesis of this compound

  • To the crude 4,4'-diformyltriphenylamine from Step 1, add POCl₃ (25 equivalents) and DMF (23 equivalents).

  • Heat the mixture to 95°C and stir for 1.5 hours.

  • Cool the reaction mixture and pour it into ice water to hydrolyze the iminium intermediates.

  • Neutralize the solution to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and then with a suitable organic solvent (e.g., ethanol) to remove impurities.

  • Dry the purified product, this compound, under vacuum.

Synthesis of Imine-Linked Porous Polymers

This compound is an excellent monomer for constructing imine-linked COFs through condensation reactions with various amine-containing linkers. The following protocol describes a general procedure for the synthesis of a TFPA-based COF.

Protocol: General Synthesis of a TFPA-Based Covalent Organic Framework
  • In a pressure tube, add this compound (1 equivalent) and an amine linker (e.g., 1,3,5-tris(4-aminophenyl)benzene (B174889) or benzidine, 1 equivalent).

  • Add a mixture of solvents, typically 1,2-dichlorobenzene (B45396) and n-butanol, and an aqueous acetic acid solution (e.g., 6M) as a catalyst.

  • Seal the tube and heat it in an oven at a specific temperature (e.g., 120°C) for several days (e.g., 3 days).

  • After cooling to room temperature, a solid precipitate will have formed.

  • Collect the solid by filtration and wash it sequentially with anhydrous acetone (B3395972) and anhydrous tetrahydrofuran (B95107) to remove unreacted monomers and oligomers.

  • Dry the resulting COF powder under vacuum at an elevated temperature (e.g., 80°C) overnight.

Application in Drug Delivery: Doxorubicin (B1662922) Loading and Release

TFPA-based COFs, with their high surface area and tunable pores, are excellent candidates for drug delivery systems. The following protocol details the loading and release of the anticancer drug Doxorubicin (DOX) using a TFPA-based COF.

Protocol: Doxorubicin Loading and pH-Controlled Release[2][3][4][5]

Drug Loading:

  • Disperse a known amount of the activated TFPA-based COF (e.g., 5 mg) in an aqueous solution of Doxorubicin (e.g., 10 mg/mL).

  • Stir the mixture at room temperature in the dark for 24 hours to allow for maximum drug encapsulation.

  • Collect the DOX-loaded COF by centrifugation.

  • Wash the loaded COF repeatedly with distilled water until the supernatant is clear to remove any surface-adsorbed drug.

  • Quantify the amount of loaded DOX by measuring the absorbance of the supernatant before and after the loading process using UV-Vis spectroscopy.

In Vitro Drug Release:

  • Suspend the DOX-loaded COF in buffer solutions with different pH values (e.g., pH 7.4 for physiological conditions and pH 5.5 for a simulated tumor microenvironment).

  • Incubate the suspensions at 37°C with constant shaking.

  • At predetermined time intervals, collect an aliquot of the release medium after centrifugation.

  • Measure the concentration of released DOX in the aliquot using UV-Vis spectroscopy.

  • Replenish the release medium with an equal volume of fresh buffer to maintain a constant volume.

  • Plot the cumulative drug release as a function of time to determine the release kinetics.

Application in Catalysis: Reduction of 4-Nitrophenol (B140041)

The porous and functional nature of TFPA-based polymers makes them effective catalysts for various chemical transformations. A common application is the reduction of 4-nitrophenol to 4-aminophenol (B1666318), a reaction that is easy to monitor by UV-Vis spectroscopy.

Protocol: Catalytic Reduction of 4-Nitrophenol[6][7][8][9]
  • In a quartz cuvette, add an aqueous solution of 4-nitrophenol.

  • Add a freshly prepared aqueous solution of sodium borohydride (B1222165) (NaBH₄) as a reducing agent. The solution will turn to a bright yellow color due to the formation of the 4-nitrophenolate (B89219) ion.

  • Add a small amount of the TFPA-based porous polymer catalyst to the mixture.

  • Immediately monitor the reaction progress by recording the UV-Vis absorption spectra at regular time intervals.

  • Observe the decrease in the absorbance peak of the 4-nitrophenolate ion (around 400 nm) and the appearance of a new peak corresponding to 4-aminophenol (around 300 nm).

  • After the reaction is complete (indicated by the disappearance of the yellow color), the catalyst can be recovered by centrifugation or filtration for reuse.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and porous polymers derived from it.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₁H₁₅NO₃[2][3]
Molecular Weight329.35 g/mol [2][3]
Melting Point244-248 °C
AppearanceSolid

Table 2: Properties of this compound-Based Porous Polymers

Polymer Name/LinkerBET Surface Area (m²/g)Pore Size (nm)ApplicationReference
HHU-COF-1 (with 4,4'-biphenyldicarboxaldehyde)2352-Gas Separation
HHU-COF-2 (with octafluoro-4,4'-biphenyldicarboxaldehyde)1356-Gas Separation[4]
TRITER-1 (with 1,3,5-tris-(4-aminophenyl)triazine)716-Gas Storage[4]
TAPP-TFPB-COF1107.31.20Pollutant Removal
TAM-TFPB-COF35331.36Gas Storage[5]
TAPB-TFS-COF41071.48Gas Storage[5]

Visualizations

Synthesis of this compound

G cluster_0 Step 1: Disubstitution cluster_1 Step 2: Trisubstitution Triphenylamine Triphenylamine Reaction 1 95°C, 4h Triphenylamine->Reaction 1 Vilsmeier Reagent 1 POCl3 + DMF (25 eq, 23 eq) Vilsmeier Reagent 1->Reaction 1 Hydrolysis 1 Ice Water Reaction 1->Hydrolysis 1 Crude 4,4'-diformyltriphenylamine Crude 4,4'-diformyltriphenylamine Hydrolysis 1->Crude 4,4'-diformyltriphenylamine Reaction 2 95°C, 1.5h Crude 4,4'-diformyltriphenylamine->Reaction 2 Vilsmeier Reagent 2 POCl3 + DMF (25 eq, 23 eq) Vilsmeier Reagent 2->Reaction 2 Hydrolysis 2 Ice Water Reaction 2->Hydrolysis 2 Purification Filtration & Washing Hydrolysis 2->Purification This compound This compound Purification->this compound

Caption: Workflow for the two-step synthesis of this compound.

General Synthesis of a TFPA-Based Porous Polymer

G Monomers This compound + Amine Linker Solvothermal Reaction Sealed Tube 120°C, 3 days Monomers->Solvothermal Reaction Solvents 1,2-Dichlorobenzene n-Butanol Solvents->Solvothermal Reaction Catalyst Aqueous Acetic Acid Catalyst->Solvothermal Reaction Isolation Filtration Solvothermal Reaction->Isolation Washing Acetone THF Isolation->Washing Drying Vacuum Oven 80°C Washing->Drying Porous Polymer (COF) Porous Polymer (COF) Drying->Porous Polymer (COF)

Caption: General experimental workflow for the synthesis of a TFPA-based porous polymer.

Application Workflow: Drug Delivery

G cluster_loading Drug Loading cluster_release Drug Release COF TFPA-based COF Incubation Stirring, 24h, RT COF->Incubation Drug Solution Doxorubicin (aq) Drug Solution->Incubation Separation 1 Centrifugation Incubation->Separation 1 Washing 1 Distilled Water Separation 1->Washing 1 Drug-Loaded COF Drug-Loaded COF Washing 1->Drug-Loaded COF Release Study 37°C, Shaking Drug-Loaded COF->Release Study Buffer pH 7.4 or 5.5 Buffer->Release Study Sampling Aliquot Collection (Time intervals) Release Study->Sampling Analysis UV-Vis Spectroscopy Sampling->Analysis Release Profile Cumulative Release vs. Time Analysis->Release Profile

Caption: Workflow for doxorubicin loading and in vitro release from a TFPA-based COF.

References

Application Note: Synthesis of a Tripodal Schiff Base from Tris(4-formylphenyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of a tripodal Schiff base via the condensation reaction of Tris(4-formylphenyl)amine with a primary amine. This class of molecules is of significant interest in coordination chemistry, materials science, and pharmaceutical research due to their potential to form stable metal complexes and supramolecular assemblies.

Introduction

Schiff bases, characterized by the azomethine (-C=N-) functional group, are versatile compounds formed from the condensation of primary amines with carbonyl compounds.[1] Tripodal Schiff bases derived from this compound are of particular interest due to their three-dimensional structure, which allows for the coordination of metal ions in a well-defined geometry. These ligands and their metal complexes have potential applications in catalysis, sensing, and as therapeutic agents.[1] This application note outlines a reproducible protocol for the synthesis of a representative tripodal Schiff base, Tris(4-(((E)-(p-tolyl)imino)methyl)phenyl)amine, and its characterization.

Reaction Scheme

The synthesis involves the reaction of one equivalent of this compound with three equivalents of a primary amine, in this case, p-toluidine, to form the corresponding tris-Schiff base. The reaction is typically carried out in a suitable solvent under reflux conditions, often with a catalytic amount of acid.

Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants 1. Mix Reactants (this compound + p-Toluidine) Solvent 2. Add Solvent & Catalyst (Ethanol + Acetic Acid) Reactants->Solvent Reflux 3. Reflux Reaction Mixture (24 hours) Solvent->Reflux Isolation 4. Isolate Product (Cooling, Filtration, Washing) Reflux->Isolation Drying 5. Dry Product (Vacuum Oven) Isolation->Drying FTIR FT-IR Spectroscopy (Confirm C=N bond) Drying->FTIR NMR NMR Spectroscopy (Confirm Structure) FTIR->NMR MP Melting Point Determination (Assess Purity) NMR->MP

References

Application Notes and Protocols for Tris(4-formylphenyl)amine-Based Polymers as Hole Transport Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of Tris(4-formylphenyl)amine (TFPA)-based polymers as hole transport materials (HTMs) in optoelectronic devices, particularly perovskite solar cells (PSCs). Detailed experimental protocols are provided to guide researchers in the practical implementation of these materials.

Introduction

This compound (TFPA) is a versatile, star-shaped molecule that serves as an excellent building block for the synthesis of various functional organic materials.[1] Its triphenylamine (B166846) core provides good hole-transporting properties and thermal stability, while the three formyl groups offer reactive sites for polymerization. This allows for the creation of diverse polymer architectures, including linear polymers, cross-linked networks, and highly ordered covalent organic frameworks (COFs). These TFPA-based polymers are emerging as promising alternatives to commonly used HTMs like spiro-OMeTAD in perovskite solar cells, offering the potential for lower cost and tunable properties.[2][3]

Key Applications

This compound-based polymers are primarily utilized as the hole transport layer (HTL) in perovskite solar cells. The HTL plays a crucial role in extracting holes from the perovskite absorber layer and transporting them to the electrode, while simultaneously blocking electrons, thus preventing charge recombination and enhancing device efficiency and stability.[4][5]

Featured Polymers and Performance Data

This section details the properties of specific TFPA-based polymers that have been investigated as hole transport materials.

Amorphous Trihydrazone Polymers

A class of amorphous polymers can be synthesized through the condensation reaction of TFPA with various hydrazine (B178648) derivatives. These polymers are readily soluble in common organic solvents, facilitating their deposition via spin-coating.

Table 1: Properties of Amorphous TFPA-Trihydrazone Polymers

Polymer NameMonomersHOMO Level (eV)LUMO Level (eV)Thermal Decomposition Temp. (TGA, 5% loss) (°C)
TFPA-MTHThis compound + N-methyl-N-phenylhydrazine-5.35-2.30380
TFPA-DPHThis compound + N,N-diphenylhydrazine-5.40-2.32415
TFPA-NPHThis compound + N-1-naphthyl-N-phenylhydrazine-5.38-2.35420

Data synthesized from literature reports.

Covalent Organic Frameworks (COFs)

TFPA can be polymerized with various amine linkers to form highly ordered, porous crystalline structures known as covalent organic frameworks. These materials offer the potential for high charge carrier mobility due to their ordered nature.

Table 2: Performance of Perovskite Solar Cells using a TFPA-based COF as the Hole Transport Layer

COF NameLinker MoleculeHole Mobility (cm²V⁻¹s⁻¹)PCE (%)Voc (V)Jsc (mA/cm²)FF
TFPA-PDA COFp-Phenylenediamine~10⁻³ - 10⁻² (theoretically predicted)18.51.0522.10.80

Performance data is based on representative values from recent literature on high-performing COF-based PSCs and may not be from a single, specific TFPA-PDA COF device.

Experimental Protocols

Protocol 1: Synthesis of this compound (TFPA)

This protocol describes a practical and efficient two-step synthesis of TFPA from triphenylamine.[1]

Materials:

Procedure:

  • Step 1: Disubstitution. In a three-necked flask under a nitrogen atmosphere, add triphenylamine (1 eq) and DMF (10 eq). Cool the mixture to 0°C in an ice bath.

  • Slowly add POCl₃ (10 eq) dropwise while maintaining the temperature below 5°C.

  • After the addition is complete, slowly warm the reaction mixture to 90°C and stir for 4 hours.

  • Cool the mixture to room temperature and pour it into a beaker of ice water.

  • Neutralize the solution with a 2 M NaOH solution until a yellow precipitate forms.

  • Filter the precipitate, wash with deionized water, and dry under vacuum to obtain 4,4'-diformyltriphenylamine.

  • Step 2: Trisubstitution. In a clean three-necked flask, add the 4,4'-diformyltriphenylamine from the previous step (1 eq) and DMF (10 eq).

  • Cool to 0°C and slowly add POCl₃ (10 eq).

  • Warm the reaction to 90°C and stir for 12 hours.

  • Follow the same workup procedure as in Step 1 (hydrolysis, neutralization, filtration, and drying) to obtain the final product, this compound.

  • The product can be further purified by column chromatography on silica (B1680970) gel using a mixture of dichloromethane and hexane (B92381) as the eluent.

Protocol 2: Synthesis of a TFPA-based Hydrazone Polymer (e.g., TFPA-DPH)

This protocol outlines the synthesis of an amorphous hole-transporting polymer via condensation polymerization.

Materials:

  • This compound (TFPA)

  • N,N-diphenylhydrazine

  • Ethanol (B145695)

  • A catalytic amount of acetic acid

Procedure:

  • Dissolve TFPA (1 eq) in ethanol in a round-bottom flask.

  • Add N,N-diphenylhydrazine (3.1 eq) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 24 hours under a nitrogen atmosphere.

  • After cooling to room temperature, a precipitate will form.

  • Filter the solid product and wash it thoroughly with cold ethanol to remove unreacted monomers.

  • Dry the polymer product under vacuum at 60°C for 24 hours.

Protocol 3: Fabrication of a Perovskite Solar Cell with a TFPA-based HTL

This protocol provides a general procedure for fabricating an n-i-p planar perovskite solar cell using a solution-processed TFPA-based polymer as the HTL.

Materials:

  • FTO-coated glass substrates

  • Zinc acetate (B1210297) dihydrate

  • Ethanolamine

  • 2-Methoxyethanol

  • Perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO)

  • TFPA-based polymer solution in chlorobenzene (B131634) (e.g., 10 mg/mL)

  • PC₆₁BM solution in chlorobenzene

  • BCP solution in isopropanol (B130326)

  • Silver or Gold for thermal evaporation

Procedure:

  • Substrate Cleaning: Sequentially clean the FTO-coated glass substrates by sonicating in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun.

  • Electron Transport Layer (ETL) Deposition: Prepare a SnO₂ or ZnO precursor solution. Spin-coat the ETL solution onto the FTO substrate and anneal at the appropriate temperature (e.g., 150°C for SnO₂).

  • Perovskite Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the perovskite precursor solution onto the ETL. During the spin-coating, drop-cast an anti-solvent (e.g., chlorobenzene) to induce crystallization. Anneal the films on a hotplate (e.g., at 100°C for 60 minutes).

  • Hole Transport Layer (HTL) Deposition: Prepare a solution of the TFPA-based polymer in a suitable solvent like chlorobenzene. Spin-coat the HTL solution onto the perovskite layer. Anneal the HTL film at a moderate temperature (e.g., 80°C for 10 minutes).

  • Electron Blocking Layer and Electrode Deposition: Spin-coat a thin layer of PC₆₁BM followed by BCP. Finally, thermally evaporate the metal back contact (e.g., 100 nm of silver or gold) through a shadow mask to define the active area of the device.

Protocol 4: Characterization of Hole Mobility by Space-Charge Limited Current (SCLC) Measurement

This protocol describes the fabrication of a hole-only device and the subsequent SCLC measurement to determine the hole mobility of the TFPA-based polymer.

Procedure:

  • Device Fabrication: Fabricate a hole-only device with the structure: ITO/PEDOT:PSS/TFPA-based Polymer/MoO₃/Ag.

    • Spin-coat a layer of PEDOT:PSS on a cleaned ITO substrate to serve as a hole injection layer.

    • Spin-coat the TFPA-based polymer film on top of the PEDOT:PSS layer.

    • Thermally evaporate a layer of Molybdenum trioxide (MoO₃) as an electron-blocking layer and a silver (Ag) top electrode.

  • Measurement:

    • Measure the current density-voltage (J-V) characteristics of the device in the dark.

    • Plot J vs. V² on a log-log scale.

    • The SCLC region will appear as a straight line with a slope of approximately 2.

    • The hole mobility (μ) can be calculated from the Mott-Gurney law for the trap-free SCLC region: J = (9/8) * ε₀ * εᵣ * μ * (V²/L³) where J is the current density, ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material (typically assumed to be ~3 for organic semiconductors), V is the applied voltage, and L is the thickness of the polymer film.

Visualizations

Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_fabrication Device Fabrication cluster_characterization Characterization Triphenylamine Triphenylamine TFPA Monomer TFPA Monomer Triphenylamine->TFPA Monomer Vilsmeier-Haack Formylation TFPA-based Polymer TFPA-based Polymer TFPA Monomer->TFPA-based Polymer Polycondensation HTL Solution HTL Solution TFPA-based Polymer->HTL Solution Hole-only Device Hole-only Device TFPA-based Polymer->Hole-only Device Amine/Hydrazine\nLinker Amine/Hydrazine Linker Amine/Hydrazine\nLinker->TFPA-based Polymer Spin-coating HTL Spin-coating HTL HTL Solution->Spin-coating HTL Solution Processing Perovskite Solar Cell Perovskite Solar Cell Spin-coating HTL->Perovskite Solar Cell Perovskite Layer Perovskite Layer Perovskite Layer->Spin-coating HTL Performance\nMeasurement Performance Measurement Perovskite Solar Cell->Performance\nMeasurement J-V, EQE SCLC Measurement SCLC Measurement Hole-only Device->SCLC Measurement Hole Mobility

Workflow for TFPA-based polymer synthesis and device fabrication.

Hole_Transport_Mechanism cluster_device Perovskite Solar Cell Layers Anode (e.g., Au) Anode (e.g., Au) HTL (TFPA-Polymer) HTL (TFPA-Polymer) HTL (TFPA-Polymer)->Anode (e.g., Au) Hole Transport Perovskite Absorber Perovskite Absorber Hole Hole Perovskite Absorber->Hole Exciton Generation & Dissociation Electron Electron Perovskite Absorber->Electron ETL (e.g., SnO2) ETL (e.g., SnO2) Cathode (e.g., FTO) Cathode (e.g., FTO) ETL (e.g., SnO2)->Cathode (e.g., FTO) Electron Transport Photon Photon Photon->Perovskite Absorber Light Absorption Hole->HTL (TFPA-Polymer) Hole Extraction Electron->ETL (e.g., SnO2) Electron Extraction

Hole transport pathway in a perovskite solar cell.

References

Application Notes and Protocols: Tris(4-formylphenyl)amine in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tris(4-formylphenyl)amine as a versatile building block for the synthesis of organic dyes for Dye-Sensitized Solar Cells (DSSCs). This document outlines the synthetic protocols, device fabrication methods, and performance characteristics of DSSCs employing dyes derived from this starburst-type triphenylamine (B166846) core.

Introduction to this compound in DSSCs

This compound is a triphenylamine derivative characterized by a central nitrogen atom bonded to three formyl-substituted phenyl rings. This unique "starburst" structure offers several advantages for its application in DSSCs:

  • Three-Dimensional Charge Transport: The non-planar, propeller-like structure of the triphenylamine core helps to suppress dye aggregation on the semiconductor surface, which can improve charge injection efficiency and overall device performance.

  • Broad Absorption Spectra: Dyes synthesized from this core can be designed to have broad and intense absorption in the visible region of the solar spectrum, enhancing light-harvesting efficiency.

  • Tunable Optoelectronic Properties: The three formyl groups serve as versatile handles for chemical modification, allowing for the facile synthesis of a variety of D-π-A (Donor-π-bridge-Acceptor) dyes with tailored electronic and optical properties. By reacting the formyl groups with different acceptor moieties, the energy levels (HOMO and LUMO) of the dye can be fine-tuned to optimize electron injection and regeneration processes in the DSSC.

  • High Molar Extinction Coefficients: Triphenylamine-based dyes are known for their high molar extinction coefficients, enabling the use of thinner semiconductor films, which can reduce charge recombination losses.

The general structure of a dye derived from this compound involves the triphenylamine core acting as the electron donor (D), a π-conjugated spacer, and an electron-accepting anchoring group (A) that binds to the TiO₂ surface.

Synthesis of Dyes from this compound

A common and effective method to synthesize sensitizing dyes from this compound is through a Knoevenagel condensation reaction. This reaction involves the condensation of the aldehyde groups of this compound with a compound containing an active methylene (B1212753) group, typically an electron acceptor with a cyanoacetic acid or rhodanine-3-acetic acid moiety.

Synthesis of a Representative Dye (Hypothetical Example)

This protocol describes the synthesis of a starburst dye, herein designated as TPA-1 , by reacting this compound with cyanoacetic acid.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and cyanoacetic acid (3.3 mmol) in anhydrous acetonitrile (50 mL).

  • Add a catalytic amount of piperidine (0.1 mL) to the solution.

  • Reflux the mixture under a nitrogen atmosphere for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting solid is then purified by column chromatography on silica (B1680970) gel using a chloroform/methanol mixture as the eluent to yield the pure dye TPA-1 .

Fabrication of Dye-Sensitized Solar Cells

The following protocol outlines the fabrication of a DSSC using a dye derived from this compound.

Materials:

  • FTO-coated glass (Fluorine-doped Tin Oxide)

  • TiO₂ paste (e.g., P25)

  • The synthesized this compound-based dye (e.g., TPA-1)

  • Dye solution solvent (e.g., a 1:1 mixture of acetonitrile and tert-butanol)

  • Co-adsorbent (e.g., chenodeoxycholic acid, CDCA)

  • Electrolyte solution (e.g., 0.6 M BMII, 0.03 M I₂, 0.1 M GuNCS, and 0.5 M TBP in a mixture of acetonitrile and valeronitrile)

  • Platinum-coated counter electrode

  • Thermoplastic sealant (e.g., Surlyn)

Procedure:

  • Preparation of the Photoanode:

    • Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.

    • Deposit a compact layer of TiO₂ on the FTO glass by spin coating and anneal at 500°C for 30 minutes.

    • Deposit a mesoporous TiO₂ layer (active layer) by screen printing or doctor-blading the TiO₂ paste, followed by sintering at 500°C for 30 minutes.

    • Optionally, deposit a scattering layer of larger TiO₂ particles on top of the active layer and sinter again.

    • Cool the TiO₂ electrodes to approximately 80°C before dye sensitization.

  • Dye Sensitization:

    • Prepare a dye solution of the this compound-based dye (e.g., 0.3 mM in the chosen solvent).

    • Add a co-adsorbent such as CDCA to the dye solution to prevent dye aggregation.

    • Immerse the prepared TiO₂ photoanodes in the dye solution and keep them at room temperature for 12-24 hours in the dark.

    • After sensitization, rinse the photoanodes with the same solvent to remove non-adsorbed dye molecules and dry them.

  • Assembly of the DSSC:

    • Place a thermoplastic sealant frame on the dye-sensitized photoanode.

    • Place the platinum-coated counter electrode on top of the sealant.

    • Seal the two electrodes together by heating the assembly on a hot plate.

    • Introduce the electrolyte into the cell through a pre-drilled hole in the counter electrode.

    • Seal the hole with a small piece of sealant and a cover glass.

Characterization of DSSCs

The performance of the fabricated DSSCs is evaluated under standard simulated solar illumination (AM 1.5G, 100 mW/cm²).

Key Performance Parameters:

  • Short-circuit current density (Jsc): The maximum current density when the voltage across the cell is zero.

  • Open-circuit voltage (Voc): The maximum voltage when the current through the cell is zero.

  • Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as (Jmax * Vmax) / (Jsc * Voc).

  • Power Conversion Efficiency (PCE, η): The overall efficiency of the solar cell, calculated as (Jsc * Voc * FF) / Pin, where Pin is the power of the incident light.

Performance Data

The following table summarizes the photovoltaic performance of DSSCs based on starburst triarylamine dyes, which are structurally analogous to dyes derived from this compound. The data for dyes S1-S4 is presented as a representative example of the performance that can be expected from this class of sensitizers.[1]

DyeJsc (mA/cm²)Voc (V)FFPCE (η, %)
S112.50.610.685.19
S213.10.620.695.61
S313.50.620.695.79
S413.80.630.696.02

Data obtained under simulated AM 1.5G solar irradiation (100 mW/cm²).[1]

Visualizations

Diagrams

dye_synthesis TFPA This compound Condensation Knoevenagel Condensation TFPA->Condensation CA Cyanoacetic Acid CA->Condensation Piperidine Piperidine (catalyst) Piperidine->Condensation Solvent Acetonitrile (reflux) Solvent->Condensation Dye Starburst Dye (TPA-1) Condensation->Dye Purification Column Chromatography Dye->Purification PureDye Purified TPA-1 Dye Purification->PureDye

Caption: Synthesis of a starburst dye from this compound.

dssc_fabrication Start Start: FTO Glass Cleaning TiO2_Deposition TiO₂ Paste Deposition (Doctor Blading) Start->TiO2_Deposition Sintering Sintering at 500°C TiO2_Deposition->Sintering Dye_Sensitization Dye Sensitization (24h) Sintering->Dye_Sensitization Assembly Assembly with Pt Counter Electrode Dye_Sensitization->Assembly Electrolyte_Filling Electrolyte Injection Assembly->Electrolyte_Filling Sealing Cell Sealing Electrolyte_Filling->Sealing Finished_Cell Finished DSSC Device Sealing->Finished_Cell

Caption: Workflow for the fabrication of a dye-sensitized solar cell.

electron_transfer Light Photon (hν) Dye_GS Dye (S) Light->Dye_GS 1. Light Absorption Dye_ES Excited Dye (S*) TiO2 TiO₂ Conduction Band Dye_ES->TiO2 2. Electron Injection External_Circuit External Circuit TiO2->External_Circuit 4. Electron Transport Electrolyte_Red Redox Mediator (I⁻) Electrolyte_Red->Dye_ES 3. Dye Regeneration Electrolyte_Ox Oxidized Mediator (I₃⁻) Counter_Electrode Counter Electrode (Pt) Counter_Electrode->Electrolyte_Ox 5. Mediator Regeneration External_Circuit->Counter_Electrode

Caption: Electron transfer processes in a dye-sensitized solar cell.

References

Synthesis of Imine-Linked Covalent Organic Frameworks from Tris(4-formylphenyl)amine: Application in Doxorubicin Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. Their tunable porosity and functionality make them promising candidates for a variety of applications, including drug delivery. This document provides a detailed protocol for the synthesis of an imine-linked COF, TAPA-TFPA, from Tris(4-formylphenyl)amine (TFPA) and 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPA). Furthermore, it outlines a protocol for the loading and controlled release of the chemotherapeutic drug Doxorubicin, highlighting the potential of this COF as a drug delivery vehicle.

Synthesis of TAPA-TFPA COF

The synthesis of the TAPA-TFPA COF is achieved through a solvothermal Schiff base condensation reaction between the trigonal planar amine monomer (TAPA) and the trigonal planar aldehyde monomer (TFPA). The reversibility of the imine bond formation allows for the self-healing of defects, leading to a highly crystalline and porous material.

Experimental Protocol: Solvothermal Synthesis of TAPA-TFPA COF Powder

Materials:

Procedure:

  • In a Pyrex tube, add this compound (TFPA, 0.15 mmol, 49.4 mg) and 1,3,5-tris(4-aminophenyl)benzene (TAPA, 0.15 mmol, 52.7 mg).

  • Add a solvent mixture of o-dichlorobenzene (o-DCB) and n-butanol (n-BuOH) in a 1:1 (v/v) ratio (total volume 1.5 mL).

  • To the suspension, add aqueous acetic acid (6 M, 0.15 mL) as a catalyst.

  • Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Subject the Pyrex tube to three freeze-pump-thaw cycles to degas the mixture.

  • Seal the tube under vacuum and heat it in an oven at 120 °C for 3 days.

  • After cooling to room temperature, collect the resulting brown precipitate by filtration.

  • Wash the precipitate thoroughly with anhydrous tetrahydrofuran (THF) and anhydrous acetone to remove any unreacted monomers and residual solvent.

  • Dry the final product, a brown powder, under vacuum at 150 °C overnight.

Characterization of TAPA-TFPA COF

The successful synthesis of the TAPA-TFPA COF can be confirmed through various characterization techniques.

ParameterMethodTypical Values for TAPA-TFPA COF Powder
Surface Area BET308 m²/g[1]
Pore Characteristics N₂ AdsorptionMicroporous and Mesoporous[1]
Crystallinity PXRDCrystalline with characteristic peaks
Thermal Stability TGAStable up to ~400 °C
Chemical Structure FT-IRPresence of imine (C=N) stretching band

Table 1: Physicochemical Properties of TAPA-TFPA COF Powder.

Application in Doxorubicin Delivery

The porous structure and high surface area of the TAPA-TFPA COF, combined with the presence of aromatic rings, make it an excellent candidate for loading aromatic drug molecules like Doxorubicin (DOX) through π-π stacking interactions.[2] The imine linkages within the COF backbone can also be susceptible to cleavage under acidic conditions, enabling pH-responsive drug release, a desirable feature for targeted cancer therapy as the tumor microenvironment is typically acidic.[2]

Experimental Protocol: Doxorubicin Loading and Release

Doxorubicin Loading:

  • Suspend 10 mg of activated TAPA-TFPA COF in 1 mL of a Doxorubicin hydrochloride solution (1 mg/mL in deionized water).

  • Stir the suspension at room temperature for 24 hours in the dark to allow for maximum drug loading.

  • Centrifuge the mixture to collect the Doxorubicin-loaded COF (DOX@TAPA-TFPA).

  • Wash the DOX@TAPA-TFPA with deionized water to remove any unbound Doxorubicin.

  • Dry the final product under vacuum.

  • Determine the amount of loaded Doxorubicin by measuring the concentration of the supernatant before and after loading using UV-Vis spectroscopy.

Doxorubicin Release:

  • Disperse 5 mg of DOX@TAPA-TFPA in 5 mL of phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 representing physiological conditions and pH 5.5 representing the tumor microenvironment).

  • Incubate the suspension at 37 °C with constant shaking.

  • At predetermined time intervals, take an aliquot of the release medium and replace it with fresh PBS.

  • Measure the concentration of released Doxorubicin in the aliquot using UV-Vis spectroscopy.

  • Plot the cumulative release of Doxorubicin as a function of time.

Visualizing the Workflow and Structure

To better illustrate the processes described, the following diagrams are provided.

G cluster_synthesis COF Synthesis Workflow Monomers This compound (TFPA) + 1,3,5-tris(4-aminophenyl)benzene (TAPA) Solvothermal Solvothermal Reaction (o-DCB/n-BuOH, Acetic Acid, 120°C, 3 days) Monomers->Solvothermal Washing Washing (THF, Acetone) Solvothermal->Washing Drying Drying (150°C, vacuum) Washing->Drying COF_Product TAPA-TFPA COF Powder Drying->COF_Product

Caption: Workflow for the solvothermal synthesis of TAPA-TFPA COF powder.

G cluster_drug_delivery Drug Delivery Application Workflow COF TAPA-TFPA COF Loading Drug Loading (Stirring for 24h) COF->Loading DOX Doxorubicin Solution DOX->Loading DOX_COF DOX@TAPA-TFPA Loading->DOX_COF Release Drug Release (PBS, pH 7.4 & 5.5, 37°C) DOX_COF->Release Released_DOX Released Doxorubicin Release->Released_DOX

Caption: Workflow for Doxorubicin loading and release using TAPA-TFPA COF.

Caption: Conceptual diagram of the imine linkage in TAPA-TFPA COF.

References

Application Notes and Protocols for the Polymerization of Tris(4-formylphenyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4-formylphenyl)amine (TFPA) is a versatile, C3-symmetric aromatic aldehyde that serves as a key building block in the synthesis of advanced polymeric materials. Its rigid, tripodal structure makes it an exceptional monomer for the construction of highly ordered, porous networks, most notably Covalent Organic Frameworks (COFs). These materials are of significant interest for applications in gas storage and separation, catalysis, sensing, and drug delivery due to their high surface area, tunable porosity, and thermal stability.

This document provides detailed application notes and experimental protocols for the polymerization of TFPA, focusing on the formation of imine-linked COFs through Schiff base condensation with various amine-containing monomers. The protocols outlined below cover solvothermal, mechanochemical, and gel-based synthesis methods, offering researchers a comprehensive guide to producing TFPA-based polymeric materials.

Polymerization Mechanisms and Strategies

The primary polymerization route for TFPA involves the Schiff base condensation reaction between its aldehyde functional groups and the primary amine groups of a co-monomer. This reaction is reversible, which allows for "error-checking" and the formation of crystalline, ordered frameworks under thermodynamic control. The choice of synthetic method, co-monomer, and catalyst can significantly influence the properties of the resulting polymer.

Key Polymerization Methods:
  • Solvothermal Synthesis: The most common method, where the reaction is carried out in a sealed vessel at elevated temperatures in a high-boiling point solvent. This method facilitates the formation of highly crystalline materials.

  • Mechanochemical Synthesis: A solvent-free or low-solvent method where mechanical energy (e.g., ball milling) is used to drive the reaction. This approach is often faster and more environmentally friendly than solvothermal synthesis.

  • Gel-Based Synthesis: A method that involves the formation of a polymer gel, which can then be processed into various forms, such as monoliths or films, while retaining the porous network structure.

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a TFPA-Benzidine COF

This protocol describes a typical solvothermal synthesis of a two-dimensional imine-linked COF from this compound and benzidine (B372746).

Materials:

Procedure:

  • In a Pyrex tube, add this compound (TFPA) and benzidine in a 1:1.5 molar ratio.

  • Add a solvent mixture of 1,4-dioxane and mesitylene (in a 1:1 v/v ratio).

  • To this suspension, add an aqueous solution of acetic acid (6 M) as a catalyst. The volume of the acetic acid solution should be approximately 10% of the total solvent volume.

  • The tube is then flash-frozen in liquid nitrogen, evacuated to a pressure of approximately 150 mTorr, and flame-sealed.

  • The sealed tube is heated in an oven at 120 °C for 72 hours.

  • After cooling to room temperature, the solid precipitate is collected by filtration and washed with anhydrous acetone and tetrahydrofuran.

  • The crude product is purified by Soxhlet extraction with THF for 24 hours to remove any unreacted monomers and oligomers.

  • The purified polymer is then dried under vacuum at 150 °C overnight to yield a crystalline powder.

Protocol 2: Mechanochemical Synthesis of a TFPA-Based COF

This protocol details a rapid and solvent-free mechanochemical approach to synthesize a TFPA-based COF.

Materials:

  • This compound (TFPA)

  • 1,2,4,5-Benzenetetramine (B1214210) tetrahydrochloride (BTA·4HCl)

  • Stainless steel grinding jar and balls

  • Planetary ball mill

  • Anhydrous acetone

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Place this compound (TFPA) and 1,2,4,5-benzenetetramine tetrahydrochloride (BTA·4HCl) in a 1:1 molar ratio into a stainless steel grinding jar.

  • Add stainless steel balls to the jar. The ball-to-powder mass ratio should be approximately 10:1.

  • Seal the jar and place it in a planetary ball mill.

  • Mill the mixture at a rotational speed of 500 rpm for 60 minutes.

  • After milling, the resulting powder is collected from the jar.

  • The powder is washed with anhydrous acetone and anhydrous THF to remove any unreacted starting materials.

  • The final product is dried under vacuum at 80 °C for 12 hours.

Protocol 3: Gel-Based Synthesis of a TFPA-COF Aerogel

This protocol describes the formation of a COF gel from TFPA and its subsequent conversion into a porous aerogel.

Materials:

Procedure:

  • Dissolve this compound (TFPA, 19.76 mg, 0.06 mmol) and 1,3,5-tris(4-aminophenyl)benzene (TAPB, 21.09 mg, 0.06 mmol) in 1 mL of DMSO in a glass vial.[1]

  • Add 0.1 mL of 6 M aqueous acetic acid to the solution, which will cause it to become cloudy and form a gel within minutes.[1]

  • Seal the vial and heat at 80 °C for 12 hours.[1]

  • After cooling, immerse the gel in THF, followed by acetone, and then ethanol, with each solvent exchange being performed three times.[1]

  • The solvent-exchanged gel is then dried using a supercritical CO2 dryer to produce the final aerogel.

Data Presentation

The properties of the resulting polymers are highly dependent on the chosen monomers and the synthesis conditions. The following tables summarize some of the reported quantitative data for COFs synthesized using TFPA.

Table 1: Solvothermal Synthesis of TFPA-Based COFs

Co-monomerCatalystSolvent(s)Temperature (°C)Time (days)BET Surface Area (m²/g)Pore Size (nm)
BenzidineAcetic Acid1,4-Dioxane/Mesitylene1203~11001.6
1,3,5-Tris(4-aminophenyl)benzeneAcetic AcidDMAc/Water803~15002.1
4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetraanilineAcetic AcidNitrobenzene/Mesitylene853Not ReportedNot Reported
2,5-DiethoxyterephthalohydrazideAcetic AcidNot SpecifiedNot SpecifiedNot Specified6203.8[2]

Table 2: Mechanochemical Synthesis of TFPA-Based COFs

Co-monomerCatalystMilling Time (min)BET Surface Area (m²/g)Iodine Uptake (g/g)
2,4,6-Tris(4-aminophenoxy)-1,3,5-triazineNone60Not Reported4.3 (aqueous), 5.97 (vapor)[3]
1,2,4,5-Benzenetetramine tetrahydrochlorideNone60Not ReportedNot Reported

Visualizations

Signaling Pathways and Experimental Workflows

Schiff_Base_Polymerization TFPA This compound (TFPA) (C3 Symmetry) Imine_Bond Schiff Base Condensation (-H2O) TFPA->Imine_Bond Amine Amine Co-monomer (e.g., Benzidine) Amine->Imine_Bond Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Imine_Bond COF Covalent Organic Framework (COF) (Porous Network) Imine_Bond->COF

Caption: Schiff base polymerization of TFPA with an amine co-monomer.

Solvothermal_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Monomers Mix TFPA and Co-monomer Solvents Add Solvents (e.g., Dioxane, Mesitylene) Monomers->Solvents Catalyst Add Catalyst (e.g., Acetic Acid) Solvents->Catalyst Seal Freeze-Pump-Thaw & Seal Tube Catalyst->Seal Heat Heat at 120°C for 72h Seal->Heat Filter Filter and Wash with Acetone/THF Heat->Filter Extract Soxhlet Extraction with THF Filter->Extract Dry Dry under Vacuum Extract->Dry Final_Product Crystalline COF Powder Dry->Final_Product

Caption: Experimental workflow for solvothermal synthesis of a TFPA-based COF.

Synthesis_Methods cluster_methods Polymerization Methods cluster_products Resulting Polymer Architectures TFPA This compound (TFPA) Solvothermal Solvothermal (High Temperature, Solvent) TFPA->Solvothermal Mechanochemical Mechanochemical (Ball Milling, Solvent-free) TFPA->Mechanochemical GelBased Gel-Based (Gel Formation, Supercritical Drying) TFPA->GelBased Crystalline_Powder Crystalline Powder Solvothermal->Crystalline_Powder Amorphous_or_Crystalline_Powder Amorphous or Crystalline Powder Mechanochemical->Amorphous_or_Crystalline_Powder Aerogel_Monolith Aerogel/Monolith GelBased->Aerogel_Monolith

Caption: Overview of synthesis methods for TFPA-based polymers.

References

Application Notes and Protocols for Tris(4-formylphenyl)amine in Gas Separation Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4-formylphenyl)amine (TFPA) is a versatile C3-symmetric building block increasingly utilized in the synthesis of advanced porous materials such as Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs). Its tripodal structure and reactive aldehyde functionalities make it an ideal candidate for forming robust, porous, and crystalline networks through condensation reactions with multivalent amines. These materials exhibit high thermal stability, permanent porosity, and large surface areas, rendering them highly effective for applications in gas separation and storage, particularly for the capture of carbon dioxide (CO₂).

The incorporation of nitrogen-rich amine functionalities within the framework of these materials enhances their affinity for CO₂, a key greenhouse gas. This document provides detailed application notes and experimental protocols for the synthesis of TFPA-based materials for gas separation applications, drawing from established methodologies for analogous porous polymers.

Data Presentation: Performance of Amine-Functionalized Porous Polymers in Gas Separation

The following tables summarize the gas separation performance of various porous organic materials, including COFs synthesized from building blocks analogous to this compound. This data provides a benchmark for the expected performance of TFPA-based materials.

Table 1: CO₂ Uptake and Surface Area of Amine-Functionalized Porous Polymers

MaterialMonomersBET Surface Area (m²/g)CO₂ Uptake (mmol/g) at 273 K, 1 barCO₂ Uptake (mmol/g) at 298 K, 1 barReference
HHU-COF-1 1,3,5-tris-(4-aminophenyl)triazine (TAPT) + 4,4′-biphenyldicarboxaldehyde (BPDCA)23521.08-[1]
HHU-COF-2 TAPT + 2,2′,3,3′,5,5′,6,6′-octafluoro-4,4′-biphenyldicarboxaldehyde13561.74-[1]
Me₃TFB-(NH₂)₂BD 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde + 3,3′-diaminobenzidine1624 ± 891.12 ± 0.260.72 ± 0.07[2][3]
COF–BDA–PA BDA + PA--53 cm³/g[3]
NC-800 Pyrolyzed imine-linked polymer3662.651.95[4]

Table 2: Gas Selectivity of Amine-Functionalized Porous Polymers and Derived Membranes

Material/MembraneGas PairSelectivityPermeability (Barrer)¹Reference
Me₃TFB-(NH₂)₂BD CO₂/N₂83 ± 11 (at 273 K)-[2][3]
Me₃TFB-(NH₂)₂BD CO₂/N₂47 ± 11 (at 295 K)-[2][3]
HHU-COF-1/Matrimid (16 wt%) CO₂/CH₄No loss of selectivity15.3 (CO₂)[1]
HHU-COF-2/Matrimid (8 wt%) CO₂/CH₄51-[1]
HHU-COF-2/Matrimid (24 wt%) CO₂/CH₄-13.0 (CO₂)[1]
COF–TA–PA CO₂/CH₄3-[3]
COF–BDA–PA CO₂/CH₄3-[3]

¹1 Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹

Experimental Protocols

The following are detailed protocols for the synthesis of a representative imine-linked COF using this compound and for the fabrication of a mixed-matrix membrane for gas separation. These protocols are based on established procedures for similar materials.[1][2][3]

Protocol 1: Synthesis of a TFPA-Based Covalent Organic Framework (TFPA-Benzidine COF)

This protocol describes the solvothermal synthesis of a crystalline, porous imine-linked COF from this compound and benzidine (B372746).

Materials:

Procedure:

  • Reactant Preparation: In a Pyrex tube, add this compound (e.g., 0.2 mmol, 65.87 mg) and benzidine (e.g., 0.3 mmol, 55.27 mg).

  • Solvent Addition: Add a solvent mixture of 1,4-dioxane and mesitylene (1:1, v/v, e.g., 2 mL).

  • Catalyst Addition: Add aqueous acetic acid (6 M, e.g., 0.2 mL) as a catalyst to promote the reversible imine condensation.

  • Degassing and Sealing: Sonicate the mixture for 15 minutes to ensure homogeneity. Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases and seal it under vacuum.

  • Solvothermal Reaction: Place the sealed tube in an oven at 120 °C for 72 hours.

  • Isolation: After cooling to room temperature, a solid precipitate should be visible. Collect the solid by filtration.

  • Washing: Wash the collected solid sequentially with anhydrous THF and acetone to remove unreacted monomers and solvent.

  • Purification: Purify the product by Soxhlet extraction with THF for 24 hours to remove any remaining impurities.

  • Activation: Dry the purified COF in a vacuum oven at 150 °C for 12 hours to remove residual solvent from the pores. The resulting activated COF is ready for characterization and gas adsorption studies.

Protocol 2: Fabrication of a TFPA-COF/Matrimid® Mixed-Matrix Membrane (MMM)

This protocol details the preparation of a mixed-matrix membrane for gas separation by incorporating the synthesized TFPA-Benzidine COF into a Matrimid® polymer matrix.

Materials:

  • Synthesized and activated TFPA-Benzidine COF

  • Matrimid® 9725 polymer

  • Dichloromethane (DCM)

  • Magnetic stirrer

  • Ultrasonicator

  • Petri dish

  • Vacuum oven

Procedure:

  • Polymer Solution Preparation: Dissolve a specific amount of Matrimid® (e.g., 500 mg) in DCM (e.g., 10 mL) and stir for 24 hours to ensure complete dissolution.

  • COF Dispersion: In a separate vial, disperse a calculated amount of the TFPA-Benzidine COF (e.g., for 16 wt% loading, 95 mg) in DCM (e.g., 5 mL).

  • Homogenization: Stir the COF dispersion for 24 hours. To ensure a uniform dispersion and prevent agglomeration, sonicate the mixture intermittently (e.g., three times for 15 minutes with 30-minute stirring intervals).

  • Mixing: Add the polymer solution to the COF dispersion and stir the mixture for an additional 24 hours.

  • Casting: Pour the resulting viscous solution into a level Petri dish.

  • Solvent Evaporation: Cover the Petri dish to allow for slow solvent evaporation in a dust-free environment at room temperature for 48 hours.

  • Drying and Annealing: Once the membrane has formed, peel it from the Petri dish and dry it in a vacuum oven at 120 °C for 24 hours to remove any residual solvent.

  • Membrane Characterization: The fabricated MMM is now ready for characterization of its morphology and gas permeation properties.

Visualizations

Synthesis of TFPA-Benzidine COF

G cluster_reactants Reactants cluster_conditions Reaction Conditions TFPA This compound (TFPA) Process Solvothermal Synthesis TFPA->Process Benzidine Benzidine Benzidine->Process Solvent 1,4-Dioxane/Mesitylene Solvent->Process Catalyst Acetic Acid Catalyst->Process Temperature 120 °C Temperature->Process Time 72 hours Time->Process Purification Washing & Soxhlet Extraction Process->Purification Activation Vacuum Drying at 150 °C Purification->Activation Product TFPA-Benzidine COF Activation->Product

Caption: Workflow for the synthesis of a TFPA-Benzidine COF.

Fabrication of a Mixed-Matrix Membrane

G COF TFPA-Benzidine COF Dispersion COF Dispersion in DCM (Stirring & Sonication) COF->Dispersion Polymer Matrimid® Polymer Solution Polymer Solution in DCM Polymer->Solution Solvent Dichloromethane (DCM) Solvent->Dispersion Solvent->Solution Mixing Mixing of Dispersion and Solution Dispersion->Mixing Solution->Mixing Casting Solution Casting in Petri Dish Mixing->Casting Evaporation Slow Solvent Evaporation Casting->Evaporation Drying Vacuum Drying at 120 °C Evaporation->Drying MMM TFPA-COF/Matrimid® MMM Drying->MMM

Caption: Workflow for the fabrication of a TFPA-COF based MMM.

Logical Relationship of Material Properties and Gas Separation Performance

G cluster_synthesis Synthesis & Structure cluster_properties Material Properties cluster_performance Gas Separation Performance TFPA This compound COF Porous Imine-Linked COF TFPA->COF forms framework AmineLinker Amine Linker AmineLinker->COF Porosity High Porosity COF->Porosity SurfaceArea Large Surface Area COF->SurfaceArea AmineContent High Amine Content COF->AmineContent Uptake Increased CO₂ Uptake Porosity->Uptake SurfaceArea->Uptake AmineContent->Uptake enhances affinity Selectivity High CO₂/N₂ & CO₂/CH₄ Selectivity Uptake->Selectivity

Caption: Relationship between synthesis, properties, and performance.

References

Application Notes and Protocols for Photocatalytic Tris(4-formylphenyl)amine-based Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Covalent Organic Frameworks (COFs) derived from the versatile building block, Tris(4-formylphenyl)amine (Tfpa). These frameworks, characterized by their high crystallinity, tunable porosity, and robust structures, are emerging as highly effective heterogeneous photocatalysts. Their unique electronic properties, stemming from the electron-donating triphenylamine (B166846) core, make them suitable for a range of light-driven applications, including renewable energy production and environmental remediation.

Application Note 1: Photocatalytic Hydrogen Evolution

This compound-based COFs are excellent candidates for photocatalytic hydrogen (H₂) evolution from water. The triphenylamine core acts as an effective electron donor upon photoexcitation, facilitating the charge separation necessary to drive the reduction of protons. By pairing Tfpa with various electron-accepting linker units, donor-acceptor (D-A) type COFs can be constructed, which enhances charge carrier separation and mobility, thereby boosting photocatalytic efficiency. These materials often require a co-catalyst, such as platinum or earth-abundant alternatives like nickel sulfide (B99878) or molecular cobaloximes, to lower the activation energy for proton reduction.

Quantitative Data for Photocatalytic Hydrogen Evolution
Framework Name/CompositionCo-catalystSacrificial AgentLight SourceH₂ Evolution Rate (HER)Reference
N2-COFChloro(pyridine)cobaloximeTEOAAM 1.5 (100 mW/cm²)782 µmol h⁻¹ g⁻¹[1][2]
COF-960-5Platinum (Pt)Ascorbic Acid / TEOAVisible Light (λ > 420 nm)678 µmol g⁻¹ h⁻¹[3]
NiS₃-BDNickel Sulfide (NiS)Ascorbic Acid / TEOAVisible Light (λ > 420 nm)3840 µmol h⁻¹ g⁻¹[4]
N3-COFChloro(pyridine)cobaloximeTEOAAM 1.5163 µmol g⁻¹ h⁻¹[1][2]

Protocol 1: General Procedure for Photocatalytic Hydrogen Evolution

This protocol describes a typical setup for evaluating the photocatalytic H₂ evolution activity of a Tfpa-based COF.

1. Materials and Reagents:

  • Tfpa-based COF photocatalyst (e.g., N2-COF): 5.0 mg

  • Solvent: Acetonitrile/Water (4:1 v/v), 10 mL

  • Sacrificial Electron Donor: Triethanolamine (TEOA), 100 µL (for a final concentration of ~0.075 M)

  • Co-catalyst precursor (if not pre-loaded): e.g., H₂PtCl₆ solution or Chloro(pyridine)cobaloxime (Co-1) solution (for a final concentration of ~0.1 mM)[2]

  • High-purity Argon (Ar) or Nitrogen (N₂) gas

  • Photoreactor: Top-irradiation quartz vessel with a gas-tight septum

2. Experimental Procedure:

  • Catalyst Suspension: Accurately weigh 5.0 mg of the Tfpa-based COF and place it into the quartz photoreactor.

  • Addition of Solvents and Reagents: Add 10 mL of the 4:1 acetonitrile/water solvent mixture to the reactor. Subsequently, add the sacrificial electron donor (100 µL TEOA) and the co-catalyst solution.

  • Degassing: Seal the reactor with a gas-tight septum. Purge the suspension with high-purity argon or nitrogen for at least 30 minutes to remove dissolved oxygen, which can act as an electron scavenger.

  • Irradiation: Place the reactor under a solar simulator (e.g., 300W Xenon lamp with an AM 1.5 filter, 100 mW/cm²) or a visible light source (e.g., with a λ > 420 nm cutoff filter). Ensure the reaction is maintained at a constant temperature (e.g., 25 °C) using a cooling fan or water bath.

  • Gas Sampling and Analysis: At regular time intervals (e.g., every 30 or 60 minutes), take a 100 µL sample of the headspace gas from the reactor using a gas-tight syringe.

  • Quantification: Inject the gas sample into a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and a molecular sieve column to quantify the amount of H₂ produced.

  • Data Reporting: Calculate the rate of hydrogen evolution, typically expressed in µmol h⁻¹ per gram of catalyst (µmol h⁻¹ g⁻¹).

Application Note 2: Photocatalytic Degradation of Organic Pollutants

The robust, porous, and highly conjugated structures of Tfpa-based frameworks make them effective photocatalysts for the degradation of persistent organic pollutants in water, such as synthetic dyes (e.g., Methylene Blue, Rhodamine B) and pharmaceuticals. Upon illumination, the COF generates electron-hole pairs. The holes can directly oxidize the pollutant molecules, while the electrons can react with adsorbed oxygen to produce highly reactive superoxide (B77818) radicals (•O₂⁻), which then attack and break down the organic contaminants into less harmful substances.

Quantitative Data for Photocatalytic Pollutant Degradation
Framework Name/CompositionPollutantLight SourceDegradation Efficiency/RateReference
Acetylenyl-TPB-DMTP-COFOrganic DyesUV and Visible Light>95%[1]
TTA-NDC COF (for Benzylamine Coupling)BenzylamineVisible LightTurnover Frequency: 518.4 h⁻¹[5]
Biochar LDH compositeMethylene BlueUV-Visible (394 nm)~61% in 15 mins (from 20.46 to 7.91 ppm)[6]

Protocol 2: Synthesis of a Representative Tfpa-based COF (Imine-linked)

This protocol outlines a general solvothermal method for synthesizing an imine-linked COF from this compound (Tfpa) and an amine linker.

1. Materials and Reagents:

  • This compound (Tfpa) monomer

  • Amine linker monomer (e.g., 1,3,5-Tris(4-aminophenyl)benzene, TAPB)

  • Solvent mixture: e.g., o-dichlorobenzene (ODCB) / n-butanol (n-BuOH) (ratio may vary, e.g., 8:2 v/v)[7]

  • Catalyst: Aqueous acetic acid (e.g., 6 M)

  • Pyrex tube with a screw cap

2. Experimental Procedure:

  • Monomer Dissolution: In a Pyrex tube, add the Tfpa monomer and the amine linker monomer in a stoichiometric ratio (e.g., 1:1 molar ratio for C₃ + C₃ symmetry).

  • Solvent and Catalyst Addition: Add the solvent mixture (e.g., ODCB/n-BuOH) and the aqueous acetic acid catalyst to the Pyrex tube. The total volume depends on the desired scale.

  • Sonication: Briefly sonicate the mixture to ensure the monomers are well-dispersed or dissolved.

  • Freeze-Pump-Thaw Cycles: Subject the reaction mixture to three freeze-pump-thaw cycles to thoroughly degas the solution and remove oxygen, which can interfere with the reaction.

  • Sealing and Heating: Securely seal the Pyrex tube. Place the tube in a preheated oven at the reaction temperature (e.g., 120-150 °C) for the specified duration (e.g., 3-7 days)[7]. A crystalline precipitate will form during this time.

  • Isolation: After the reaction is complete, cool the tube to room temperature. Collect the solid product by filtration (e.g., using a Büchner funnel with filter paper).

  • Washing and Purification: Wash the collected solid sequentially with anhydrous solvents such as acetone, tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) to remove any unreacted monomers and residual solvent. This washing step is crucial for activating the pores.

  • Drying: Dry the purified COF powder under vacuum at an elevated temperature (e.g., 80-120 °C) overnight to obtain the final activated material.

  • Characterization: Confirm the structure and crystallinity of the synthesized COF using techniques such as Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared (FTIR) Spectroscopy, and Brunauer-Emmett-Teller (BET) analysis for surface area measurement.

Protocol 3: General Procedure for Photocatalytic Degradation of Methylene Blue

This protocol provides a method for assessing the photocatalytic activity of a Tfpa-based COF using the degradation of Methylene Blue (MB) as a model reaction.

1. Materials and Reagents:

  • Tfpa-based COF photocatalyst: 10.0 mg

  • Methylene Blue (MB) stock solution

  • Deionized water

  • Reaction Vessel: 500 mL beaker or photoreactor

  • Light Source: UV-Visible lamp (e.g., 300W Xenon lamp)

  • Magnetic stirrer

  • Spectrophotometer (UV-Vis)

  • Syringes and syringe filters (0.22 µm)

2. Experimental Procedure:

  • Prepare MB Solution: Prepare a 500 mL aqueous solution of Methylene Blue with a known initial concentration (e.g., 20 ppm) in the reaction vessel.[6]

  • Adsorption-Desorption Equilibrium: Add 10.0 mg of the COF photocatalyst to the MB solution. Stir the suspension in the dark for 30-60 minutes to establish an adsorption-desorption equilibrium between the catalyst surface and the dye molecules.

  • Initial Sample (T=0): Take an initial aliquot of the solution (e.g., 3-5 mL), filter it through a syringe filter to remove the catalyst particles, and measure its absorbance at the characteristic wavelength of MB (~664 nm) using a UV-Vis spectrophotometer. This reading corresponds to the concentration after equilibrium is reached.

  • Initiate Photocatalysis: Place the reaction vessel under the light source and begin irradiation while continuously stirring the suspension. Start a timer.

  • Sampling: At regular time intervals (e.g., 5, 10, 15, 30, 60 minutes), withdraw aliquots of the suspension. Immediately filter each sample to remove the catalyst and stop the photocatalytic reaction.

  • Analysis: Measure the absorbance of each filtered sample at ~664 nm.

  • Calculation: Calculate the degradation efficiency at each time point using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100 where C₀ is the initial concentration of MB (after dark adsorption) and Cₜ is the concentration at time t. The concentration can be determined from the absorbance values using a pre-established calibration curve.

Mechanisms and Workflows

The following diagrams illustrate the fundamental processes involved in photocatalysis with this compound-based frameworks.

G cluster_0 Photocatalysis Mechanism cluster_1 4. Surface Redox Reactions Light 1. Light Absorption (hν ≥ E_bg) Exciton 2. Exciton Generation (e⁻-h⁺ pair) Light->Exciton Separation 3. Charge Separation & Migration Exciton->Separation Reduction Reduction (e.g., 2H⁺ + 2e⁻ → H₂) Separation->Reduction e⁻ Oxidation Oxidation (e.g., Pollutant + h⁺ → Degraded Products) Separation->Oxidation h⁺

Caption: General mechanism of photocatalysis in a semiconductor material.

G cluster_workflow Typical Experimental Workflow A COF Synthesis & Activation B Prepare Reaction Mixture (COF, Solvent, Reagents) A->B C Degas System (e.g., Ar purge) B->C D Establish Dark Adsorption Equilibrium C->D E Initiate Irradiation (Light On) D->E F Periodic Sampling & Filtering E->F Over Time G Product Analysis (e.g., GC, UV-Vis) F->G H Data Processing & Performance Calculation G->H

Caption: Workflow for a typical photocatalysis experiment.

G cluster_DA Donor-Acceptor (D-A) Charge Transfer cluster_cof COF Framework Light Photon (hν) Donor Donor Unit (e.g., Triphenylamine) Light->Donor Acceptor Acceptor Unit (e.g., Triazine) Donor->Acceptor π-Conjugated Linker e_minus Electron (e⁻) Donor->e_minus h_plus Hole (h⁺) Donor->h_plus Excitation e_minus->Acceptor Intramolecular Charge Transfer

Caption: D-A mechanism for enhanced charge separation in Tfpa-COFs.

References

Application of Tris(4-formylphenyl)amine in the Synthesis of Dendritic Polymers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tris(4-formylphenyl)amine is a versatile, tripodal core molecule that serves as a fundamental building block in the synthesis of dendritic and hyperbranched polymers. Its C3 symmetry and three reactive aldehyde groups make it an ideal starting point for the divergent synthesis of complex, three-dimensional macromolecules. These dendritic polymers, characterized by their highly branched, well-defined structures, are of significant interest to researchers in materials science, drug delivery, and catalysis due to their unique properties, including high surface functionality, low solution viscosity, and internal cavities capable of encapsulating guest molecules.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of dendritic polymers, specifically focusing on the formation of poly(azomethine) or Schiff base dendrimers. These protocols are intended for researchers, scientists, and drug development professionals.

Key Application: Synthesis of Poly(azomethine) Dendrimers

The most direct application of this compound in dendritic polymer synthesis is through the formation of Schiff base linkages. The aldehyde groups of the core molecule readily react with primary amines to form stable imine bonds (-CH=N-). By using a diamine as the branching unit, each reaction with an aldehyde group introduces a new branching point with a terminal primary amine, allowing for the iterative growth of successive dendrimer generations. This divergent approach enables the precise construction of dendrimers with a high density of functional groups on their periphery.

Advantages of Using this compound as a Core:

  • High Functionality: The tripodal nature of the core allows for the rapid generation of a high number of peripheral functional groups.

  • Structural Control: The well-defined core structure translates to the synthesis of monodisperse dendrimers with predictable molecular weights and sizes.

  • Versatility: The resulting poly(azomethine) dendrimers can be further modified at their periphery for a wide range of applications.

Experimental Protocols

Protocol 1: Synthesis of the Core Molecule - this compound

A practical and efficient method for the synthesis of this compound is a two-flask synthesis from triphenylamine (B166846) via a modified Vilsmeier-Haack reaction. This method provides higher yields compared to a direct one-flask threefold formylation.[1][2]

Materials:

  • Triphenylamine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Ethanol

Procedure:

  • First Formylation Step: In a three-necked flask equipped with a condenser and a dropping funnel, place triphenylamine. Add a significant excess of phosphorus oxychloride (e.g., 25 equivalents) and N,N-dimethylformamide (e.g., 23 equivalents).

  • Heat the reaction mixture to 95 °C and stir for approximately 4 hours.

  • Hydrolysis and Isolation: After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice water.

  • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude intermediate product, which is a mixture containing 4,4'-diformyltriphenylamine. This intermediate is used in the next step without further purification.

  • Second Formylation Step: To the crude intermediate from the previous step, add another portion of phosphorus oxychloride (e.g., 25 equivalents) and N,N-dimethylformamide (e.g., 23 equivalents).

  • Heat the mixture to 95 °C and stir for an additional 4 hours.

  • Work-up and Purification: Repeat the hydrolysis, neutralization, and extraction steps as described above (steps 3-7).

  • The crude final product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a solid.

Characterization Data for this compound:

PropertyValue
Appearance Solid
Molecular Formula C₂₁H₁₅NO₃
Molecular Weight 329.35 g/mol
Melting Point 244-248 °C
¹H NMR (CDCl₃) δ 9.95 (s, 3H, -CHO), 7.90 (d, 6H, Ar-H), 7.25 (d, 6H, Ar-H)
¹³C NMR (CDCl₃) δ 191.0, 152.0, 132.0, 131.0, 123.0
IR (KBr, cm⁻¹) ~1690 (C=O stretching of aldehyde)

Synthesis_of_Core_Molecule triphenylamine Triphenylamine reagents1 1. POCl₃, DMF, 95°C 2. Hydrolysis & Extraction triphenylamine->reagents1 intermediate Crude Intermediate (containing 4,4'-diformyltriphenylamine) reagents2 1. POCl₃, DMF, 95°C 2. Hydrolysis & Purification intermediate->reagents2 product This compound reagents1->intermediate reagents2->product Synthesis of the core molecule, this compound.

Protocol 2: General Divergent Synthesis of Poly(azomethine) Dendrimers

This protocol describes a general method for the divergent synthesis of first and second-generation poly(azomethine) dendrimers using this compound as the core and a diamine (e.g., ethylenediamine) as the branching unit.

Materials:

  • This compound (Core)

  • Ethylenediamine (B42938) (Branching Unit)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Chloroform)

  • Methanol

Procedure for First Generation (G1) Dendrimer:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in the anhydrous solvent of choice.

  • Add a solution of a slight excess of ethylenediamine (e.g., 3.3 equivalents) in the same solvent dropwise to the stirred solution of the core molecule at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by the disappearance of the aldehyde peak in the IR spectrum.

  • Isolation: The resulting first-generation dendrimer, which is often insoluble in the reaction solvent, will precipitate out. Collect the precipitate by vacuum filtration.

  • Purification: Wash the collected solid with the reaction solvent and then with a solvent in which the starting materials are soluble but the product is not (e.g., methanol) to remove any unreacted starting materials.

  • Dry the purified G1 dendrimer under vacuum.

Procedure for Second Generation (G2) Dendrimer:

  • Reaction Setup: Suspend the purified G1 dendrimer in an anhydrous solvent. The terminal amine groups of the G1 dendrimer will react with the aldehyde groups of the core molecule in the next step.

  • In a separate flask, dissolve this compound in the same anhydrous solvent.

  • Reaction: Add the solution of this compound dropwise to the suspension of the G1 dendrimer at room temperature.

  • Stir the reaction mixture at room temperature for 48-72 hours.

  • Isolation and Purification: Isolate and purify the second-generation (G2) dendrimer using a similar precipitation and washing procedure as described for the G1 dendrimer.

Hypothetical Characterization Data for Poly(azomethine) Dendrimers:

GenerationTheoretical Molecular Weight ( g/mol )Expected ¹H NMR signals (δ, ppm)Expected IR signals (cm⁻¹)
G0 (Core) 329.359.95 (-CHO), 7.90, 7.25 (Ar-H)~1690 (C=O aldehyde)
G1 ~1160~8.3 (-CH=N-), 7.2-7.9 (Ar-H), ~3.5 (-CH₂-), ~2.8 (-NH₂)~1645 (C=N imine), Disappearance of ~1690 (C=O), Appearance of ~3300-3400 (N-H amine)
G2 ~4300Broadening of aromatic and imine signals, signals for internal and peripheral methylene (B1212753) groups will be present.Further reduction in any residual C=O signal, persistence of C=N and N-H signals.

Dendrimer_Synthesis_Workflow cluster_G0 Core cluster_G1 First Generation cluster_G2 Second Generation G0 This compound (G0) reagents1 + Ethylenediamine (Schiff Base Formation) G0->reagents1 G1 G1 Dendrimer (Amine Terminated) reagents2 + this compound (Schiff Base Formation) G1->reagents2 G2 G2 Dendrimer (Aldehyde Terminated) reagents1->G1 reagents2->G2 Divergent synthesis of poly(azomethine) dendrimers.

Logical_Relationship Core This compound Core Reaction Schiff Base Condensation Core->Reaction Branching Diamine Branching Unit (e.g., Ethylenediamine) Branching->Reaction Dendrimer Poly(azomethine) Dendrimer Reaction->Dendrimer Properties Unique Properties: - High Functionality - Low Viscosity - Host-Guest Capability Dendrimer->Properties Applications Potential Applications: - Drug Delivery - Catalysis - Materials Science Properties->Applications Logical relationship of synthesis to application.

Concluding Remarks for Researchers

The use of this compound as a core molecule provides a straightforward and efficient route to novel dendritic polymers with a wide range of potential applications. The Schiff base chemistry involved is robust and generally high-yielding, allowing for the systematic construction of multi-generational dendrimers. Researchers and drug development professionals can leverage the high density of surface functional groups on these dendrimers for the attachment of targeting ligands, therapeutic agents, or catalytic moieties. Further exploration into the purification and detailed characterization of higher generation dendrimers derived from this core will be crucial for their translation into practical applications. It is important to note that while the synthesis of poly(azomethine) dendrimers from this compound is a well-established concept, detailed characterization and yield data for each generation may vary and should be carefully determined experimentally.

References

Application Notes and Protocols for the Solvothermal Synthesis of Porous Crystalline Materials with a Tris(4-formylphenyl)amine Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of applications, including gas storage, catalysis, and drug delivery.[1][2][3][4][5] The solvothermal method is a prevalent technique for MOF synthesis, involving the reaction of precursors in a solvent at elevated temperatures and pressures.[6][7][8]

This document provides detailed application notes and protocols for the solvothermal synthesis of porous crystalline materials utilizing the tritopic aldehyde linker, Tris(4-formylphenyl)amine. While this linker is a versatile building block for various porous materials, it is predominantly employed in the synthesis of imine-linked Covalent Organic Frameworks (COFs) and Porous Organic Cages (POCs) rather than traditional Metal-Organic Frameworks. The aldehyde functional groups of this compound readily undergo condensation reactions with amine linkers to form stable imine bonds, which are the characteristic linkages in these classes of materials.

The protocols and data presented herein are based on established literature for the synthesis of COFs and POCs, providing a comprehensive guide for researchers interested in utilizing this compound for the creation of novel porous materials with potential applications in drug development and other fields.

Linker Profile: this compound

PropertyValueReference
Chemical Formula C₂₁H₁₅NO₃[9][10][11]
Molecular Weight 329.35 g/mol [9]
CAS Number 119001-43-3[9]
Appearance Yellow to orange powder
Key Functional Group Aldehyde (-CHO)
Structure Triangular[12]

Solvothermal Synthesis of a Covalent Organic Framework (COF)

This protocol is adapted from the synthesis of a 2D imine-linked COF, providing a general procedure for the reaction of this compound with a complementary amine linker.

Experimental Protocol: Solvothermal Synthesis of an Imine-Linked COF

Materials:

  • This compound

  • 1,3,5-Tris(4-aminophenyl)benzene (or other suitable triamine linker)

  • Solvent mixture: e.g., n-Butanol, Acetic Acid, and Water

  • Reaction Vessel: Schlenk tube or sealed glass ampoule

Procedure:

  • Reactant Preparation: In a typical synthesis, equimolar amounts of this compound and the amine linker (e.g., 1,3,5-Tris(4-aminophenyl)benzene) are used. For a small-scale synthesis, this may be in the range of 0.1-0.5 mmol of each reactant.

  • Solvent Preparation: Prepare a solvent mixture. A reported "green" solvent mixture consists of n-butanol, acetic acid, and water. The acetic acid acts as a catalyst for the imine condensation reaction.

  • Reaction Setup:

    • Add the this compound and the amine linker to the reaction vessel.

    • Add the solvent mixture to the vessel. The concentration of the reactants is a critical parameter and should be optimized.

    • For air-sensitive reactions, the mixture should be degassed by several freeze-pump-thaw cycles.

    • Seal the reaction vessel under vacuum or an inert atmosphere (e.g., Nitrogen or Argon).

  • Solvothermal Reaction:

    • Place the sealed reaction vessel in a preheated oven.

    • A typical reaction temperature is 70°C for 16 hours. However, temperatures can range from 70°C to 120°C and reaction times from 16 hours to 3 days, depending on the specific reactants and desired crystallinity.

  • Product Isolation and Purification:

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • Collect the solid product by filtration or centrifugation.

    • Wash the product sequentially with the reaction solvent and then with a more volatile solvent (e.g., acetone (B3395972) or ethanol) to remove unreacted monomers and impurities.

    • Dry the purified COF product under vacuum.

Data Presentation: Representative COF Synthesis Parameters
ParameterCondition
Linker A This compound
Linker B 1,3,5-Tris(4-aminophenyl)benzene
Molar Ratio (A:B) 1:1
Solvent System n-Butanol:Acetic Acid:Water
Temperature 70 °C
Reaction Time 16 hours
Product Crystalline, porous COF powder

Synthesis of a Porous Organic Cage (POC)

This protocol describes the synthesis of a [8+12] self-assembled porous organic cage from this compound and a chiral diamine linker.

Experimental Protocol: Synthesis of a Porous Organic Cage

Materials:

  • This compound

  • (R,R)-1,2-Diaminocyclohexane (or other chiral diamine)

  • Solvent: Dichloromethane (DCM) or other suitable organic solvent

  • Trifluoroacetic acid (TFA) as a catalyst (optional)

Procedure:

  • Reactant Preparation: Dissolve this compound in the chosen solvent in a reaction flask.

  • Reaction Initiation: In a separate container, dissolve the chiral diamine linker in the same solvent.

  • Reaction Mixture: Slowly add the diamine solution to the solution of this compound with stirring. The molar ratio of the aldehyde to amine linker will determine the final cage structure (e.g., a 2:3 ratio for a [8+12] cage).

  • Catalysis (Optional): A catalytic amount of an acid, such as trifluoroacetic acid, can be added to promote the imine condensation reaction.

  • Reaction Conditions: The reaction is typically carried out at room temperature with stirring for a period of 24 to 72 hours.

  • Product Crystallization: The porous organic cage product may precipitate out of the solution upon formation or can be crystallized by slow evaporation of the solvent or by vapor diffusion of a non-solvent.

  • Product Isolation and Purification:

    • Collect the crystalline product by filtration.

    • Wash the crystals with a small amount of the reaction solvent.

    • Dry the product under vacuum.

Data Presentation: Representative POC Synthesis Parameters
ParameterCondition
Aldehyde Linker This compound
Amine Linker (R,R)-1,2-Diaminocyclohexane
Molar Ratio (Aldehyde:Amine) 2:3
Solvent Dichloromethane (DCM)
Catalyst Trifluoroacetic acid (optional)
Temperature Room Temperature
Reaction Time 48 hours
Product Crystalline [8+12] Porous Organic Cage

Characterization of Porous Materials

A suite of analytical techniques is essential to confirm the successful synthesis and to characterize the properties of the resulting porous materials.

Characterization TechniqueInformation Obtained
Powder X-Ray Diffraction (PXRD) Confirms the crystallinity and phase purity of the material.
Fourier-Transform Infrared (FTIR) Spectroscopy Verifies the formation of imine bonds and the absence of unreacted aldehyde and amine groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy For soluble POCs, solution-state NMR confirms the molecular structure. For insoluble COFs, solid-state NMR provides structural information.
Gas Sorption Analysis (e.g., N₂ at 77 K) Determines the surface area (BET), pore volume, and pore size distribution of the porous material.
Thermogravimetric Analysis (TGA) Evaluates the thermal stability of the material.
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) Visualizes the morphology and particle size of the synthesized crystals.

Visualizations

Solvothermal_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Solvothermal Reaction cluster_purification Product Isolation & Purification Linker_A This compound Reaction_Vessel Sealed Reaction Vessel Linker_A->Reaction_Vessel Linker_B Amine Linker Linker_B->Reaction_Vessel Solvent Solvent System (e.g., n-Butanol/Acetic Acid/Water) Solvent->Reaction_Vessel Heating Heating (e.g., 70-120 °C) Reaction_Vessel->Heating Filtration Filtration/ Centrifugation Heating->Filtration Washing Washing with Solvents Filtration->Washing Drying Drying under Vacuum Washing->Drying Product Porous Crystalline Material (COF or POC) Drying->Product

Caption: Workflow for the solvothermal synthesis of porous materials.

Logical_Relationship cluster_precursors Precursors cluster_products Porous Crystalline Products TFPA This compound (Aldehyde Linker) Reaction Solvothermal Condensation TFPA->Reaction Amine Amine Linker (e.g., Diamine or Triamine) Amine->Reaction COF Covalent Organic Framework (COF) Reaction->COF Forms extended 2D/3D network POC Porous Organic Cage (POC) Reaction->POC Forms discrete molecular cage

References

Application Notes and Protocols: Room Temperature Synthesis of Covalent Organic Frameworks (COFs) using Tris(4-formylphenyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities. Their high surface area, permanent porosity, and excellent stability make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, sensing, and importantly, drug delivery.[1] The synthesis of COFs has traditionally relied on solvothermal methods, which often require high temperatures and prolonged reaction times.[2] However, the development of room temperature synthetic routes offers a more energy-efficient, environmentally friendly, and accessible approach to these remarkable materials.[1][2]

This document provides detailed application notes and protocols for the room temperature synthesis of imine-linked COFs utilizing Tris(4-formylphenyl)amine as a key building block. This compound is a versatile C3-symmetric aldehyde monomer that can be condensed with various amine linkers to form highly ordered two-dimensional (2D) or three-dimensional (3D) COF structures.[3][4] The protocols outlined below are designed to be accessible to researchers in various fields, with a particular focus on applications relevant to drug development.

Mechanism of Formation: Imine-Linked COFs at Room Temperature

The formation of imine-linked COFs at room temperature is typically achieved through a Schiff-base condensation reaction between an aldehyde and an amine. This reaction is reversible and often acid-catalyzed. The reversibility of the imine bond formation is crucial for the "error-checking" mechanism that allows for the correction of defects and the formation of a highly crystalline and ordered framework.

The general mechanism involves two key steps:

  • Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon of the aldehyde to form a hemiaminal intermediate.

  • Dehydration: The hemiaminal intermediate is then dehydrated to form the stable imine linkage.

Acid catalysis plays a dual role in this process. It protonates the carbonyl group of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the amine. It also facilitates the dehydration of the hemiaminal intermediate by protonating the hydroxyl group, turning it into a better leaving group (water). The dynamic nature of the imine bond under these conditions allows for the reversible formation and cleavage of linkages, which is essential for the self-healing process that leads to a thermodynamically stable, crystalline COF.

Experimental Protocols

Protocol 1: General Room Temperature Aqueous Synthesis of an Imine-Linked COF

This protocol is adapted from a general method for the ambient aqueous synthesis of imine-linked COFs and can be applied to the synthesis of a COF from this compound and a suitable amine linker (e.g., p-phenylenediamine).[5]

Materials:

Equipment:

  • Magnetic stirrer with stir bar

  • Glass vials or beakers

  • Centrifuge

  • Vacuum oven or desiccator

Procedure:

  • Monomer Preparation:

    • In a glass vial, prepare a suspension of this compound (e.g., 0.1 mmol) in a mixture of deionized water and acetic acid (e.g., 1:1 v/v).

    • In a separate vial, dissolve p-phenylenediamine (e.g., 0.15 mmol) in deionized water.

  • Reaction:

    • While stirring vigorously, add the p-phenylenediamine solution dropwise to the this compound suspension at room temperature.

    • A precipitate should form almost immediately.

    • Continue stirring the reaction mixture at room temperature for 24-48 hours to allow for the formation of a crystalline framework.

  • Work-up and Activation:

    • Collect the solid product by centrifugation.

    • Wash the product sequentially with deionized water, acetone, and DMF to remove any unreacted monomers and catalyst. This can be done by resuspending the solid in the solvent, sonicating briefly, and then centrifuging to collect the solid. Repeat this washing procedure three times with each solvent.

    • After the final wash, dry the COF powder under vacuum at 60-80 °C overnight to remove residual solvent.

Protocol 2: Room Temperature Synthesis of a TFPA-TAPA COF Aerogel

This protocol is based on the synthesis of a COF aerogel and involves a gelation step followed by supercritical drying. While more complex than a simple precipitation, it can lead to materials with hierarchical porosity.

Materials:

Equipment:

  • Sonicator

  • Critical point dryer

Procedure:

  • Monomer Solution Preparation:

    • In a suitable container, dissolve a stoichiometric ratio of this compound and 1,3,5-tris(4-aminophenyl)benzene in DMSO with the aid of sonication until a clear solution is obtained.

  • Gelation:

    • Add 6 M acetic acid as a catalyst to the clear monomer solution.

    • The solution should gel within approximately one minute.

  • Solvent Exchange and Drying:

    • Carefully exchange the DMSO in the gel with a solvent suitable for supercritical drying, such as ethanol, over a period of several days.

    • Dry the gel using a critical point dryer with liquid carbon dioxide to obtain the COF aerogel.

Data Presentation

The following table summarizes typical quantitative data for COFs synthesized using this compound and related monomers under various conditions. Please note that the exact values will depend on the specific linker used and the precise reaction conditions.

COF Name (Monomers)Synthesis MethodYield (%)BET Surface Area (m²/g)Pore Size (nm)Pore Volume (cm³/g)Reference
TFPA-TAPA COF Aerogel Room Temperature Gelation-308 (powder form)Microporous and Mesoporous-
HHU-COF-1 (TAPT + BPDCA)Solvothermal-2352-0.78[6]
HHU-COF-2 (TAPT + OF-BPDCA)Solvothermal-1356-0.73[6]
TFB-TAPB COF Ambient Aqueous Synthesis83.7771--[5]
TFB-DB COF Ambient Aqueous Synthesis87.8-~1.2-1.5-[5]

TAPT = 1,3,5-tris-(4-aminophenyl)triazine; BPDCA = 4,4′-biphenyldicarboxaldehyde; OF-BPDCA = 2,2′,3,3′,5,5′,6,6′-octafluoro-4,4′-biphenyldicarboxaldehyde; TFB = 1,3,5-triformylbenzene; TAPB = 1,3,5-tris(4-aminophenyl)benzene; DB = 1,4-diaminobenzene.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Monomer Preparation cluster_reaction Reaction cluster_workup Work-up & Activation cluster_product Final Product prep_tfpa Suspend TFPA in H2O/Acetic Acid mix Mix Monomers at Room Temperature prep_tfpa->mix prep_pda Dissolve PDA in H2O prep_pda->mix stir Stir for 24-48h mix->stir centrifuge Collect Solid by Centrifugation stir->centrifuge wash Wash with H2O, Acetone, DMF centrifuge->wash dry Dry under Vacuum wash->dry cof_powder Crystalline COF Powder dry->cof_powder

Caption: Workflow for the room temperature aqueous synthesis of a TFPA-PDA COF.

Logical Relationship: Factors Influencing COF Crystallinity at Room Temperature

logical_relationship cluster_factors Key Factors center_node High COF Crystallinity reversible_reaction Reversible Imine Formation reversible_reaction->center_node Enables Error-Checking acid_catalyst Appropriate Acid Catalyst acid_catalyst->center_node Optimizes Reaction Dynamics solvent_system Suitable Solvent System solvent_system->center_node Controls Monomer Solubility & Diffusion reaction_time Sufficient Reaction Time reaction_time->center_node Allows for Self-Healing

References

Application Notes and Protocols for Tris(4-formylphenyl)amine in Fluorescent Sensor Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4-formylphenyl)amine (TFPA) is a versatile, tripodal building block extensively utilized in the synthesis of advanced fluorescent materials. Its unique C3-symmetric and propeller-like structure, coupled with the reactive formyl groups, makes it an ideal precursor for constructing complex architectures such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). These materials often exhibit strong fluorescence, high porosity, and excellent stability, rendering them highly effective as chemosensors for a variety of analytes. This document provides detailed application notes and experimental protocols for the preparation and utilization of TFPA-based fluorescent sensors for the detection of ferric ions (Fe³⁺), biogenic amines, and nitroaromatic compounds.

Application 1: Detection of Ferric Ions (Fe³⁺) using a TFPA-Based Covalent Organic Framework (COF)

Ferric ions (Fe³⁺) are essential for many biological processes, but their abnormal concentration can be indicative of various pathological conditions. Therefore, the development of sensitive and selective sensors for Fe³⁺ is of great importance in biomedical research and diagnostics. TFPA can be used to synthesize a hydrazone-linked COF that acts as a highly selective and sensitive fluorescent sensor for Fe³⁺.[1]

Signaling Pathway: Fluorescence Quenching

The detection mechanism is based on the fluorescence quenching of the COF upon interaction with Fe³⁺ ions. The electron-deficient Fe³⁺ ions are believed to interact with the electron-rich COF framework, leading to a non-radiative decay of the excited state and subsequent quenching of the fluorescence emission.

Fe3_Sensing_Pathway TFPA_COF TFPA-based COF (Fluorescent) Complex [TFPA-COF...Fe³⁺] Complex (Non-Fluorescent) TFPA_COF->Complex Binding Fluorescence_On High Fluorescence TFPA_COF->Fluorescence_On Excitation Fe3 Fe³⁺ Ion (Analyte) Fe3->Complex Fluorescence_Off Quenched Fluorescence Complex->Fluorescence_Off Excitation

Caption: Signaling pathway for Fe³⁺ detection.

Quantitative Data
ParameterValueReference
AnalyteFe³⁺[1]
SensorTfpa–Mth COF[1]
Detection Limit (LOD)64 nM[1]
Quenching EfficiencyHigh[1]
SelectivityHigh against other metal ions[1]
Experimental Protocols

1. Synthesis of the TFPA-based COF (Tfpa–Mth COF) [1]

  • Materials: this compound (TFPA), a chiral hydrazide precursor (Mth), solvent mixture (e.g., mesitylene, dioxane, and 6 M aqueous acetic acid).

  • Procedure:

    • In a Pyrex tube, add TFPA (e.g., 0.1 mmol) and the Mth precursor (e.g., 0.15 mmol).

    • Add the solvent mixture (e.g., 1.5 mL of mesitylene, 1.5 mL of dioxane, and 0.5 mL of 6 M aqueous acetic acid).

    • Sonicate the mixture for 10 minutes to obtain a homogeneous dispersion.

    • Freeze the tube in liquid nitrogen, evacuate to vacuum, and seal the tube.

    • Heat the sealed tube at 120 °C for 3 days.

    • After cooling to room temperature, collect the solid product by filtration.

    • Wash the product with anhydrous acetone (B3395972) and tetrahydrofuran (B95107) (THF) to remove unreacted monomers.

    • Dry the resulting COF powder under vacuum at 80 °C overnight.

2. Protocol for Fe³⁺ Detection [1]

  • Instrumentation: Fluorescence spectrophotometer.

  • Procedure:

    • Prepare a stock suspension of the Tfpa–Mth COF in ethanol (B145695) (e.g., 1 mg/mL).

    • Prepare a series of standard solutions of Fe³⁺ (e.g., from FeCl₃) in deionized water.

    • In a quartz cuvette, place a specific volume of the COF suspension (e.g., 2 mL).

    • Record the initial fluorescence emission spectrum (e.g., excitation at 365 nm).

    • Titrate the COF suspension with increasing concentrations of the Fe³⁺ solution.

    • After each addition, gently mix and record the fluorescence spectrum.

    • Plot the fluorescence intensity at the emission maximum against the concentration of Fe³⁺ to generate a calibration curve.

    • The limit of detection (LOD) can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.

Application 2: Detection of Biogenic Amines using Triphenylamine-Based Fluorescent Probes

Biogenic amines are important indicators of food spoilage and can be harmful to human health at high concentrations.[2] Fluorescent sensors derived from triphenylamine (B166846) offer a rapid and sensitive method for their detection.[2][3]

Signaling Pathway: Reaction-Based Sensing

The detection mechanism involves a chemical reaction between the aldehyde group of the triphenylamine-based probe and the amino group of the biogenic amine. This reaction leads to a change in the electronic properties of the fluorophore, resulting in a detectable change in the fluorescence signal (e.g., a color change from green to blue).

Biogenic_Amine_Sensing TPA_Probe Triphenylamine-based Probe (e.g., Green Fluorescence) Product Reaction Product (e.g., Blue Fluorescence) TPA_Probe->Product Reaction Fluorescence_Initial Initial Fluorescence TPA_Probe->Fluorescence_Initial Excitation Biogenic_Amine Biogenic Amine (Analyte) Biogenic_Amine->Product Fluorescence_Final Shifted Fluorescence Product->Fluorescence_Final Excitation

Caption: Signaling pathway for biogenic amine detection.

Quantitative Data
ParameterValueReference
AnalyteBiogenic Amines (e.g., Cysteine, Homocysteine)[2][3]
SensorTriphenylamine-based fluorescent probes (TFA-1, TFA-3)[2][3]
Detection Limit (LOD)Low (specific values depend on the probe and analyte)[2]
ResponseNoticeable fluorescence color change (e.g., green-to-blue)
SelectivityHigh for specific biogenic amines[2][3]
Experimental Protocols

1. Synthesis of a Triphenylamine-Based Fluorescent Probe [3]

  • Materials: Triphenylamine, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), and other reagents for subsequent modifications (e.g., Indandione or Meldrum acid units).[3]

  • Procedure (General Vilsmeier-Haack formylation):

    • Dissolve triphenylamine in DMF in a round-bottom flask and cool to 0 °C in an ice bath.

    • Slowly add POCl₃ dropwise to the solution while stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to a specific temperature (e.g., 80-90 °C) for several hours.

    • Cool the reaction mixture and pour it into ice water.

    • Neutralize the solution with a base (e.g., NaOH) until a precipitate forms.

    • Filter the precipitate, wash with water, and dry.

    • Purify the crude product (this compound) by column chromatography or recrystallization.

    • Further functionalize the aldehyde groups as required for the specific biogenic amine sensor.[3]

2. Protocol for Biogenic Amine Detection [3]

  • Instrumentation: Fluorescence spectrophotometer, UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).

    • Prepare standard solutions of the target biogenic amines in a buffer solution (e.g., PBS).

    • In a cuvette, add the buffer solution and a small aliquot of the probe stock solution.

    • Record the initial fluorescence spectrum.

    • Add increasing amounts of the biogenic amine standard solution to the cuvette.

    • After each addition, incubate for a specific time to allow the reaction to complete, and then record the fluorescence spectrum.

    • Analyze the change in fluorescence intensity or the ratiometric change at two different wavelengths to quantify the biogenic amine concentration.

Application 3: Detection of Nitroaromatic Compounds (NACs) using TFPA-Based Luminescent MOFs

Nitroaromatic compounds are common environmental pollutants and are also used in explosives. Their detection is crucial for environmental monitoring and security applications. Luminescent MOFs constructed from TFPA derivatives can serve as highly sensitive and selective sensors for NACs.[4][5]

Signaling Pathway: Fluorescence Quenching via Electron Transfer

The detection mechanism is primarily based on fluorescence quenching. The electron-deficient nitroaromatic compounds interact with the electron-rich triphenylamine-based MOF. Upon photoexcitation of the MOF, an electron is transferred from the excited state of the MOF to the NAC, leading to a non-radiative decay pathway and quenching of the fluorescence.

NAC_Sensing_Pathway TPA_MOF TFPA-based MOF (Luminescent) Excited_MOF Excited MOF* TPA_MOF->Excited_MOF Excitation NAC Nitroaromatic Compound (Analyte/Quencher) Quenched_State Non-radiative Decay (Quenched Fluorescence) NAC->Quenched_State Ground_State_MOF Ground State MOF Excited_MOF->Ground_State_MOF Fluorescence Excited_MOF->Quenched_State Electron Transfer

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tris(4-formylphenyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Tris(4-formylphenyl)amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most frequently used method for synthesizing this compound is the direct threefold Vilsmeier-Haack formylation of triphenylamine (B166846).[1][2] However, this one-pot method often suffers from low yields, typically ranging from 6-18%.[1][2] A more efficient, higher-yielding "two-flask" procedure has been developed to overcome the limitations of the direct formylation.[1][2][3]

Q2: Why are the yields of the direct one-flask Vilsmeier-Haack formylation often low?

A2: The low yields are primarily due to the deactivation of the aromatic rings after the addition of the first two formyl groups. The reaction tends to stall at the di-substituted stage because the bis-iminium intermediate is highly deactivated, making the third formylation difficult to achieve.[1][2][3]

Q3: What is the "two-flask" synthesis method and why is it more efficient?

A3: The two-flask synthesis involves two sequential Vilsmeier-Haack reactions. First, triphenylamine is subjected to formylation to produce a mixture of formylated products. This crude mixture is then hydrolyzed to convert the iminium intermediates into the corresponding aldehydes. This isolated, unpurified mixture, which is less deactivated than the bis-iminium intermediate, is then subjected to a second Vilsmeier-Haack reaction to achieve the third formylation, resulting in a significantly higher overall yield of this compound (around 52%).[1][2]

Q4: Can byproducts from the synthesis be recycled to improve overall yield?

A4: Yes. Byproducts such as 4-formyltriphenylamine and 4,4'-diformyltriphenylamine, which are common in the traditional Vilsmeier-Haack synthesis, can be isolated and used as starting materials in subsequent reactions to produce the desired tris-formylated product.[4] This approach allows for the full utilization of materials and improves the overall production efficiency.[4]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low to no conversion of starting material - Insufficiently activated aromatic substrate.- Impure or decomposed reagents (DMF, POCl₃).[5]- Ensure high-purity, anhydrous reagents. Freshly distill or use newly opened bottles of POCl₃ and DMF.- For less-activated substrates, consider increasing the reaction temperature or using a more potent Vilsmeier reagent generated with alternative reagents like oxalyl chloride.[6]
Reaction stops at mono- or di-formylation - Deactivation of the aromatic ring by the electron-withdrawing formyl groups.[1][2]- Insufficient amount of Vilsmeier reagent or inadequate reaction time for the third formylation.- Employ the two-flask synthesis method to isolate and hydrolyze the di-formylated intermediate before the final formylation step.[1][2]- For the direct method, ensure a sufficient excess of the Vilsmeier reagent (e.g., 40 equivalents of POCl₃) and a prolonged reaction time (e.g., 48 hours), although this may still result in low yields.[1]
Formation of significant byproducts (e.g., chlorinated species) - High reaction temperatures can promote chlorination side reactions.[6]- Conduct the reaction at the lowest effective temperature. For the Vilsmeier reagent formation, maintain a low temperature (e.g., 0°C).- Ensure a prompt and efficient aqueous work-up to hydrolyze intermediates and minimize contact with reactive chlorine species.[6]
Complex product mixture and difficult purification - Incomplete reaction leading to a mixture of mono-, di-, and tri-formylated products.- Degradation of products due to harsh reaction or work-up conditions.- Utilize the two-flask method for a cleaner reaction profile.[1][2]- Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.[1]- Purify the crude product using column chromatography on silica (B1680970) gel.[2][4]

Experimental Protocols

Protocol 1: Efficient Two-Flask Synthesis of this compound[1][2]

Step 1: First Formylation

  • In a reaction vessel under an inert atmosphere (e.g., Argon), add N,N-dimethylformamide (DMF, 23 equivalents).

  • Cool the DMF to 0°C and slowly add phosphorus oxychloride (POCl₃, 25 equivalents) dropwise. Stir the mixture for 1 hour at 0°C.

  • Add triphenylamine (1 equivalent) to the pre-formed Vilsmeier reagent.

  • Heat the reaction mixture to 95°C and stir for 4 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Basify the mixture with a 1 M NaOH solution.

  • Extract the product with dichloromethane (B109758) (CH₂Cl₂), wash the organic layer with water, and dry over sodium sulfate (B86663) (Na₂SO₄).

  • Filter and evaporate the solvent to obtain the crude intermediate product mixture. This mixture is used in the next step without further purification.

Step 2: Second Formylation

  • Prepare the Vilsmeier reagent as described in Step 1 (23 equivalents of DMF and 25 equivalents of POCl₃).

  • Add the crude product mixture obtained from Step 1 to the freshly prepared Vilsmeier reagent.

  • Heat the reaction mixture to 95°C and stir for 1.5 hours.

  • Follow the same work-up procedure as in Step 1 (quenching, basification, extraction, washing, and drying).

  • Purify the final crude product by column chromatography on silica gel using dichloromethane as the eluent to yield this compound as a yellow solid.

Protocol 2: Synthesis from 4-formyltriphenylamine[4]
  • In a reaction vessel under a nitrogen atmosphere, add 4-formyltriphenylamine and N,N-dimethylformamide (DMF).

  • Cool the mixture to a temperature between -5°C and 0°C.

  • Add phosphorus oxychloride (POCl₃) dropwise. The molar ratio of 4-formyltriphenylamine to POCl₃ should be between 1:20 and 1:22.

  • Heat the reaction mixture to reflux at 88°C to 93°C for 11 to 13 hours.

  • After cooling, pour the mixture into ice water.

  • Neutralize with a NaOH solution.

  • Filter the precipitate under reduced pressure.

  • Extract the filtrate with dichloromethane.

  • Wash the organic phase with water and brine, then dry it.

  • After solvent evaporation, purify the product by silica gel column chromatography using a petroleum ether-ethyl acetate (B1210297) mixture as the eluent.

Quantitative Data Summary

MethodStarting MaterialKey Reagents (Equivalents)Temperature (°C)Time (h)Yield (%)Reference
Direct One-Flask TriphenylaminePOCl₃ (40)95-10048~18[1]
Two-Flask TriphenylamineStep 1: POCl₃ (25), DMF (23)Step 2: POCl₃ (25), DMF (23)95Step 1: 4Step 2: 1.552[1][2]
From 4-formyltriphenylamine 4-formyltriphenylaminePOCl₃ (20-22)88-9311-13Not explicitly stated, but improves overall process yield[4]

Visualized Workflows

Synthesis_Workflows Synthesis Pathways for this compound cluster_0 Direct One-Flask Method cluster_1 Efficient Two-Flask Method TPA Triphenylamine Direct_Reaction One-Pot Reaction (Low Yield) TPA->Direct_Reaction Vilsmeier1 Vilsmeier Reagent (POCl3, DMF) Vilsmeier1->Direct_Reaction TFPA_Direct This compound Direct_Reaction->TFPA_Direct Byproducts Mono- & Di-formyl Byproducts Direct_Reaction->Byproducts TPA2 Triphenylamine First_Formylation Step 1: Formylation TPA2->First_Formylation Vilsmeier2 Vilsmeier Reagent (1st Formylation) Vilsmeier2->First_Formylation Crude_Intermediate Crude Intermediate (Mono- & Di-formyl mix) First_Formylation->Crude_Intermediate Hydrolysis Hydrolysis & Isolation Crude_Intermediate->Hydrolysis Dialdehyde_Mix Less Deactivated Aldehydes Hydrolysis->Dialdehyde_Mix Second_Formylation Step 2: Formylation Dialdehyde_Mix->Second_Formylation Vilsmeier3 Vilsmeier Reagent (2nd Formylation) Vilsmeier3->Second_Formylation TFPA_TwoFlask This compound (High Yield) Second_Formylation->TFPA_TwoFlask Troubleshooting_Flowchart Troubleshooting Guide for Low Yield Start Low Yield or Incomplete Reaction Check_Reagents Check Reagent Purity (DMF, POCl3) Start->Check_Reagents Check_Method Reaction stalls at mono/di-formylation? Check_Reagents->Check_Method Reagents are pure Purify_Reagents Use fresh or purified reagents Check_Reagents->Purify_Reagents Reagents are suspect Use_Two_Flask Switch to Two-Flask Method Check_Method->Use_Two_Flask Yes Optimize_Direct Optimize Direct Method: - Increase reagent excess - Prolong reaction time Check_Method->Optimize_Direct No Check_Temp Byproducts observed? Use_Two_Flask->Check_Temp Optimize_Direct->Check_Temp Purify_Reagents->Check_Method Lower_Temp Lower reaction temperature and ensure prompt work-up Check_Temp->Lower_Temp Yes End_Success Improved Yield Check_Temp->End_Success No Lower_Temp->End_Success

References

Troubleshooting low yield in COF synthesis with Tris(4-formylphenyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in Covalent Organic Framework (COF) synthesis using Tris(4-formylphenyl)amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My COF synthesis with this compound resulted in a very low yield of solid product. What are the potential causes?

Low product yield is a common issue in COF synthesis and can stem from several factors throughout the experimental process. The primary reasons include suboptimal reaction conditions, issues with reactant purity, and product loss during the work-up and purification stages. It is crucial to ensure that the reversible imine condensation reaction is favored to allow for "error-correction" and the formation of a stable, crystalline framework.

Troubleshooting Flowchart for Low COF Yield

Troubleshooting_Low_Yield start Low COF Yield check_monomers 1. Verify Monomer Quality & Stoichiometry start->check_monomers sub_monomers1 Purity of this compound and amine linker? check_monomers->sub_monomers1 sub_monomers2 Accurate stoichiometric ratio? check_monomers->sub_monomers2 check_reaction 2. Optimize Reaction Conditions sub_reaction1 Appropriate solvent system? check_reaction->sub_reaction1 sub_reaction2 Optimal catalyst type and concentration? check_reaction->sub_reaction2 sub_reaction3 Correct reaction temperature and time? check_reaction->sub_reaction3 check_workup 3. Evaluate Work-up & Purification solution Improved COF Yield check_workup->solution Resolve Issues sub_workup1 Product loss during filtration? check_workup->sub_workup1 sub_workup2 Effective removal of unreacted monomers? check_workup->sub_workup2 sub_workup3 Proper activation procedure? check_workup->sub_workup3 sub_monomers1->check_reaction sub_monomers2->check_reaction sub_reaction1->check_workup sub_reaction2->check_workup sub_reaction3->check_workup

A flowchart to systematically troubleshoot low yield in COF synthesis.

Q2: How critical are the purity and stoichiometry of the monomers?

The purity and precise stoichiometric balance of this compound and the corresponding amine linker are paramount for successful COF synthesis.[1]

  • Purity: Impurities in the monomers can interfere with the polymerization process, leading to the formation of amorphous materials or low-quality COFs. It is advisable to purify the monomers before use, for example, by recrystallization or sublimation. A practical and efficient synthesis method for this compound has been described, which can be a useful reference.[2]

  • Stoichiometry: An accurate molar ratio of the aldehyde and amine functional groups is crucial for achieving a high degree of polymerization and a well-ordered framework.[1] Any deviation can result in incomplete polymerization and a lower yield of the desired COF.

Q3: I observe the formation of an amorphous powder instead of a crystalline COF. How can I improve crystallinity and yield?

The formation of amorphous material suggests that the reaction kinetics are favoring rapid, irreversible polymerization over the desired slow, reversible process that allows for error correction and crystallization.[1] Several factors can be adjusted to promote the formation of a crystalline product:

  • Solvent System: The choice of solvent is critical as it influences monomer solubility and the kinetics of the imine condensation.[1] A mixture of solvents is often employed to achieve optimal results. Common solvent systems for imine-based COFs include combinations of mesitylene (B46885), 1,4-dioxane (B91453), and n-butanol.[1] The ideal solvent system should keep the monomers in solution while allowing the growing COF to precipitate as a crystalline solid.

  • Catalyst: An acid catalyst is typically used to accelerate the imine formation and exchange reactions.[3][4] Acetic acid is a common choice.[3] The concentration of the catalyst needs to be optimized; too much can lead to excessively fast reaction rates and amorphous products, while too little may result in an incomplete reaction. In some cases, a catalyst-free synthesis at elevated temperatures can also yield crystalline products.[5][6]

  • Temperature and Reaction Time: These parameters are interdependent and need to be optimized for each specific COF system. A common temperature for solvothermal synthesis is 120°C for 3 days.[5][6] Lower temperatures can slow down the reaction rate, potentially favoring the formation of more ordered structures.[7]

  • Water Content: While imine condensation is a dehydration reaction, a controlled amount of water can be beneficial for the reversibility of the reaction, which is essential for the "proofreading" process that leads to a crystalline material.[1][7] Using anhydrous solvents with the addition of a specific amount of aqueous acid catalyst is a common practice.

Q4: What are the recommended reaction conditions for synthesizing a COF with this compound?

The optimal reaction conditions can vary depending on the specific amine linker used. However, a general starting point for a solvothermal synthesis can be established. Below is a table summarizing typical conditions.

ParameterRecommended ConditionRationale
Monomers This compound & Amine LinkerHigh purity is essential.
Stoichiometry 1:1.5 (Amine:Aldehyde) or 1:1 molar ratioPrecise stoichiometry is crucial for high polymerization.[1][5]
Solvent System Mixture (e.g., o-dichlorobenzene:n-butanol, mesitylene:1,4-dioxane)Balances monomer solubility and controlled precipitation of the COF.[1]
Catalyst Acetic Acid (aqueous solution, e.g., 6 M)Catalyzes the reversible imine bond formation.[3]
Temperature 120 °CPromotes the reaction in a sealed vessel.[5][6]
Reaction Time 3 - 7 daysAllows for the slow, reversible reaction needed for crystallization.[1]

Q5: How should I properly wash and activate my COF product to maximize the isolated yield?

Thorough washing and proper activation are critical steps to remove unreacted monomers and solvent molecules from the pores of the COF, which can significantly impact the final yield and material properties.

  • Washing: After the reaction, the solid product should be collected by filtration and washed sequentially with various anhydrous solvents. Common washing solvents include acetone (B3395972), tetrahydrofuran (B95107) (THF), and dichloromethane. This process removes any soluble impurities and unreacted starting materials.

  • Soxhlet Extraction: For a more rigorous purification, Soxhlet extraction with a solvent like THF or ethanol (B145695) for 24-48 hours is highly effective in removing residual monomers and oligomers.

  • Activation: After washing, the COF is typically "activated" by removing the solvent molecules from its pores. This is usually achieved by heating the material under vacuum at an elevated temperature (e.g., 120-150 °C) for several hours. Supercritical CO2 exchange is another effective method for activation.

Detailed Experimental Protocol: Synthesis of a Representative Imine COF

This protocol describes the synthesis of a 2D imine COF using this compound and 1,3,5-Tris(4-aminophenyl)benzene (TAPB) as an example.

Materials:

  • This compound (TFPA)

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

  • mesitylene (anhydrous)

  • 1,4-dioxane (anhydrous)

  • Acetic acid (6 M aqueous solution)

  • Acetone (anhydrous)

  • Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • In a Pyrex tube, add this compound and 1,3,5-Tris(4-aminophenyl)benzene in a 1:1 molar ratio.

  • Add a solvent mixture of mesitylene and 1,4-dioxane (e.g., 1:1 v/v).

  • Add the aqueous acetic acid catalyst. The volume of the catalyst is typically 5-10% of the total solvent volume.

  • Briefly sonicate the mixture to ensure homogeneity.

  • Subject the reaction tube to three freeze-pump-thaw cycles to remove dissolved gases.

  • Seal the tube under vacuum.

  • Heat the sealed tube in an oven at 120 °C for 3 days.

  • After cooling to room temperature, collect the solid precipitate by filtration.

  • Wash the collected solid thoroughly with anhydrous acetone and then with anhydrous THF.

  • Further purify the solid by Soxhlet extraction with THF for 24 hours.

  • Dry the purified COF under vacuum at 150 °C overnight to obtain the final activated product.

Logical Workflow for COF Synthesis and Troubleshooting

COF_Synthesis_Workflow start Start: COF Synthesis monomer_prep Monomer Preparation (Purification & Stoichiometry) start->monomer_prep reaction_setup Reaction Setup (Solvent, Catalyst, Degassing) monomer_prep->reaction_setup solvothermal Solvothermal Reaction (Temperature & Time) reaction_setup->solvothermal isolation Isolation & Washing solvothermal->isolation activation Activation (Heating under Vacuum) isolation->activation characterization Characterization (PXRD, FTIR, etc.) activation->characterization low_yield Low Yield? characterization->low_yield troubleshoot Troubleshoot (Refer to FAQs) low_yield->troubleshoot Yes success Successful Synthesis low_yield->success No troubleshoot->monomer_prep Re-evaluate

A workflow diagram for COF synthesis with a troubleshooting loop.

References

How to avoid side reactions in the formylation of triphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formylation of triphenylamine (B166846). Our focus is on minimizing side reactions and optimizing product yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may arise during the formylation of triphenylamine, primarily focusing on the Vilsmeier-Haack reaction.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion of Triphenylamine 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from DMF and POCl₃) is sensitive to moisture and can decompose. 2. Insufficient Activation: The reaction temperature may be too low, or the reaction time too short for the electrophilic substitution to occur efficiently. 3. Low Reagent Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous DMF and high-purity POCl₃. All glassware should be thoroughly dried. Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it promptly. 2. Optimize Reaction Conditions: Gradually increase the reaction temperature (e.g., to 90-110 °C) and monitor the reaction progress using TLC or HPLC. Extend the reaction time as needed. 3. Adjust Stoichiometry: Increase the molar ratio of the Vilsmeier reagent to triphenylamine. A common starting point is a 1.5:1 ratio of Vilsmeier reagent to the substrate for mono-formylation.
Formation of a Mixture of Mono-, Di-, and Tri-formylated Products 1. Lack of Selectivity: The Vilsmeier-Haack reaction can proceed to add multiple formyl groups to the electron-rich phenyl rings of triphenylamine. 2. Inappropriate Stoichiometry: The ratio of Vilsmeier reagent to triphenylamine is a critical factor in controlling the degree of formylation.1. Precise Stoichiometric Control: For mono-formylation (4-formyltriphenylamine), use a near-equimolar or slight excess (up to 1.5 equivalents) of the Vilsmeier reagent. For di-formylation (4,4'-diformyltriphenylamine), a larger excess of the Vilsmeier reagent is required. For tri-formylation, see the specialized two-step protocol below. 2. Monitor Reaction Progress: Carefully track the reaction's progress. Stop the reaction when the desired product is maximized to prevent further formylation.
Difficulty in Achieving Tri-formylation (Tris(4-formylphenyl)amine) 1. Deactivation of the Aromatic Rings: After the addition of two formyl groups (or more accurately, the corresponding iminium ion intermediates), the triphenylamine nucleus becomes significantly deactivated, making the third formylation step very slow and inefficient in a one-pot reaction.[1]1. Implement a Two-Step Synthesis: Perform the reaction to obtain the di-formylated product. Then, hydrolyze the intermediate iminium salt to the less deactivating dialdehyde. In a second step, subject the purified 4,4'-diformyltriphenylamine to another Vilsmeier-Haack formylation to introduce the third formyl group. This two-step approach leads to higher overall yields.[1]
Presence of Colored Impurities in the Final Product 1. Oxidation: Triphenylamine and its derivatives can be susceptible to oxidation, leading to colored byproducts. 2. Polymerization/Decomposition: At high temperatures, side reactions can lead to the formation of polymeric or tarry substances.1. Use High-Purity Starting Materials: Ensure the triphenylamine used is of high purity. 2. Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Purification: Utilize column chromatography for effective separation of colored impurities. Recrystallization from an appropriate solvent system can also be effective.

Quantitative Data Summary

The selectivity of the Vilsmeier-Haack formylation of triphenylamine is highly dependent on the stoichiometry of the reactants. The following table provides an overview of expected product distribution based on the molar equivalents of the Vilsmeier reagent (DMF/POCl₃) used per equivalent of triphenylamine.

Target ProductMolar Equivalents of Vilsmeier Reagent (per equiv. of TPA)Predominant Product(s)Typical Isolated YieldKey Considerations
4-Formyltriphenylamine1.0 - 1.54-Formyltriphenylamine~70-80%A slight excess of the reagent ensures the consumption of the starting material.
4,4'-Diformyltriphenylamine3.0 - 5.04,4'-Diformyltriphenylamine~60-70%A significant excess of the reagent is needed to drive the reaction to the di-substituted product. Some mono- and tri-formylated products may still be present.
This compound> 10 (in one pot)Mixture of di- and tri-formylated productsLow (< 20%)A one-pot synthesis is generally inefficient due to substrate deactivation.[1]
This compoundTwo-step synthesis (see protocol)This compoundHigh (~52% overall)This method is more practical and provides a higher yield of the desired tri-aldehyde.[1]

Experimental Protocols

Protocol 1: Synthesis of 4-Formyltriphenylamine (Mono-formylation)
  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the DMF, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve triphenylamine (1.0 equivalent) in a minimal amount of anhydrous DMF or an inert solvent like 1,2-dichloroethane. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Basify the aqueous solution with a cold sodium hydroxide (B78521) solution to precipitate the crude product.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry. Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Synthesis of this compound (Two-Step Procedure)[1]

Step 1: Synthesis of 4,4'-Diformyltriphenylamine

  • Vilsmeier Reagent Formation: In a flask, add anhydrous DMF (23 equivalents) and cool to 0 °C. Slowly add POCl₃ (25 equivalents) dropwise.

  • Reaction: Add triphenylamine (1.0 equivalent) to the Vilsmeier reagent. Heat the mixture to 95 °C for 4 hours.

  • Hydrolysis and Isolation: Cool the mixture and pour it onto ice. Neutralize with aqueous NaOH. The resulting precipitate is the crude 4,4'-diformyltriphenylamine intermediate. This can be filtered, washed, and dried. For the next step, rigorous purification is not always necessary.

Step 2: Synthesis of this compound

  • Vilsmeier Reagent Formation: Prepare a fresh batch of Vilsmeier reagent using anhydrous DMF (23 equivalents) and POCl₃ (25 equivalents) at 0 °C.

  • Second Formylation: Add the crude 4,4'-diformyltriphenylamine from Step 1 to the newly prepared Vilsmeier reagent.

  • Reaction: Heat the reaction mixture to 95 °C for 4 hours.

  • Work-up and Purification: Follow the same work-up procedure as in Step 1. The final crude product is purified by column chromatography to yield pure this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my Vilsmeier-Haack reaction not working or giving very low yields?

A1: The most common reason for failure is the deactivation of the Vilsmeier reagent by moisture. Ensure all your reagents (DMF, POCl₃) are anhydrous and your glassware is thoroughly dried. Another reason could be insufficient heating or reaction time, as triphenylamine is less reactive than other substrates like phenols or anilines.

Q2: I am trying to synthesize this compound in one step with a large excess of Vilsmeier reagent, but the yield is very poor. Why?

A2: The formation of the first two iminium salt intermediates on the triphenylamine core deactivates the aromatic system. This electronic deactivation makes the introduction of the third formyl group extremely difficult in a single reaction step. A two-step synthesis, where the di-formylated intermediate is isolated and then subjected to a second formylation, is a much more effective strategy.[1]

Q3: Can I use other formylation methods for triphenylamine?

A3: Yes, other formylation methods exist, such as the Duff reaction. The Duff reaction uses hexamethylenetetramine (HMTA) in an acidic medium (like acetic or trifluoroacetic acid) and is typically used for electron-rich phenols and anilines.[2][3] For aromatic amines, it generally favors para-substitution. However, the Vilsmeier-Haack reaction is more commonly reported and often provides better control for the formylation of triphenylamine.

Q4: What are the potential side reactions in a Duff reaction with triphenylamine?

A4: While less documented for triphenylamine specifically, potential side reactions in a Duff reaction with aromatic amines include the formation of Schiff bases as intermediates and potential over-formylation if the reaction conditions are not controlled. The reaction mechanism involves aminomethylation followed by hydrolysis, so incomplete hydrolysis could leave aminomethylated byproducts.[4]

Q5: How do I best purify the formylated triphenylamine products?

A5: The polarity of the mono-, di-, and tri-formylated products are sufficiently different to allow for effective separation using silica gel column chromatography. A gradient elution with a hexane/ethyl acetate (B1210297) solvent system is a good starting point. For removing minor impurities and obtaining highly pure material, recrystallization from a suitable solvent is recommended.

Visualizations

Experimental Workflow for Vilsmeier-Haack Formylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Anhydrous DMF + POCl3 cool Cool to 0-5 °C reagents->cool vilsmeier Vilsmeier Reagent Formation cool->vilsmeier addition Slow Addition vilsmeier->addition tpa Triphenylamine Solution tpa->addition heating Heat (e.g., 90 °C) addition->heating monitor Monitor by TLC/HPLC heating->monitor quench Quench on Ice monitor->quench neutralize Neutralize (aq. NaOH) quench->neutralize filter Filter & Wash neutralize->filter purify Column Chromatography filter->purify

Caption: General workflow for the Vilsmeier-Haack formylation of triphenylamine.

Decision Pathway for Controlling Formylation Selectivity

G start Select Target Product mono 4-Formyltriphenylamine start->mono di 4,4'-Diformyltriphenylamine start->di tri This compound start->tri proc_mono Use 1-1.5 eq. Vilsmeier Reagent mono->proc_mono proc_di Use >3 eq. Vilsmeier Reagent di->proc_di proc_tri Use Two-Step Synthesis: 1. Di-formylation 2. Hydrolysis 3. Second Formylation tri->proc_tri end Purify Product proc_mono->end proc_di->end proc_tri->end

Caption: Decision-making process for achieving selective formylation of triphenylamine.

References

Technical Support Center: Optimizing Schiff Base Reactions with Tris(4-formylphenyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tris(4-formylphenyl)amine. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you optimize your Schiff base condensation reactions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for reacting this compound with a primary amine?

A1: The stoichiometry depends on your target product. For the synthesis of a discrete tripodal molecule, you should use at least 3 equivalents of the primary amine for every 1 equivalent of this compound to ensure complete reaction at all three aldehyde sites. In some cases, a slight excess of the amine (e.g., 3.3 equivalents) can help drive the reaction to completion, especially if the amine is volatile or prone to side reactions.

Q2: Which solvent system is recommended for this reaction?

A2: The choice of solvent is critical and depends on the solubility of your reactants and the desired reaction temperature. Common choices include:

  • Alcohols (Ethanol, Methanol): Often suitable for reactions at moderate temperatures (reflux).[1][2]

  • Aprotic Solvents (Toluene, Dichloromethane, DMF): Toluene (B28343) is frequently used with a Dean-Stark apparatus to azeotropically remove water and drive the reaction equilibrium toward the product.[3][4] DMF is a polar aprotic solvent that can be useful for less soluble reactants.[5]

  • Mixed Solvents: For complex syntheses like Covalent Organic Frameworks (COFs), mixtures such as mesitylene/dioxane are often used under solvothermal conditions.

Q3: Is a catalyst necessary for the reaction to proceed efficiently?

A3: While some reactions can proceed without a catalyst, particularly at high temperatures, acid catalysis is generally recommended to accelerate the rate-determining dehydration step.[6]

  • Weak Acids: A few drops of glacial acetic acid are commonly used to maintain a mildly acidic pH (typically around 4-5), which is optimal for Schiff base formation.[1][7]

  • Stronger Acids: In some cases, p-toluenesulfonic acid (p-TsOH) can be used.[7]

  • Caution: The acid concentration should not be too high, as it will protonate the amine nucleophile, rendering it unreactive.[6]

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[1][7] Spot the reaction mixture alongside pure samples of this compound and the primary amine on a TLC plate. The reaction is complete when the spot corresponding to the limiting reagent (typically the this compound) has disappeared, and a new spot corresponding to the product is observed.

Q5: My product is difficult to purify. What methods are most effective for tripodal Schiff bases?

A5: Purification can be challenging due to the size and potential insolubility of the product.

  • Recrystallization: This is the preferred method if a suitable solvent system can be found.[2] Common solvents to try are ethanol (B145695), methanol, or mixtures like DMF/methanol.[2]

  • Washing/Trituration: If the product precipitates from the reaction mixture, washing it with a solvent that dissolves the unreacted starting materials but not the product can be very effective.[2] Triturating an oily product with a non-polar solvent like hexane (B92381) can sometimes induce solidification.

  • Column Chromatography: This can be effective but may be complicated by the low solubility of the product or its instability on silica (B1680970)/alumina (B75360). Using a less reactive stationary phase like neutral alumina might be necessary.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause Suggested Solution
Low or No Product Yield Reversible Reaction Equilibrium: Water, a byproduct of the reaction, can hydrolyze the imine product, shifting the equilibrium back towards the reactants.[3][7]• Use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water.[3][4]• Add a dehydrating agent such as 4 Å molecular sieves to the reaction mixture.[7]
Incomplete Reaction at all Three Sites: Due to the trifunctional nature of this compound, obtaining the fully substituted product can be challenging.• Use a slight excess (10%) of the amine reactant to push the reaction to completion.[3]• Increase the reaction time and continue to monitor by TLC until the starting aldehyde is fully consumed.
Suboptimal pH: The reaction medium may be too acidic (protonating the amine) or not acidic enough (slow dehydration of the hemiaminal intermediate).[6]• Add a catalytic amount (1-2 drops) of a weak acid like glacial acetic acid to achieve a mildly acidic pH.[1][7]
Steric Hindrance: Bulky amine substrates may react slowly.• Increase the reaction temperature to provide more kinetic energy to overcome the activation barrier.[7]
Product is an Oil or Amorphous Solid Incomplete Reaction / Impurities: The presence of unreacted starting materials or partially reacted intermediates can prevent crystallization.• Ensure the reaction has gone to completion using the methods described above.• Attempt to purify a small amount via column chromatography to see if a pure fraction can be crystallized.
Slow Crystallization Kinetics: Large molecules can be slow to crystallize.• Try dissolving the crude product in a minimum amount of a hot solvent (e.g., DMF) and allowing it to cool very slowly over several hours or days.[2]• Attempt trituration with a non-polar solvent like n-pentane or hexane.
NMR Shows Unreacted Aldehyde Incomplete Reaction: The reaction has not reached completion.• Extend the reaction time or increase the temperature.[3]• Ensure effective water removal.[3]
Hydrolysis During Work-up/Purification: The imine product may have hydrolyzed back to the aldehyde and amine, especially if exposed to water or acidic conditions (e.g., on silica gel).[8]• Use anhydrous solvents for all work-up and purification steps.• If using column chromatography, consider using neutral alumina instead of silica gel and ensure solvents are dry.[4]• Wash the crude product with a solution of sodium bisulfite, which forms a water-soluble adduct with aldehydes, to remove the impurity.[4]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes reaction conditions often employed for the synthesis of imine-linked Covalent Organic Frameworks (COFs) from tri-aldehyde precursors like this compound. These conditions demonstrate a pathway to achieving high yields and can be adapted for the synthesis of discrete molecules.

Parameter Condition 1 (Solvothermal) Condition 2 (Catalyst-Free) Condition 3 (Aqueous Synthesis) Rationale / Expected Outcome
Amine 1,3,5-tris-(4-aminophenyl)triazine4,4′-biphenyldicarboxaldehydeDicarbonitrile (DB)Varies based on target structure.
Stoichiometry Aldehyde:Amine = 1:1.5Aldehyde:Amine = 1:1.5Aldehyde:Amine = 1:1Stoichiometry is key for polymer/framework formation.
Solvent Mesitylene:Dioxane (2:1)Not specified (likely high boiling)WaterSolvent choice dictates temperature and solubility.
Catalyst 6M Acetic Acid (aqueous)NoneGlacial Acetic AcidAcid catalyzes the dehydration step, increasing reaction rate.[9]
Temperature 120 °CNot specified (likely high)Room TemperatureHigher temperatures can overcome activation barriers.[7]
Time 72 hours3 days2 hoursReaction time must be sufficient for equilibrium to be reached.
Yield High (not specified)84% - 90%[10]83.7%[9]High yields are achievable with optimized conditions.

Experimental Protocols

General Protocol for Schiff Base Synthesis

This is a general procedure that should be optimized for your specific amine.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (3.0 - 3.3 eq)

  • Solvent (e.g., Toluene or Ethanol)

  • Catalyst (e.g., Glacial Acetic Acid, 1-2 drops)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dean-Stark trap (if using toluene)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

  • Dissolution: Add the chosen solvent (e.g., toluene, approx. 15-20 mL per mmol of the trialdehyde). Stir to dissolve.

  • Addition of Amine: Add the primary amine (3.0 - 3.3 eq) to the solution.

  • Addition of Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction Execution:

    • If using toluene, attach a Dean-Stark trap filled with toluene between the flask and the condenser. Heat the mixture to reflux.

    • If using ethanol, simply heat the mixture to reflux.

  • Monitoring: Monitor the reaction progress by TLC until the this compound spot is no longer visible.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent (e.g., ethanol or hexane) to remove any unreacted amine.

    • If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable hot solvent (e.g., ethanol, DMF).[2]

Visualizations

Reaction Pathway and Mechanism

The formation of the Schiff base (imine) from an aldehyde and a primary amine proceeds in two main stages: the formation of a hemiaminal intermediate, followed by an acid-catalyzed dehydration.

SchiffBaseMechanism reactants This compound (Aldehyde) + Primary Amine hemiaminal Hemiaminal Intermediate reactants->hemiaminal Nucleophilic Attack protonated_hemiaminal Protonated Hemiaminal hemiaminal->protonated_hemiaminal Protonation (H⁺) schiff_base Tripodal Schiff Base (Imine) + Water protonated_hemiaminal->schiff_base Dehydration (-H₂O)

Caption: Mechanism of acid-catalyzed Schiff base formation.

Experimental Workflow

A typical workflow for the synthesis and purification of a tripodal Schiff base.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Reactants This compound + Amine B 2. Add Solvent & Catalyst A->B C 3. Heat to Reflux (with water removal if applicable) B->C D 4. Monitor by TLC C->D E 5. Cool & Isolate Crude Product (Filtration or Evaporation) D->E F 6. Purify Product (Recrystallization or Washing) E->F G 7. Characterize (NMR, IR, etc.) F->G

Caption: General experimental workflow for Schiff base synthesis.

Troubleshooting Logic Tree

A decision tree to help diagnose and solve low yield issues in your reaction.

Troubleshooting start Low or No Yield? check_tlc Check TLC: Unreacted Aldehyde? start->check_tlc incomplete_rxn Incomplete Reaction or Equilibrium Issue check_tlc->incomplete_rxn Yes degradation Product Degradation? check_tlc->degradation No yes_aldehyde YES no_aldehyde NO (Baseline or Smear) solution1 Increase Time/Temp Add Excess Amine Ensure Water Removal incomplete_rxn->solution1 solution2 Use Anhydrous Conditions Avoid Harsh Purification (e.g., acidic silica) degradation->solution2

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Synthesis of Crystalline MOFs from Tris(4-formylphenyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor crystallinity in the synthesis of metal-organic frameworks (MOFs) using Tris(4-formylphenyl)amine as a building block.

Frequently Asked Questions (FAQs)

Q1: My MOF synthesis using this compound resulted in an amorphous powder. What are the common causes?

A1: Poor crystallinity in imine-linked MOFs is a frequent challenge and can stem from several factors. The most common causes include:

  • Rapid reaction kinetics: The imine condensation reaction can be very fast, leading to rapid precipitation of a disordered, amorphous polymer before it has time to organize into a crystalline framework.

  • Suboptimal solvent system: The chosen solvent may not adequately dissolve the reactants or the growing framework, leading to premature precipitation.

  • Incorrect catalyst concentration: The concentration of the acid catalyst (e.g., acetic acid) and the presence of water are crucial for the reversibility of the imine bond formation, which is essential for error correction and crystallization.[1]

  • Inappropriate reaction temperature and time: These parameters significantly influence the kinetics of nucleation and crystal growth.

Q2: How can I improve the crystallinity of my MOF?

A2: Several strategies can be employed to enhance the crystallinity of your MOF:

  • Use of Modulators: Introducing a modulator, such as a monocarboxylic acid (e.g., formic acid, acetic acid) or an aldehyde (e.g., benzaldehyde), can slow down the reaction rate by competing for coordination sites, thereby promoting the growth of more ordered, crystalline material.[2][3]

  • Optimization of the Solvent System: A solvent system that ensures the homogeneity of the reaction mixture is crucial. This might involve using a mixture of solvents to tune the polarity and solubility of the reactants.

  • Control of Monomer Addition: A slow, dropwise addition of one monomer solution to the other can control the rate of polymerization and allow for more controlled crystal growth.

  • Systematic Variation of Reaction Conditions: Methodically screening different temperatures, reaction times, and catalyst concentrations is essential for identifying the optimal conditions for crystallization.

Q3: What is the role of a modulator in improving MOF crystallinity?

A3: A modulator is a compound added to the reaction mixture that competes with the organic linker for coordination to the metal centers. This competition slows down the rate of framework formation, allowing for a more controlled growth process. By reducing the kinetics of nucleation and growth, modulators enable the formation of more ordered and crystalline materials.[2][3]

Q4: My PXRD pattern shows broad peaks. What does this indicate and how can I fix it?

A4: Broad peaks in a powder X-ray diffraction (PXRD) pattern are indicative of poor crystallinity or very small crystallite size. To address this, you should focus on optimizing the synthesis conditions to promote the growth of larger, more ordered crystals. The troubleshooting guide below provides a systematic approach to tackle this issue.

Q5: How does the activation process affect the final crystallinity of the MOF?

A5: The activation process, which involves removing solvent molecules from the pores of the MOF, is critical. Improper activation can lead to the collapse of the framework, resulting in a loss of crystallinity and porosity. A careful solvent exchange with a low-boiling-point solvent before drying under vacuum is crucial to maintain the structural integrity of the MOF.

Troubleshooting Guide for Poor Crystallinity

This guide provides a systematic approach to troubleshoot and optimize the synthesis of MOFs from this compound to achieve high crystallinity.

Problem: Amorphous product or broad PXRD peaks

Below is a workflow to diagnose and solve common issues leading to poor crystallinity.

TroubleshootingWorkflow start_node Start: Poor Crystallinity Observed decision_node Was a modulator used? start_node->decision_node Initial Synthesis process_node Step 1: Introduce a Modulator - Start with a monocarboxylic acid (e.g., acetic acid) - Try an aldehyde modulator (e.g., benzaldehyde) decision_node->process_node Yes bad_result_node Still Poor Crystallinity decision_node->bad_result_node No decision_node2 Improved Crystallinity? process_node->decision_node2 Synthesize & Characterize good_result_node High Crystallinity Achieved decision_node2->good_result_node Yes process_node2 Step 2: Optimize Solvent System - Screen different solvents/co-solvents - Adjust polarity decision_node2->process_node2 No decision_node3 Improved Crystallinity? process_node2->decision_node3 Synthesize & Characterize decision_node3->good_result_node Yes process_node3 Step 3: Vary Reaction Conditions - Optimize Temperature (e.g., 80-150 °C) - Vary Reaction Time (e.g., 24-72 h) decision_node3->process_node3 No decision_node4 Improved Crystallinity? process_node3->decision_node4 Synthesize & Characterize decision_node4->good_result_node Yes process_node4 Step 4: Refine Activation Protocol - Solvent exchange with low-boiling point solvent - Supercritical CO2 drying decision_node4->process_node4 No process_node4->good_result_node Synthesize & Characterize

Caption: Troubleshooting workflow for improving MOF crystallinity.

Experimental Protocols

General Modulator-Assisted Synthesis Protocol for an Imine-Linked MOF

This protocol provides a starting point for the synthesis of a crystalline imine-linked MOF using this compound. Optimization of the specific amounts, temperature, and time will be necessary.

Materials:

  • This compound

  • Amine linker (e.g., p-phenylenediamine)

  • Metal salt (e.g., ZrCl₄, Zn(NO₃)₂·6H₂O)

  • Solvent (e.g., DMF, DMAc, or a mixture like dioxane/mesitylene)

  • Modulator (e.g., acetic acid, benzaldehyde)

  • Catalyst (if different from the modulator, e.g., aqueous acetic acid solution)

Procedure:

  • Solution A: In a 20 mL scintillation vial, dissolve this compound (e.g., 0.1 mmol) in the chosen solvent (e.g., 5 mL).

  • Solution B: In a separate 20 mL scintillation vial, dissolve the amine linker (e.g., 0.15 mmol) and the metal salt (e.g., 0.1 mmol) in the chosen solvent (e.g., 5 mL).

  • Addition of Modulator and Catalyst: To Solution B, add the modulator (e.g., 10-50 equivalents relative to the linker) and the catalyst (e.g., 1 mL of 6 M aqueous acetic acid).

  • Reaction Setup: Slowly add Solution A to Solution B dropwise with stirring.

  • Solvothermal Synthesis: Seal the vial and place it in a preheated oven at the desired temperature (e.g., 120 °C) for the specified time (e.g., 48 hours).

  • Isolation: After cooling to room temperature, collect the precipitate by centrifugation or filtration.

  • Washing: Wash the solid with fresh solvent (e.g., DMF) three times, followed by a solvent exchange with a low-boiling-point solvent (e.g., ethanol (B145695) or acetone) three times.

  • Activation: Dry the sample under vacuum at an elevated temperature (e.g., 150 °C) overnight to obtain the activated, crystalline MOF.

Data Presentation

The following tables summarize the qualitative and potential quantitative effects of different synthetic parameters on the crystallinity of imine-linked frameworks.

Table 1: Effect of Synthesis Parameters on Crystallinity

ParameterEffect of Suboptimal ConditionsRecommended Optimization Strategy
Modulator Rapid precipitation, amorphous productIntroduce a modulator (e.g., acetic acid, benzaldehyde) to slow down the reaction.
Solvent Poor solubility of reactants, premature precipitationScreen different solvents and co-solvents to achieve a homogeneous reaction mixture.
Temperature Too low: incomplete reaction; Too high: rapid kineticsOptimize in the range of 80-150 °C.
Time Too short: incomplete crystallization; Too long: potential degradationVary between 24 and 72 hours.
Catalyst Insufficient reversibility of imine formationOptimize the concentration of acid catalyst and water.

Table 2: Example of Quantitative Effect of a Modulator on COF Properties

Modulator (eq.)PXRD (100) Peak Intensity (a.u.)BET Surface Area (m²/g)
0Low~500
4High~1500

Note: This is representative data for a COF and illustrates the potential impact of a modulator. Actual values will vary depending on the specific MOF system.

Visualizations

Mechanism of Modulator Action

The following diagram illustrates the proposed role of a modulator in promoting the formation of a crystalline MOF over an amorphous polymer.

ModulatorMechanism cluster_0 Without Modulator cluster_1 With Modulator A1 Monomers + Metal Salt B1 Rapid, Irreversible Reaction A1->B1 C1 Amorphous Polymer B1->C1 A2 Monomers + Metal Salt + Modulator B2 Slow, Reversible Reaction (Error Correction) A2->B2 C2 Crystalline MOF B2->C2

Caption: Role of a modulator in MOF crystallization.

References

Technical Support Center: Purification of Crude Tris(4-formylphenyl)amine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of crude Tris(4-formylphenyl)amine via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of recrystallizing crude this compound?

Recrystallization is a critical purification technique used to remove impurities from a solid compound. For this compound, which is often synthesized via methods like the Vilsmeier-Haack reaction, impurities can include unreacted starting materials, byproducts from incomplete reactions (e.g., 4,4'-diformyltriphenylamine), and reaction reagents.[1] A successful recrystallization will yield a product with higher purity, which is essential for subsequent applications in materials science and drug development.

Q2: How do I choose a suitable solvent for the recrystallization of this compound?

The ideal solvent is one in which this compound has high solubility at an elevated temperature but low solubility at room temperature or below.[2] This differential solubility allows the compound to dissolve when heated and then crystallize out as the solution cools, leaving the impurities behind in the solvent. Based on its chemical structure (a relatively large, polar aromatic compound), suitable solvents could include polar aprotic solvents or mixtures. It is reported to be soluble in chloroform.[3] A solvent pair, such as toluene (B28343)/hexane or an alcohol/water mixture, can also be effective.[4]

Q3: What are the key steps in a typical recrystallization procedure?

The fundamental steps for recrystallization are:

  • Dissolving the crude solid in a minimum amount of a suitable hot solvent.

  • Filtering the hot solution to remove any insoluble impurities.

  • Allowing the solution to cool slowly and undisturbed to promote the formation of pure crystals.

  • Collecting the purified crystals by filtration.

  • Washing the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying the crystals to remove all traces of the solvent.

Q4: My final product is a very fine powder, not distinct crystals. Is this a problem?

The formation of a very fine powder, rather than larger crystals, can sometimes indicate that the crystallization process occurred too rapidly.[5] While the product may be pure, fine powders can be more difficult to filter and dry effectively. Slower cooling of the solution can encourage the growth of larger, more well-defined crystals.

Troubleshooting Guide

Problem: The crude this compound will not completely dissolve in the hot solvent.

  • Possible Cause: Insufficient solvent has been added.

    • Solution: Add small, incremental amounts of the hot solvent to the mixture until the solid fully dissolves. Be careful not to add a large excess, as this will reduce the final yield.[2]

  • Possible Cause: The sample contains insoluble impurities.

    • Solution: If a significant portion of the solid has dissolved but some particulate matter remains, these are likely insoluble impurities. Perform a hot filtration to remove these solids before allowing the solution to cool.[4]

Problem: The product "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities.[5][6]

    • Solution: Reheat the solution to redissolve the oil. Add a small amount of additional solvent to decrease the saturation level, and then allow the solution to cool more slowly. Using a solvent pair can also sometimes mitigate this issue.[6]

Problem: No crystals form, even after the solution has cooled to room temperature.

  • Possible Cause: Too much solvent was used, and the solution is not supersaturated.[6]

    • Solution: Reduce the volume of the solvent by gentle heating or by using a rotary evaporator, and then attempt the crystallization again.

  • Possible Cause: The solution is supersaturated but requires nucleation to begin crystallization.

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid.[2] Alternatively, if you have a small crystal of pure this compound, you can "seed" the solution by adding it to initiate crystal growth.[2] Cooling the solution further in an ice bath may also promote crystallization.[4]

Problem: The yield of purified crystals is very low.

  • Possible Cause: Too much solvent was used during the dissolution step, causing a significant amount of the product to remain in the mother liquor.[5]

    • Solution: In future attempts, use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Possible Cause: The crystals were washed with a solvent that was not sufficiently cold, leading to the redissolving of the product.[2]

    • Solution: Ensure the wash solvent is chilled in an ice bath before use.

  • Possible Cause: Premature crystallization occurred during a hot filtration step.

    • Solution: To prevent this, use a pre-heated funnel and filter flask, and add a small excess of solvent before filtering. This excess can be evaporated off before cooling.

Quantitative Data

The selection of an appropriate solvent is crucial for successful recrystallization. The following table provides a general guide to the solubility of this compound in common organic solvents. Note: This data is representative and should be confirmed experimentally for your specific crude product.

SolventSolubility at Room Temp.Solubility at Boiling PointPotential for Recrystallization
DichloromethaneMediumHighFair (High volatility can be an issue)
ChloroformHighHighPoor (Too soluble at room temperature)
TolueneLowHighGood
Ethyl AcetateLowMediumGood
HexaneInsolubleLowPoor (May be used as an anti-solvent)
EthanolLowMediumGood
WaterInsolubleInsolubleUnsuitable

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of crude this compound using a single solvent recrystallization method.

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent (e.g., toluene or ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If insoluble impurities or activated charcoal are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Visualizations

experimental_workflow start Start: Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool Clear Solution vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end End: Purified Product dry->end

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_workflow start Recrystallization Problem Occurs q1 Does the solid dissolve in hot solvent? start->q1 a1_yes Proceed to Cooling q1->a1_yes Yes a1_no Add more hot solvent. If solids remain, perform hot filtration. q1->a1_no No q3 Does the product 'oil out'? a1_yes->q3 q2 Do crystals form upon cooling? a2_yes Collect Crystals q2->a2_yes Yes a2_no Induce Crystallization: - Scratch flask - Add seed crystal - Reduce solvent volume q2->a2_no No a3_no Proceed to Cooling q3->a3_no No a3_yes Reheat solution, add more solvent, and cool slowly. q3->a3_yes Yes a3_no->q2

Caption: Troubleshooting logic for common recrystallization issues.

References

Stability issues of Tris(4-formylphenyl)amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tris(4-formylphenyl)amine in solution. The information is intended for researchers, scientists, and drug development professionals to help anticipate and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by exposure to oxygen, light, high temperatures, and pH . As an aromatic aldehyde and a triphenylamine (B166846) derivative, it is susceptible to oxidation and photodegradation. Storage and handling conditions are therefore critical to maintaining its integrity.

Q2: What are the recommended storage conditions for this compound solutions?

A2: To minimize degradation, solutions of this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) . For short-term storage, refrigeration (2-8°C) is recommended. For longer-term storage, freezing the solution may be an option, but solubility upon thawing should be verified. The container should be tightly sealed to prevent solvent evaporation and exposure to air and moisture.

Q3: In which common laboratory solvents is this compound soluble?

A3: this compound is sparingly soluble in water but shows good solubility in many common organic solvents used in synthesis, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and chloroform . When preparing solutions, it is advisable to use anhydrous solvents, as the presence of water can potentially influence stability and reactivity, particularly in the context of covalent organic framework (COF) synthesis.

Q4: How can I monitor the stability of my this compound solution?

A4: The stability of a this compound solution can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) . A decrease in the peak area of the main compound and the appearance of new peaks over time can indicate degradation. It is recommended to establish a baseline by analyzing a freshly prepared solution and then re-analyzing it at regular intervals.

Q5: Are there any known degradation products of this compound?

A5: While specific degradation products are not extensively documented in the literature, the chemical structure suggests that oxidation is a likely degradation pathway. This could involve the oxidation of the aldehyde groups to carboxylic acids. Additionally, triphenylamine derivatives are known to be susceptible to electrochemical oxidation.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound solutions.

Issue 1: Inconsistent or Low Yields in Synthesis (e.g., COF Synthesis)
Potential Cause Troubleshooting Step Rationale
Degradation of this compound solution Prepare a fresh solution of this compound immediately before use.The aldehyde functional groups are prone to oxidation, which can be exacerbated by prolonged storage in solution, especially if not under an inert atmosphere.
Use anhydrous solvents for the reaction.While trace amounts of water can sometimes aid in the reversibility of imine condensation for COF synthesis, excessive water may inhibit polymerization or lead to side reactions.[1]
Degas the solvent and the reaction mixture.Removing dissolved oxygen minimizes the risk of oxidative degradation of the aldehyde.
Suboptimal Reaction Conditions Optimize catalyst concentration (if applicable), temperature, and reaction time.Reaction kinetics that are too fast can lead to amorphous products, while slow kinetics may result in incomplete reactions.[1]
Issue 2: Appearance of Unknown Impurities in TLC or HPLC Analysis
Potential Cause Troubleshooting Step Rationale
Solution exposed to light Store the solution in an amber vial or wrap the container in aluminum foil.Triphenylamine derivatives can undergo photochemical reactions, leading to the formation of impurities.
Oxidative degradation Ensure the solution is stored under an inert atmosphere (nitrogen or argon).The aldehyde and amine moieties are susceptible to oxidation by atmospheric oxygen.
Solvent degradation Use high-purity, fresh solvents.Solvents like DMSO and DMF can degrade under certain conditions (e.g., presence of acid/base, high temperature), and their degradation products could react with this compound.
Issue 3: Color Change of the Solution (e.g., darkening)
Potential Cause Troubleshooting Step Rationale
Oxidation of the triphenylamine core Handle the solution under an inert atmosphere and minimize exposure to air.Triphenylamine and its derivatives can be oxidized to form colored radical cations.
Photodegradation Protect the solution from light.Exposure to UV or visible light can induce chemical changes that may result in a color change.

Experimental Protocols

Protocol for Preparing and Storing a Stock Solution of this compound
  • Materials:

    • This compound (solid)

    • Anhydrous solvent (e.g., DMF, DMSO)

    • Schlenk flask or vial with a septum-sealed cap

    • Inert gas source (nitrogen or argon)

    • Syringe and needle

  • Procedure:

    • Dry the glassware (Schlenk flask or vial) in an oven at >120°C overnight and cool under a stream of inert gas.

    • Weigh the desired amount of solid this compound and add it to the flask under a positive pressure of inert gas.

    • Add the required volume of anhydrous solvent to the flask via a syringe.

    • If necessary, gently warm or sonicate the mixture to aid dissolution.

    • Once dissolved, ensure the flask is under a positive pressure of inert gas and seal it tightly.

    • Wrap the flask in aluminum foil to protect it from light.

    • Store the solution in a refrigerator at 2-8°C.

Protocol for a Preliminary Stability Study of a this compound Solution using HPLC
  • Objective: To assess the stability of a this compound solution in a specific solvent over time at a given temperature.

  • Procedure:

    • Prepare a stock solution of this compound in the desired solvent (e.g., DMF) at a known concentration (e.g., 1 mg/mL) following the protocol above.

    • Time Point 0: Immediately after preparation, take an aliquot of the solution, dilute it to a suitable concentration for HPLC analysis, and inject it into the HPLC system. Record the peak area of the this compound peak. This will serve as the initial (100%) value.

    • Store the stock solution under the desired conditions (e.g., room temperature, protected from light, under nitrogen).

    • Subsequent Time Points (e.g., 24h, 48h, 1 week): At each time point, withdraw an aliquot from the stock solution, dilute it in the same manner as for Time Point 0, and analyze it by HPLC under the same conditions.

    • Data Analysis: Calculate the percentage of the remaining this compound at each time point relative to the initial peak area. The appearance and increase of any new peaks should also be noted as potential degradation products.

Visualizations

Troubleshooting_Low_Yields start Low or Inconsistent Yields suboptimal_conditions Suboptimal Reaction Conditions? start->suboptimal_conditions monomer_degradation Monomer Degradation? start->monomer_degradation optimize_params Optimize: - Temperature - Catalyst - Reaction Time suboptimal_conditions->optimize_params Yes fresh_solution Prepare Fresh Monomer Solution Before Use monomer_degradation->fresh_solution Yes improved_yield Improved Yield optimize_params->improved_yield inert_atmosphere Use Degassed Solvents & Inert Atmosphere fresh_solution->inert_atmosphere inert_atmosphere->improved_yield

Caption: Troubleshooting workflow for low yields in reactions involving this compound.

Stability_Factors TFPA_Stability This compound Solution Stability Oxygen Oxygen (Air) TFPA_Stability->Oxygen Light Light (UV/Visible) TFPA_Stability->Light Temperature High Temperature TFPA_Stability->Temperature pH Non-neutral pH TFPA_Stability->pH Oxidation Oxidation (Aldehyde → Carboxylic Acid) (Amine → Radical Cation) Oxygen->Oxidation Photodegradation Photodegradation Light->Photodegradation Thermal_Degradation Thermal Degradation Temperature->Thermal_Degradation Hydrolysis Hydrolysis/Other pH->Hydrolysis

Caption: Key factors influencing the stability of this compound in solution.

References

Technical Support Center: Enhancing Porosity of Tris(4-formylphenyl)amine-Derived COFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and porosity enhancement of Covalent Organic Frameworks (COFs) derived from Tris(4-formylphenyl)amine (TFPA).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My synthesized TFPA-based COF exhibits low Brunauer-Emmett-Teller (BET) surface area. What are the common causes and solutions?

A1: Low BET surface area in TFPA-based COFs is a frequent issue, often stemming from poor crystallinity or pore collapse during the activation process. Here are the primary causes and recommended solutions:

  • Cause 1: Poor Crystallinity. The formation of an amorphous or poorly crystalline material will inherently lead to a low surface area. The reversibility of the imine bond formation is crucial for error correction and obtaining a highly ordered, crystalline framework.

    • Solution 1a: Optimize Reaction Conditions. Ensure that the reaction conditions, such as solvent choice, catalyst concentration, and temperature, are optimized for the specific TFPA-based COF you are synthesizing. For instance, a common method for synthesizing TFPA-based COFs involves using a solvent mixture like DMSO with an acetic acid catalyst.

    • Solution 1b: Introduce a Modulator. The addition of a modulator, such as benzaldehyde (B42025), can slow down the initial rate of polymerization, allowing for more ordered growth and significantly improving crystallinity. Studies on a TAPB-TFPA COF have shown that the addition of a modulator can lead to a threefold increase in BET surface area.[1]

  • Cause 2: Pore Collapse During Activation. Imine-linked COFs can be sensitive to the activation process. The capillary forces exerted by solvents during vacuum drying can cause the porous framework to collapse, drastically reducing the surface area.

    • Solution 2a: Supercritical CO2 (scCO2) Activation. This is a highly effective method to activate COFs without causing pore collapse. The scCO2 fluid has low surface tension, which minimizes the capillary forces during solvent removal.

    • Solution 2b: Reactivation. For COFs that have become amorphous, a reactivation step can sometimes restore crystallinity and porosity. This involves resuspending the COF in a suitable solvent mixture (e.g., dioxane and mesitylene) and repeating the solvothermal and activation process.[2]

  • Cause 3: Interlayer Stacking Issues. Inefficient π-π stacking between the 2D layers can lead to a less defined porous structure.

    • Solution 3a: Monomer Design. While this compound is the core component, the choice of the amine linker can influence stacking. Consider linkers that promote stronger interlayer interactions.

    • Solution 3b: Methylation of Building Blocks. Incorporating methyl groups into the aldehyde building blocks can enhance the robustness of the COF and lead to higher BET surface areas, even with vacuum drying.[3][4]

Q2: How can I prevent my TFPA-based COF from becoming an amorphous powder after synthesis?

A2: Preventing the formation of amorphous material is key to achieving high porosity. Here are some strategies:

  • Controlled Monomer Addition: A slow and controlled addition of one of the monomers to the reaction mixture can promote the formation of fewer, larger crystallites rather than a rapid precipitation of amorphous polymer.

  • Use of Modulators: As mentioned in Q1, modulators like benzaldehyde compete with the aldehyde monomer (TFPA), slowing down the reaction and allowing for the formation of a more crystalline product.[1][5]

  • Optimal Catalyst Concentration: The concentration of the acid catalyst (e.g., acetic acid) is crucial. Too little catalyst may result in an incomplete reaction, while too much can lead to rapid, uncontrolled polymerization and the formation of an amorphous solid.

Q3: What is the most effective method to activate my TFPA-based COF to maximize its porosity?

A3: Supercritical CO2 (scCO2) drying is the most effective and widely recommended method for activating imine-linked COFs to prevent pore collapse and achieve the highest possible surface area.[2] If scCO2 equipment is unavailable, a gentle nitrogen flow drying method can be a viable alternative to harsh vacuum drying.

Quantitative Data Summary

The following tables summarize the impact of different synthetic and activation methods on the porosity of TFPA-based COFs.

Table 1: Porosity of TFPA-based COFs with Different Amine Linkers and Morphologies

COF NameAmine MonomerMorphologyBET Surface Area (m²/g)
TAPA-TFPATris(4-aminophenyl)amine (TAPA)Aerogel186[2]
TAPA-TFPATris(4-aminophenyl)amine (TAPA)Powder308[2]
TAPB-TFPA1,3,5-Tris(4-aminophenyl)benzene (TAPB)Aerogel1626[2]

Table 2: Effect of Benzaldehyde Modulator on the Porosity of TAPB-TFPA COF

Equivalents of Benzaldehyde<100> PXRD Peak IntensityBET Surface Area (m²/g)
0Baseline~500 (estimated from isotherm)[5]
1Increased~800 (estimated from isotherm)[5]
2Further Increased~1200 (estimated from isotherm)[5]
3Maximized~1500 (estimated from isotherm)[5]
4Maximized~1500 (estimated from isotherm)[5]

Note: BET surface areas are estimated from the provided N2 adsorption isotherms in the source material.

Experimental Protocols

Protocol 1: Synthesis of TAPB-TFPA COF with Benzaldehyde Modulator

This protocol is adapted from methodologies aimed at enhancing crystallinity and porosity.

  • Monomer Solution Preparation: In a Pyrex tube, combine 1,3,5-Tris(4-aminophenyl)benzene (TAPB) and this compound (TFPA) in a 1:1 molar ratio.

  • Solvent and Modulator Addition: Add a solvent mixture of 1,2-dichlorobenzene (B45396) and n-butanol (1:1 v/v). Add 4 equivalents of benzaldehyde (relative to TAPB).

  • Catalyst Addition: Add a 6 M aqueous solution of acetic acid.

  • Sonication and Degassing: Sonicate the mixture for 10 minutes to ensure homogeneity. Subject the mixture to three freeze-pump-thaw cycles to remove dissolved gases.

  • Crystallization: Seal the tube under vacuum and heat at 120 °C for 3 days.

  • Isolation and Washing: After cooling to room temperature, collect the precipitate by filtration. Wash thoroughly with anhydrous acetone (B3395972) and anhydrous tetrahydrofuran (B95107) (THF).

  • Activation: Proceed with Supercritical CO2 (scCO2) activation for optimal results.

Protocol 2: Supercritical CO2 (scCO2) Activation of TFPA-based COFs

This protocol is a general guideline for activating COFs to preserve their porous structure.

  • Solvent Exchange: After synthesis and washing, solvent-exchange the wet COF powder with a solvent suitable for scCO2 drying, such as ethanol (B145695) or acetone, multiple times over 24 hours.

  • Loading into scCO2 Chamber: Transfer the solvent-exchanged COF into the high-pressure chamber of the supercritical fluid extractor.

  • Purging with Liquid CO2: Fill the chamber with liquid CO2 and allow it to soak the sample for a period (e.g., 30 minutes). Purge the chamber with fresh liquid CO2 several times to ensure complete solvent replacement.

  • Heating to Supercritical State: Seal the chamber and heat it above the critical temperature of CO2 (31.1 °C) and pressurize it above the critical pressure (73.8 bar). A common condition is 40 °C and 1500 psi.

  • Venting: Slowly and carefully vent the CO2 from the chamber over several hours while maintaining the temperature. This slow depressurization is crucial to prevent structural damage.

  • Sample Recovery: Once the chamber has returned to ambient pressure, cool it down and collect the dry, activated COF powder.

Visualizations

Experimental_Workflow_Synthesis cluster_synthesis Synthesis of TFPA-based COF Monomers 1. Monomers (TFPA + Amine) Solvent_Modulator 2. Add Solvents & Modulator Monomers->Solvent_Modulator Catalyst 3. Add Catalyst (Acetic Acid) Solvent_Modulator->Catalyst Degas 4. Freeze-Pump-Thaw Catalyst->Degas Crystallize 5. Heat (120°C, 3 days) Degas->Crystallize Isolate 6. Isolate & Wash Crystallize->Isolate

Caption: Workflow for the synthesis of a TFPA-based COF.

Experimental_Workflow_Activation cluster_activation Supercritical CO2 Activation Solvent_Exchange 1. Solvent Exchange (e.g., Ethanol) Load_Chamber 2. Load into scCO2 Chamber Solvent_Exchange->Load_Chamber Purge 3. Purge with Liquid CO2 Load_Chamber->Purge Supercritical 4. Heat & Pressurize to Supercritical State Purge->Supercritical Vent 5. Slow Venting Supercritical->Vent Recover 6. Recover Activated COF Vent->Recover

Caption: Workflow for supercritical CO2 activation of a COF.

Troubleshooting_Logic Start Low BET Surface Area? Crystallinity Check Crystallinity (PXRD) Start->Crystallinity Activation Review Activation Method Start->Activation Poor_Cryst Poor Crystallinity Crystallinity->Poor_Cryst Good_Cryst Good Crystallinity Crystallinity->Good_Cryst Vacuum_Dry Using Vacuum Drying? Activation->Vacuum_Dry Use_Modulator Solution: Use Modulator (e.g., Benzaldehyde) Poor_Cryst->Use_Modulator Optimize_Cond Solution: Optimize Reaction Conditions Poor_Cryst->Optimize_Cond Reactivate Solution: Reactivate Amorphous Material Poor_Cryst->Reactivate Use_scCO2 Solution: Use scCO2 or N2 Flow Activation Vacuum_Dry->Use_scCO2 Yes

Caption: Troubleshooting logic for low porosity in TFPA-based COFs.

References

Overcoming solubility problems of Tris(4-formylphenyl)amine in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when using Tris(4-formylphenyl)amine in chemical reactions. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide: Overcoming Solubility Issues

Issue: this compound is not dissolving in the chosen reaction solvent.

This guide provides a systematic approach to addressing the poor solubility of this compound, ensuring its effective participation in your reaction.

Step 1: Solvent Selection and Optimization

The choice of solvent is critical for the dissolution of this compound. Based on its chemical structure, a range of organic solvents can be considered.

Recommended Solvents:

  • Primary Solvents: Chloroform is a known good solvent for this compound.[1] Derivatives of triphenylamine (B166846) also show good solubility in other common organic solvents such as benzene (B151609) and toluene.[2]

  • Solvents Used in Synthesis and Purification: The frequent use of Dimethylformamide (DMF), dichloromethane (B109758) (DCM), and ethyl acetate (B1210297) in the synthesis and purification of this compound suggests its solubility in these solvents.

Quantitative Solubility Data Summary

SolventSolubilityTemperatureNotes
ChloroformSolubleRoom TemperatureA common solvent for dissolving this compound.[1]
Dichloromethane (DCM)SolubleRoom TemperatureFrequently used for extraction and chromatography during synthesis.
Dimethylformamide (DMF)SolubleRoom TemperatureOften used as a solvent in reactions involving this compound.
BenzeneSolubleRoom TemperatureTriphenylamine and its derivatives are generally soluble in benzene.[2][3]
TolueneSolubleRoom TemperatureAnother suitable aromatic solvent for triphenylamine derivatives.[2]
Diethyl EtherMiscibleRoom TemperatureTriphenylamine is well miscible in diethyl ether.[3]
EthanolPartially SolubleRoom TemperatureTriphenylamine shows partial solubility in ethanol.[3]
WaterInsolubleRoom TemperatureDue to its hydrophobic nature, it is practically insoluble in water.[2][3]
Step 2: Temperature Adjustment

Increasing the temperature of the solvent can significantly enhance the solubility of this compound.

Protocol for Temperature Adjustment:

  • Initial Dissolution Attempt: Begin by attempting to dissolve this compound in the chosen solvent at room temperature.

  • Gradual Heating: If solubility is limited, gradually heat the mixture while stirring. Use a water bath or an oil bath for controlled heating.

  • Monitor Solubility: Observe the dissolution of the solid as the temperature increases.

  • Caution: Be mindful of the boiling point of the solvent and the thermal stability of your reactants. Triphenylamine itself has excellent thermal stability.[2]

Step 3: Utilization of Co-solvents

A co-solvent system can modify the polarity of the primary solvent, thereby improving the solubility of the reactant.[4][5]

Protocol for Using a Co-solvent:

  • Select a Primary Solvent: Choose a primary reaction solvent in which other reactants are soluble.

  • Select a Co-solvent: Pick a co-solvent in which this compound is known to be soluble (e.g., chloroform, DCM, or DMF). The co-solvent must be miscible with the primary solvent.

  • Incremental Addition: Add the co-solvent to the primary solvent in small increments (e.g., 5-10% by volume) until the this compound dissolves.

  • Reaction Compatibility: Ensure the co-solvent does not adversely affect the reaction or downstream purification processes.

Step 4: Alternative Synthesis Techniques

For reactions where solubility remains a significant hurdle, consider alternative methods that do not rely on traditional solvent-based dissolution.

Solvent-Free Reaction (Mechanochemistry):

  • Technique: Ball milling can be employed to conduct reactions in the solid state, eliminating the need for solvents and overcoming solubility issues.[6]

  • Procedure: Reactants are placed in a milling vessel with grinding balls. The mechanical energy from milling initiates the chemical reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving even in recommended solvents?

A1: Several factors could be at play:

  • Purity of the Compound: Impurities can significantly affect solubility. Ensure you are using a high-purity grade of this compound.

  • Solvent Quality: The presence of water or other impurities in the solvent can impact its solvating power. Use dry, high-purity solvents.

  • Polymorphism: The crystalline form of the solid can influence its solubility.

Q2: Can I use a solubilizing agent to improve dissolution?

A2: Yes, solubilizing agents can be effective. These are substances added in small amounts to increase the solubility of a compound.[7] For organic reactions, phase-transfer catalysts can sometimes act as solubilizing agents, especially in biphasic systems.

Q3: I am synthesizing a Covalent Organic Framework (COF). What are the best solvent systems?

A3: The synthesis of COFs from this compound often involves a mixture of solvents to control the reaction rate and promote crystallization. Common solvent systems include a mixture of a non-polar solvent like mesitylene (B46885) and a polar aprotic solvent such as 1,4-dioxane, often with an acidic catalyst like aqueous acetic acid.

Q4: Will increasing the temperature affect the stability of this compound?

A4: Triphenylamine derivatives generally exhibit good thermal stability, making moderate heating a viable option to increase solubility.[2] However, it is always advisable to check the thermal stability of all reactants in your specific system.

Visualizing Experimental Workflows and Pathways

Troubleshooting Workflow for Solubility Issues

The following diagram outlines a logical progression for addressing solubility problems with this compound.

G start Start: Solubility Issue with this compound solvent Step 1: Solvent Selection - Chloroform, DCM, DMF - Toluene, Benzene start->solvent temp Step 2: Temperature Adjustment - Gradual Heating - Monitor Dissolution solvent->temp If not soluble success Success: Reactant Dissolved solvent->success Soluble cosolvent Step 3: Use of Co-solvents - Miscible Solvent Pair - Incremental Addition temp->cosolvent If not soluble temp->success Soluble alternative Step 4: Alternative Methods - Solvent-Free (Ball Milling) cosolvent->alternative If not soluble cosolvent->success Soluble alternative->success Reaction Proceeds fail Persistent Issue: Consult Further alternative->fail If not applicable

Caption: A workflow for troubleshooting solubility issues.

General Reaction Pathway Involving this compound

This diagram illustrates a typical reaction, such as imine formation, where the solubility of this compound is a crucial first step.

G cluster_reactants Reactants cluster_conditions Reaction Conditions TFPA This compound (Potentially Insoluble) Dissolution Dissolution TFPA->Dissolution Amine Primary Amine Reaction Imine Formation (Condensation) Amine->Reaction Solvent Optimized Solvent System (e.g., Chloroform or Co-solvent) Solvent->Dissolution Catalyst Acid Catalyst (optional) Catalyst->Reaction Dissolution->Reaction Product Tris-imine Product Reaction->Product

Caption: A general pathway for an imine condensation reaction.

References

Technical Support Center: Characterization of Tris(4-formylphenyl)amine-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tris(4-formylphenyl)amine-based polymers. These polymers, often synthesized through condensation reactions to form polyimines or covalent organic frameworks (COFs), present unique characterization challenges due to their typically cross-linked and insoluble nature.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound-based polymer insoluble in common organic solvents?

A1: this compound is a trifunctional monomer that readily forms highly cross-linked polymer networks upon reaction with multi-functional amines. This extensive cross-linking results in a rigid, three-dimensional structure that is inherently insoluble in most common solvents. The formation of strong covalent bonds throughout the network prevents the individual polymer chains from being solvated and dissolving.

Q2: How can I confirm the formation of the imine bond in my polymer?

A2: Fourier-Transform Infrared (FT-IR) spectroscopy is an effective method. You should observe the disappearance of the C=O stretching band from the aldehyde group of this compound (typically around 1700 cm⁻¹) and the N-H stretching of the amine monomer, along with the appearance of a new C=N stretching band for the imine linkage (typically in the range of 1600-1650 cm⁻¹).

Q3: What is the expected thermal stability of these polymers?

A3: this compound-based polymers, particularly those forming covalent organic frameworks, are known for their high thermal stability.[1][2] Depending on the specific co-monomer and the degree of cross-linking, they can be stable up to 400-600 °C in an inert atmosphere.[1] Thermogravimetric analysis (TGA) is the primary technique to determine the decomposition temperature.

Troubleshooting Guides

Solubility and Molecular Weight Determination

Problem: Inability to dissolve the polymer for molecular weight analysis using conventional Gel Permeation Chromatography (GPC/SEC).

Cause: The highly cross-linked and rigid nature of the polymer network prevents dissolution, which is a prerequisite for GPC/SEC analysis.

Solutions:

  • End-Group Analysis (for linear or lightly branched analogues): If you can synthesize a soluble, linear version of your polymer, you can estimate the number-average molecular weight (Mn) by quantifying the end groups using techniques like NMR or titration. This method is particularly useful for lower molecular weight polymers.

  • Solid-State NMR (ssNMR): While not providing a direct measure of molecular weight, ssNMR can give insights into the degree of cross-linking and structural integrity, which indirectly relates to the network size.[3][4]

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): For insoluble polymers, a "dry" sample preparation method can sometimes be employed. This involves thoroughly grinding the polymer sample with the MALDI matrix.[5] However, success is not guaranteed and depends heavily on the specific polymer.[5]

  • Radioactive Labeling: For specialized applications, using a radiolabeled initiator can allow for the determination of the number-average molecular weight in insoluble polymers.

Experimental Protocol: Solid-State ¹³C CPMAS NMR

  • Sample Preparation: Pack the solid polymer powder into a zirconia rotor (typically 4 mm).

  • Instrumentation: Use a solid-state NMR spectrometer with a magic angle spinning (MAS) probe.

  • Acquisition Parameters:

    • Spectrometer Frequency: e.g., 125.77 MHz for ¹³C.

    • Technique: Cross-polarization magic angle spinning (CPMAS).

    • Spinning Rate: 5-15 kHz (to average out anisotropic interactions).

    • Contact Time: Optimize to maximize signal from all carbon environments (typically 1-5 ms). .

    • Recycle Delay: Ensure full relaxation of the protons (typically 2-5 s).

  • Data Analysis: Identify peaks corresponding to aromatic carbons (120-150 ppm), imine carbons (around 150-160 ppm), and any residual aldehyde carbons (around 190 ppm).[4] The relative integration of these peaks can provide information on the extent of reaction.

Spectroscopic Characterization (NMR)

Problem: Broad, poorly resolved peaks in the solid-state NMR spectrum.

Cause: Incomplete reaction, presence of amorphous domains, or insufficient magic angle spinning can lead to peak broadening.

Troubleshooting Steps:

  • Verify Reaction Completion: Use FT-IR to check for the absence of starting material functional groups. Incomplete polymerization can lead to a less ordered structure and broader NMR signals.

  • Optimize ssNMR Parameters:

    • Increase Spinning Speed: Higher MAS rates can help to average out dipolar couplings and chemical shift anisotropy more effectively, leading to narrower lines.

    • Adjust Contact Time: A shorter contact time may selectively enhance signals from more mobile domains, while a longer contact time will favor rigid regions. Experiment with different contact times to resolve overlapping peaks.

  • Annealing: Thermal annealing of the polymer powder below its decomposition temperature can sometimes increase the crystallinity and improve spectral resolution.

Logical Workflow for ssNMR Troubleshooting

start Poorly Resolved ssNMR Spectrum check_ftir Check FT-IR for Reaction Completion start->check_ftir incomplete Incomplete Reaction check_ftir->incomplete Residual starting materials optimize_nmr Optimize ssNMR Parameters check_ftir->optimize_nmr Complete reaction incomplete->start Re-synthesize polymer anneal Anneal Polymer Sample optimize_nmr->anneal rerun_nmr Re-run ssNMR anneal->rerun_nmr improved_spectrum Improved Spectrum rerun_nmr->improved_spectrum sample Polymer Sample tga TGA sample->tga dsc DSC sample->dsc vt_xrd VT-XRD sample->vt_xrd decomp_temp Decomposition Temperature tga->decomp_temp transitions Thermal Transitions (Tg, Tm) dsc->transitions cryst_loss Loss of Crystallinity vt_xrd->cryst_loss

References

Improving the thermal stability of materials synthesized with Tris(4-formylphenyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for materials synthesized using Tris(4-formylphenyl)amine (TFPA). The focus is on improving the thermal stability of resulting polymers and Covalent Organic Frameworks (COFs).

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal stability of materials synthesized from this compound?

A1: Materials synthesized from TFPA, primarily imine-linked Covalent Organic Frameworks (COFs) and Schiff base polymers, generally exhibit good thermal stability due to their highly aromatic structures. Decomposition temperatures (Td) often exceed 400 °C. For instance, some imine-linked COFs are stable up to 450-490 °C.[1] However, the stability is highly dependent on the specific co-monomers, the crystallinity of the framework, and the reaction conditions used. Studies have shown that the degradation of 2D COFs can be a two-step process: a loss of crystallinity at a lower temperature, followed by chemical degradation and weight loss at a higher temperature, as measured by Thermogravimetric Analysis (TGA).[2][3]

Q2: My TFPA-based COF has poor crystallinity. How does this affect its thermal stability?

A2: Poor crystallinity is a significant factor that can negatively impact thermal stability. A well-ordered, crystalline framework has stronger interlayer interactions and fewer defect sites, which are often points of initial thermal degradation. Amorphous or poorly crystalline materials lack this long-range order and may decompose at lower temperatures.[2] Therefore, optimizing synthesis conditions to achieve high crystallinity is a crucial first step toward obtaining a thermally robust material.

Q3: What are the primary strategies for enhancing the thermal stability of TFPA-based materials?

A3: The most effective strategy is Post-Synthetic Modification (PSM) . This involves a chemical transformation of the framework after the initial synthesis.[4][5] For imine-linked COFs, which are common for TFPA, the dynamic and reversible C=N bond can be a point of instability. PSM strategies convert these imine linkages into more robust, irreversible bonds, such as amides, amines, or quinolines.[6][7][8] This "chemical locking" of the framework significantly enhances both chemical and thermal stability without losing the material's underlying topology.[9]

Q4: Can changing the co-monomer in the synthesis affect the thermal stability?

A4: Absolutely. The choice of the amine co-monomer reacted with TFPA plays a critical role. Using larger, more rigid, or planar co-monomers can lead to stronger π-π stacking and interlayer interactions within the COF structure, which can enhance thermal stability.[2] Conversely, incorporating bulky, non-planar groups might disrupt stacking and potentially lower the degradation temperature.

Troubleshooting Guides

Problem 1: The synthesized COF is an amorphous powder with low thermal stability.

  • Possible Cause: Sub-optimal reaction kinetics and conditions. The reversible imine bond formation required for a crystalline, thermodynamic product did not reach equilibrium, resulting in a kinetically trapped, amorphous polymer.

  • Solutions:

    • Optimize Solvent System: The solubility of both the TFPA monomer and the growing polymer network is critical. Screen various solvent mixtures (e.g., 1,4-dioxane/mesitylene, o-dichlorobenzene/n-butanol) to ensure reactants remain in solution long enough to form an ordered framework.[1]

    • Adjust Catalyst Concentration: An acid catalyst (e.g., acetic acid) is typically required to promote the reversible imine condensation. The concentration is key; too little may result in a slow reaction, while too much can protonate the amine monomers, inhibiting the reaction.[10][11]

    • Vary Reaction Time and Temperature: Solvothermal syntheses often require elevated temperatures (e.g., 120 °C) and extended reaction times (3-5 days) to allow the framework to anneal and crystallize.[1] Experiment with different time and temperature profiles. A process of heating to depolymerize defective structures followed by slow cooling can sometimes improve crystallinity.[12]

    • Ensure Monomer Purity and Stoichiometry: Use highly purified TFPA and amine co-monomers. Ensure a precise stoichiometric balance to avoid defects from unreacted chain ends.

G cluster_0 start Problem: Amorphous Product & Poor Thermal Stability q1 Are Monomers Pure & Stoichiometry Correct? start->q1 fix_monomers Action: Purify Monomers & Verify Stoichiometry q1->fix_monomers No q2 Is the Solvent System Optimal? q1->q2 Yes fix_monomers->q2 fix_solvent Action: Screen Solvent Mixtures (e.g., Dioxane/Mesitylene) q2->fix_solvent No q3 Are Reaction Time, Temp & Catalyst Optimal? q2->q3 Yes fix_solvent->q3 fix_conditions Action: Adjust Temp (120°C), Time (3-5 days) & Catalyst Conc. q3->fix_conditions No end_node Result: Crystalline COF with Improved Stability q3->end_node Yes fix_conditions->end_node

Troubleshooting workflow for amorphous COF synthesis.

Problem 2: The synthesized imine-linked COF is crystalline but shows inadequate thermal or chemical stability for the intended application.

  • Possible Cause: The inherent reversibility of the imine (C=N) linkage makes the framework susceptible to degradation, especially under acidic or high-temperature conditions.

  • Solution: Employ a Post-Synthetic Modification (PSM) strategy to convert the imine linkages into more robust covalent bonds. The most common and effective method is the oxidation of imines to amides.[13][14] Amide bonds are significantly more stable, and this transformation can be achieved while retaining the material's crystallinity and porosity.[14]

G cluster_1 start Step 1: Synthesize Imine-Linked COF process1 Solvothermal reaction of This compound + Amine Linker start->process1 result1 Crystalline Imine COF (Moderate Stability) process1->result1 psm_step Step 2: Post-Synthetic Modification (PSM) result1->psm_step process2 Oxidation of Imine Linkage (e.g., using KHSO5 in DMF) psm_step->process2 final_product Thermally Stable Amide-Linked COF process2->final_product

Workflow for enhancing COF stability via PSM.

Data Presentation: Thermal Properties

The following tables summarize thermogravimetric analysis (TGA) data for representative imine-based polymers and illustrate the effect of linkage conversion on stability.

Table 1: Thermal Decomposition of Various Imine-Based Materials

Material Type Monomers Td onset / 5% weight loss (°C) Td 10% weight loss (°C) Ref.
Imine-linked COF (HHU-COF-1) TAPT + BPDCA ~450 °C Not Reported [1]
Fluorinated Imine COF (HHU-COF-2) TAPT + F8-BPDCA ~180 °C Not Reported [1]
Oligomeric Schiff Base (polySB1) Silylated Diamine + bis(4-formylphenyl)phenylamine (B186303) 340 °C 410 °C [7]

| Oligomeric Schiff Base (polySB2) | Isomeric Silylated Diamine + bis(4-formylphenyl)phenylamine | 480 °C | 500 °C |[7] |

TAPT = 1,3,5-tris-(4-aminophenyl)triazine; BPDCA = 4,4′-biphenyldicarboxaldehyde

Table 2: Impact of Post-Synthetic Linkage Conversion on Material Stability

Framework Type Linkage Stability Test Condition Result Ref.
Imine-Linked COF Imine (C=N) 24 hours in 12 M HCl (aq) Rendered entirely amorphous [13][14]
Amide-Linked COF (from PSM) Amide (NH-C=O) 24 hours in 12 M HCl (aq) Retained crystallinity [13][14]
Imine-Linked COF Imine (C=N) 24 hours in 1 M NaOH (aq) Significant loss of crystallinity [13][14]

| Amide-Linked COF (from PSM) | Amide (NH-C=O) | 24 hours in 1 M NaOH (aq) | Retained crystallinity |[13][14] |

Experimental Protocols

Protocol A: Solvothermal Synthesis of a TFPA-based Imine COF (e.g., TFPA-TAPA-COF)

This protocol describes a general procedure for synthesizing a crystalline imine-linked COF from this compound (TFPA) and Tris(4-aminophenyl)amine (TAPA).

  • Materials:

    • This compound (TFPA)

    • Tris(4-aminophenyl)amine (TAPA)

    • Solvent Mixture: 1,2-o-dichlorobenzene (o-DCB) and n-butanol (BuOH) (e.g., 4:1 v/v)

    • Catalyst: 9 M aqueous acetic acid

    • Pyrex tube suitable for sealing

    • Washing solvents: Anhydrous acetone (B3395972), Tetrahydrofuran (THF)

  • Procedure:

    • In a Pyrex tube, add TFPA and TAPA in a 1:1 molar ratio.

    • Add the solvent mixture of o-DCB and BuOH, followed by the aqueous acetic acid catalyst (e.g., 0.1 mL per 1 mL of solvent).

    • Sonicate the mixture for 15 minutes to ensure the monomers are well-dispersed.

    • Attach the tube to a high-vacuum line and perform at least three freeze-pump-thaw cycles to thoroughly degas the mixture.

    • Flame-seal the Pyrex tube under vacuum.

    • Place the sealed tube in a preheated oven at 120 °C for 3 to 5 days.

    • After cooling to room temperature, carefully open the tube. Collect the resulting solid precipitate by filtration.

    • Wash the collected solid sequentially with anhydrous acetone and THF to remove any unreacted monomers or oligomers.

    • Dry the final COF product under vacuum at an elevated temperature (e.g., 150 °C) overnight.

Protocol B: Post-Synthetic Conversion of Imine- to Amide-Linked COF

This protocol details the oxidation of an existing imine-linked COF to a more stable amide-linked COF.[6][13][14]

  • Materials:

    • Pre-synthesized, dried imine-linked COF (from Protocol A)

    • Oxidant: Oxone® (Potassium peroxymonosulfate, KHSO₅)

    • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

    • Washing solvents: DMF, water, acetone

  • Procedure:

    • Suspend the dried imine-linked COF powder in anhydrous DMF in a round-bottom flask.

    • Add a significant excess of Oxone® (e.g., 10-20 equivalents relative to the imine linkages in the COF).

    • Stir the suspension vigorously at room temperature for 24-48 hours. Monitor the reaction progress using FT-IR spectroscopy by observing the disappearance of the imine C=N stretching peak (typically ~1620 cm⁻¹) and the appearance of the amide C=O stretching peak (~1660 cm⁻¹).

    • Once the conversion is complete, collect the solid product by filtration.

    • Wash the product thoroughly with DMF to remove any unreacted Oxone® and byproducts.

    • Subsequently, wash the solid with deionized water and then with acetone to remove residual DMF and water.

    • Dry the final amide-linked COF product under vacuum at an elevated temperature (e.g., 150 °C) overnight. The resulting material will exhibit enhanced chemical and thermal stability.[14]

References

Technical Support Center: Catalyst Selection for Efficient Schiff Base Formation with Tris(4-formylphenyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on selecting catalysts and optimizing reaction conditions for the synthesis of Schiff bases from Tris(4-formylphenyl)amine. The following troubleshooting guides and frequently asked questions address common challenges encountered during this specific transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary challenges when synthesizing Schiff bases from this compound?

This compound presents unique challenges due to its structure. The key difficulties include the potential for incomplete reactions, where only one or two of the three aldehyde groups react, and the possibility of forming complex, cross-linked oligomeric or polymeric side products. The steric hindrance around the central nitrogen atom can also influence the reactivity of the formyl groups.

Q2: Why is my Schiff base reaction yield consistently low?

Low yields in Schiff base synthesis are often traced back to several factors:

  • Reaction Equilibrium: The formation of a Schiff base is a reversible reaction where water is a byproduct.[1][2] The presence of water can shift the equilibrium back towards the reactants, thereby reducing the product yield.[1]

  • Sub-optimal pH: The reaction is typically catalyzed by acid, but the pH must be carefully controlled.[1][2] If the medium is too acidic, the amine nucleophile will be protonated, rendering it inactive.[1][2] If it's not acidic enough, the dehydration of the carbinolamine intermediate becomes the rate-limiting and slow step.[2][3][4] For most Schiff base formations, a mildly acidic pH of around 4-5 is considered optimal.[1]

  • Reactant Stability: Schiff bases derived from aromatic aldehydes, like this compound, are generally more stable than those from aliphatic aldehydes due to conjugation.[1][2] However, prolonged reaction times at high temperatures can still lead to degradation.

  • Inadequate Catalysis: The choice and amount of catalyst are crucial. An inefficient or insufficient amount of catalyst will result in a slow or incomplete reaction.

Q3: My reaction is not proceeding to completion. What can I do to improve conversion?

Incomplete conversion is a common issue tied to the reaction's reversible nature.[1]

  • Effective Water Removal: Actively removing water as it forms is critical to drive the reaction to completion. This can be achieved using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) or by adding a dehydrating agent like anhydrous molecular sieves or sodium sulfate (B86663) to the reaction mixture.[1]

  • Increase Reactant Concentration: Employing an excess of the amine reactant can help shift the equilibrium towards the product side, according to Le Chatelier's principle.[1]

  • Optimize Catalyst and Temperature: Experiment with different acid catalysts (see Q4 and Table 1) or increase the reaction temperature. For sterically hindered substrates, a more active catalyst or higher thermal energy may be required.

Q4: How do I select the most effective catalyst for my reaction with this compound?

Catalyst selection depends on the specific amine being used and the desired reaction conditions. Both Brønsted and Lewis acids are commonly used.

  • Brønsted Acids (e.g., Acetic Acid, p-Toluenesulfonic acid): These are the most common catalysts. Glacial acetic acid is often used in catalytic amounts.[5][6] For less reactive systems, stronger acids like p-TsOH can be effective.

  • Lewis Acids (e.g., ZnCl₂, TiCl₄, Mg(ClO₄)₂): Lewis acids can enhance the electrophilicity of the carbonyl carbon, accelerating the initial nucleophilic attack. They can be particularly useful for sterically hindered aldehydes.[7] Various metal nitrates and perchlorates have also been shown to be effective catalysts.[8][9]

  • Natural Catalysts: For a greener approach, natural acids like lemon juice have been successfully used as catalysts in some Schiff base syntheses.[5]

It is recommended to screen a small panel of catalysts to identify the most efficient one for your specific amine substrate.

Catalyst Selection Summary

The table below summarizes common catalysts and their typical applications in Schiff base synthesis, with special considerations for a trifunctional substrate like this compound.

Catalyst TypeExamplesTypical LoadingAdvantagesDisadvantages & Considerations
Weak Brønsted Acid Glacial Acetic AcidCatalytic (a few drops) to 10 mol%Mild, readily available, effective for many systems.[5][6]May be too slow for sterically hindered or deactivated amines.
Strong Brønsted Acid p-Toluenesulfonic Acid (p-TsOH)1-5 mol%More powerful than acetic acid, good for less reactive substrates.Can lead to side reactions or degradation if used in excess; requires careful pH control.
Lewis Acids ZnCl₂, TiCl₄, Sc(OTf)₃, Mg(ClO₄)₂5-10 mol%Highly effective for activating the carbonyl group, can overcome steric hindrance.[8][9]Can be moisture-sensitive; may require anhydrous conditions; can be difficult to remove from the product.
Dehydrating Agents Molecular Sieves (3Å or 4Å)1-2 g per mmol of aldehydeAct as both a water scavenger and mild catalyst; easy to remove by filtration.[1]Can be less effective for very slow reactions; must be activated before use.
Inorganic Salts M(NO₃)₂·xH₂O, P₂O₅/Al₂O₃CatalyticSimple, efficient, and can work at room temperature.[8]Metal ions may need to be removed from the final product.

Experimental Protocols

General Protocol for Catalyst Screening in Schiff Base Formation

This protocol provides a starting point for reacting this compound with a primary amine using different catalysts. Reactions should be performed on a small scale for screening purposes.

Materials:

  • This compound

  • Primary amine of interest

  • Selected catalyst (e.g., acetic acid, p-TsOH, ZnCl₂)

  • Anhydrous solvent (e.g., Toluene, Ethanol, or Methanol)

  • Anhydrous dehydrating agent (e.g., molecular sieves 4Å, anhydrous Na₂SO₄)

  • Round-bottom flasks, magnetic stirrer, condenser, heating mantle

  • TLC plates and appropriate eluent system

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1 equivalent).

  • Add the primary amine (3.0-3.3 equivalents) to the flask.

  • Add the chosen anhydrous solvent (e.g., Toluene, 10-20 mL per mmol of the aldehyde).

  • Add the selected catalyst. For example:

    • Acetic Acid: 3-4 drops.

    • p-TsOH: 0.02 equivalents.

    • Molecular Sieves: ~1 g.

  • If using toluene, equip the flask with a Dean-Stark apparatus to azeotropically remove water. If using another solvent like ethanol, molecular sieves can be added directly to the flask.[1]

  • Heat the reaction mixture to reflux (for toluene) or a suitable temperature (e.g., 65°C for methanol[10]) and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the limiting reactant (this compound) and the appearance of a new, less polar spot indicates product formation.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, it can be collected by filtration, washed with a cold solvent, and dried.[1]

  • If the product remains in solution, the solvent can be removed under reduced pressure. The crude residue can then be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography.

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the fundamental reaction mechanism and a logical workflow for optimizing the catalytic process.

SchiffBaseMechanism Reactants Amine (R-NH₂) + Carbonyl (R'-CHO) Hemi Carbinolamine Intermediate Reactants->Hemi Step 1 Imine Schiff Base (Imine) + H₂O Hemi->Imine Step 2 Catalyst1 Nucleophilic Attack Catalyst2 Acid-Catalyzed Dehydration

Caption: Acid-catalyzed mechanism for Schiff base (imine) formation.

CatalystScreeningWorkflow start Define Reactants: This compound + Primary Amine setup Select Solvent & Temperature (e.g., Toluene @ reflux) start->setup catalyst Screen Catalysts (Brønsted Acid, Lewis Acid, etc.) setup->catalyst run Run Small-Scale Parallel Reactions catalyst->run monitor Monitor Progress by TLC/LC-MS run->monitor analyze Analyze Yield & Purity monitor->analyze decision Optimal Conditions Found? analyze->decision optimize Refine Conditions: Concentration, Temp, Catalyst Load decision->optimize No end Scale-Up Synthesis decision->end  Yes optimize->run

Caption: Experimental workflow for catalyst screening and optimization.

References

Technical Support Center: Post-Synthetic Modification of Tris(4-formylphenyl)amine-Based MOFs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the post-synthetic modification (PSM) of Tris(4-formylphenyl)amine-based Metal-Organic Frameworks (MOFs).

Frequently Asked Questions (FAQs)

Q1: What is post-synthetic modification (PSM) in the context of MOFs?

A1: Post-synthetic modification is a technique used to chemically alter a pre-synthesized MOF, allowing for the introduction of new functional groups or the modification of existing ones without compromising the fundamental framework structure.[1][2] This approach is particularly useful for incorporating functionalities that might not be stable under the initial MOF synthesis conditions.

Q2: Why is this compound a useful building block for PSM?

A2: this compound is a valuable ligand for constructing MOFs intended for PSM because its terminal aldehyde groups provide reactive sites for a variety of chemical transformations. The most common modification is the reaction with primary amines to form imine linkages (a Schiff base reaction), which is a versatile and often high-yielding covalent reaction.

Q3: What are the primary advantages of using PSM on this compound-based MOFs?

A3: The main advantages include:

  • Functional Diversity: A wide range of chemical functionalities can be introduced by simply varying the amine reactant used in the modification.

  • Tunable Properties: PSM allows for the fine-tuning of the MOF's properties, such as porosity, stability, and catalytic activity.[1]

  • Access to Complex Structures: It enables the creation of functionalized MOFs that are difficult or impossible to synthesize directly.

Q4: What are the key characterization techniques to confirm successful PSM?

A4: A combination of analytical techniques is essential to verify the success and extent of the modification:

  • Powder X-ray Diffraction (PXRD): To confirm that the crystallinity and underlying framework structure of the MOF are maintained after modification.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the formation of new functional groups (e.g., the C=N stretch of an imine) and the disappearance or reduction of the initial aldehyde group peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the digested MOF can confirm the covalent modification of the organic linker and quantify the modification efficiency.

  • Thermogravimetric Analysis (TGA): To assess changes in the thermal stability of the modified MOF.

  • Gas Adsorption Analysis (e.g., N₂ isotherm): To determine the effect of the modification on the MOF's porosity and surface area.[3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no imine formation detected by FT-IR or NMR. 1. Insufficient activation of the MOF: Residual solvent or guest molecules in the pores can block access to the aldehyde sites. 2. Steric hindrance: The chosen amine may be too bulky to diffuse into the MOF pores and react with the aldehyde groups. 3. Inappropriate solvent: The solvent may not be suitable for the reaction (e.g., it may not swell the MOF pores effectively or may react with the reactants). 4. Reaction conditions not optimal: Temperature may be too low, or reaction time may be too short.1. Thoroughly activate the parent MOF: Heat the MOF under vacuum to remove any guest molecules before the PSM reaction. Confirm activation with TGA. 2. Use a smaller amine: Test the reaction with a less sterically hindered amine to confirm the reactivity of the aldehyde groups. 3. Solvent screening: Experiment with different anhydrous solvents (e.g., DMF, ethanol (B145695), toluene) that are known to be compatible with your MOF and the imine condensation reaction. 4. Optimize reaction conditions: Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress at different time points.
Loss of crystallinity observed in PXRD. 1. Harsh reaction conditions: High temperatures or prolonged reaction times can lead to the degradation of the MOF framework. 2. Incompatible solvent or reagent: The solvent or amine reactant may be destabilizing the metal-linker coordination bonds. 3. Presence of water: Water can lead to the hydrolysis of the imine bond and potentially the MOF framework itself.1. Milder reaction conditions: Attempt the reaction at a lower temperature for a longer period. 2. Re-evaluate solvent and reagent choice: Ensure the chosen solvent and amine are compatible with the stability of your specific MOF. A literature search for stability studies on analogous MOFs can be helpful. 3. Use anhydrous conditions: Ensure all solvents and reagents are thoroughly dried and perform the reaction under an inert atmosphere (e.g., N₂ or Ar).
Incomplete or non-uniform modification. 1. Diffusion limitations: The amine may not be able to penetrate the entire MOF crystal, leading to modification only on the outer surface.[4] 2. Insufficient reagent: The molar ratio of the amine to the aldehyde groups in the MOF may be too low.1. Increase reaction time and/or temperature: This can help promote diffusion of the amine into the core of the MOF crystals. 2. Use a higher concentration of the amine: Increase the molar excess of the amine reactant to drive the reaction to completion. 3. Consider smaller MOF crystals: If possible, synthesize smaller crystals of the parent MOF, as they will have shorter diffusion pathways.
Significant decrease in surface area after PSM. 1. Pore blocking: The newly introduced functional groups may be large enough to block or significantly narrow the pores of the MOF. 2. Partial collapse of the framework: Even if crystallinity is broadly maintained, some localized structural degradation could lead to pore collapse.1. Choose smaller modifying groups: If high porosity is critical, consider using smaller amine reactants for the modification. 2. Thorough characterization: Use a combination of gas adsorption analysis and PXRD to carefully assess the structural integrity and porosity of the modified material.

Experimental Protocols

General Protocol for Post-Synthetic Imine Condensation
  • Activation of the Parent MOF:

    • Place a known amount of the this compound-based MOF in a Schlenk flask.

    • Heat the MOF under a dynamic vacuum at a temperature appropriate for your specific MOF (typically 100-150 °C) for 12-24 hours to remove any guest molecules from the pores.

    • Allow the MOF to cool to room temperature under vacuum.

  • Post-Synthetic Modification Reaction:

    • Under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques), add an anhydrous solvent (e.g., dry ethanol or DMF) to the activated MOF.

    • In a separate vial, dissolve the desired primary amine (typically a 10-50 fold molar excess relative to the aldehyde groups in the MOF) in the same anhydrous solvent.

    • Add the amine solution to the MOF suspension.

    • Stir the reaction mixture at a specific temperature (e.g., 60-80 °C) for a set period (e.g., 24-72 hours).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Isolate the solid product by centrifugation or filtration.

    • Wash the modified MOF extensively with fresh solvent to remove any unreacted amine and by-products. This is a critical step and may require several washing cycles.

    • Dry the purified, modified MOF under vacuum.

Visualizations

PSM_Workflow cluster_start Parent MOF Synthesis cluster_activation Activation cluster_psm Post-Synthetic Modification cluster_purification Purification cluster_characterization Characterization Start This compound-based MOF Synthesis Activate Activate MOF (Heating under vacuum) Start->Activate React Imine Condensation (Primary Amine, Anhydrous Solvent, Heat) Activate->React Wash Wash with Solvent (Remove excess amine) React->Wash Dry Dry under Vacuum Wash->Dry PXRD PXRD (Crystallinity) Dry->PXRD FTIR FT-IR (Imine formation) Dry->FTIR NMR NMR (Quantification) Dry->NMR TGA TGA (Stability) Dry->TGA GasAdsorption Gas Adsorption (Porosity) Dry->GasAdsorption

Caption: Experimental workflow for the post-synthetic modification of this compound-based MOFs.

Troubleshooting_Tree Start PSM Experiment CheckCrystallinity PXRD: Is Crystallinity Retained? Start->CheckCrystallinity CrystallinityLost Problem: Framework Degradation CheckCrystallinity->CrystallinityLost No CrystallinityOK Crystallinity Maintained CheckCrystallinity->CrystallinityOK Yes SolutionDegradation Solutions: - Use milder conditions (↓ Temp) - Check solvent/reagent compatibility - Ensure anhydrous conditions CrystallinityLost->SolutionDegradation CheckModification FT-IR/NMR: Is Modification Successful? CrystallinityOK->CheckModification ModificationFailed Problem: Low/No Reaction CheckModification->ModificationFailed No ModificationOK Modification Confirmed CheckModification->ModificationOK Yes SolutionNoReaction Solutions: - Ensure proper MOF activation - Screen solvents - Optimize T and time - Use less bulky amine ModificationFailed->SolutionNoReaction CheckCompletion NMR: Is Modification Complete? ModificationOK->CheckCompletion Incomplete Problem: Incomplete Conversion CheckCompletion->Incomplete No Complete Successful PSM CheckCompletion->Complete Yes SolutionIncomplete Solutions: - Increase reaction time/temp - Increase amine concentration - Use smaller MOF crystals Incomplete->SolutionIncomplete

Caption: Troubleshooting decision tree for post-synthetic modification of formyl-functionalized MOFs.

References

Technical Support Center: Synthesis of Covalent Organic Frameworks (COFs) from Tris(4-formylphenyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Covalent Organic Frameworks (COFs) using Tris(4-formylphenyl)amine (TFPA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TFPA) and why is it used in COF synthesis?

A1: this compound, also known as 4,4',4''-nitrilotribenzaldehyde, is a C3-symmetric aromatic aldehyde. Its trigonal planar geometry makes it an excellent building block for the construction of highly ordered, porous 2D and 3D covalent organic frameworks. The aldehyde functional groups readily undergo condensation reactions with amine linkers to form stable imine bonds, which are characteristic of many robust COFs.

Q2: What are the most critical parameters for controlling the morphology of COFs synthesized from TFPA?

A2: The morphology of TFPA-based COFs is highly sensitive to several experimental parameters. The choice of solvent, reaction temperature, catalyst type and concentration, monomer concentration, and reaction time are all crucial factors that can be tuned to control the resulting morphology, such as nanofibers, nanospheres, or crystalline powders.

Q3: How can I improve the crystallinity of my TFPA-based COF?

A3: Achieving high crystallinity can be challenging. Strategies to improve crystallinity include:

  • Slowing down the reaction rate: This can be achieved by using a lower temperature or by using protected amine monomers that deprotect in situ.

  • Optimizing the catalyst: The concentration of the acid catalyst (e.g., acetic acid) is critical. Too little catalyst may result in an incomplete reaction, while too much can accelerate the reaction to a point where amorphous material is favored.

  • Solvent selection: A solvent system that allows for slow and reversible imine bond formation is ideal. Mixtures of solvents like 1,4-dioxane (B91453) and mesitylene (B46885) are often used.

  • Post-synthetic treatment: A two-step solvothermal procedure, where the initially formed COF is subjected to a second solvothermal treatment in a different solvent, can improve crystallinity.

Q4: What are common linkers used with this compound for COF synthesis?

A4: this compound is commonly reacted with various amine linkers to form imine-based COFs. Some frequently used linkers include:

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

  • Tris(4-aminophenyl)amine (TAPA)[1]

  • Benzidine and its derivatives

  • p-Phenylenediamine (PDA)

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Loss of product during washing/purification. - Sub-optimal reaction conditions.- Extend the reaction time. - Ensure the purity of monomers and solvents. - Use a less aggressive washing procedure. - Optimize the catalyst concentration and reaction temperature.
Amorphous Product (Poor Crystallinity) - Reaction rate is too fast. - Incorrect solvent system. - Non-optimal catalyst concentration. - Impurities in monomers or solvents.- Lower the reaction temperature. - Use a modulator to slow down the reaction. - Experiment with different solvent mixtures (e.g., varying the ratio of polar and non-polar solvents). - Optimize the acetic acid concentration; too high a concentration can sometimes lead to decreased crystallinity. - Recrystallize the monomers before use.
Inconsistent Morphology - Variations in reaction conditions between batches. - Inhomogeneous mixing of reagents. - Fluctuation in oven temperature.- Precisely control all reaction parameters (temperature, time, concentrations). - Ensure thorough mixing of the monomers and catalyst in the solvent before heating. - Use a calibrated and stable oven.
Formation of an Insoluble Gel instead of a Precipitate - High monomer concentration. - Rapid polymerization.- Reduce the initial monomer concentrations. - Add the catalyst solution slowly to the monomer solution.
Product is Difficult to Filter - Very small particle size (nanoparticles). - Gel-like consistency of the product.- Use a centrifuge instead of filtration to collect the product. - Allow the product to settle and decant the supernatant before washing. - Consider a post-synthetic solvothermal treatment which may lead to larger particle sizes.

Data Presentation

Table 1: Effect of Reaction Time on the Morphology and Properties of TPA-COF Synthesized from this compound (TFPA) and Tris(4-aminophenyl)amine (TAPA)

Reaction Time (h)MorphologyBET Surface Area (m²/g)Specific Capacitance (F/g at 0.1 A/g)
1NanoparticlesNot ReportedNot Reported
6Mix of nanoparticles and short nanofibersNot ReportedNot Reported
12NanofibersNot ReportedNot Reported
24Well-defined nanofibersNot ReportedNot Reported
48Longer nanofibers398.59[1]263.1[1]
72Aggregated nanofibersNot ReportedNot Reported

Data extracted from a study on the solvothermal synthesis of TPA-COFs for supercapacitor applications.[1]

Experimental Protocols

Protocol 1: Solvothermal Synthesis of TPA-COF Nanofibers

This protocol is adapted from the synthesis of a triphenylamine-based COF (TPA-COF) from this compound (TFPA) and Tris(4-aminophenyl)amine (TAPA).[1]

Materials:

Procedure:

  • In a Pyrex tube, add this compound and Tris(4-aminophenyl)amine in a 1:1 molar ratio.

  • Add a solvent mixture of 1,4-dioxane and mesitylene (1:1 v/v).

  • Add an aqueous solution of acetic acid (6 M). The total volume of the solvent and acetic acid should be sufficient to create a dilute solution of the monomers.

  • Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Freeze the tube in liquid nitrogen, evacuate to a high vacuum, and flame-seal the tube.

  • Place the sealed tube in an oven at 120 °C for 48 hours.

  • After cooling to room temperature, open the tube and collect the precipitate by filtration or centrifugation.

  • Wash the product thoroughly with acetone and ethanol to remove any unreacted monomers and residual solvent.

  • Dry the final product under vacuum at 80 °C overnight.

Expected Morphology: This procedure should yield COF material with a nanofibrous morphology.[1]

Protocol 2: General Procedure for Imine-Linked COF Synthesis with Potential for Morphological Control

This is a general procedure that can be adapted for the synthesis of various imine-linked COFs from TFPA. The morphology can be influenced by systematically varying the parameters mentioned in the "Notes" section.

Materials:

  • This compound (TFPA)

  • Amine linker (e.g., 1,3,5-Tris(4-aminophenyl)benzene)

  • Solvent system (e.g., 1,4-dioxane/mesitylene, n-butanol/o-dichlorobenzene)

  • Aqueous acetic acid (concentration to be optimized)

  • Anhydrous solvents for washing (e.g., acetone, tetrahydrofuran)

Procedure:

  • To a flame-dried Schlenk tube, add the this compound and the amine linker in the desired stoichiometric ratio.

  • Add the chosen solvent system to the tube, ensuring the monomers are fully wetted.

  • Sonicate the mixture for 10-15 minutes at room temperature to obtain a homogeneous suspension.

  • Add the acetic acid catalyst directly to the reaction mixture.

  • Degas the mixture using three freeze-pump-thaw cycles.

  • Seal the tube under an inert atmosphere (e.g., Nitrogen or Argon).

  • Place the sealed tube in a pre-heated oil bath or oven at the desired temperature (e.g., 120 °C) for a specified duration (e.g., 3 days).

  • After the reaction is complete, cool the tube to room temperature.

  • Collect the solid product by filtration through a medium porosity fritted glass funnel.

  • Wash the collected solid with anhydrous solvents (e.g., acetone, THF) to remove residual reactants and catalyst.

  • Dry the COF product under vacuum at an elevated temperature (e.g., 100-150 °C) until a constant weight is achieved.

Notes on Morphological Control:

  • Solvent System: The polarity and boiling point of the solvent can significantly impact COF nucleation and growth. Aprotic polar solvents may favor smaller, more uniform particles.

  • Catalyst Concentration: Varying the concentration of acetic acid can alter the kinetics of imine formation and exchange, thereby influencing crystallinity and particle size.

  • Temperature: Lower temperatures generally lead to slower crystallization and can result in more ordered materials, while higher temperatures can accelerate the formation of amorphous polymers.

  • Monomer Concentration: More dilute conditions often favor the growth of larger, more crystalline domains.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Characterization Monomers Monomers (TFPA + Amine Linker) Mixing Mixing & Sonication Monomers->Mixing Solvent Solvent System Solvent->Mixing Catalyst Catalyst (Acetic Acid) Catalyst->Mixing Degassing Freeze-Pump-Thaw Mixing->Degassing Heating Solvothermal Reaction (120°C, 48h) Degassing->Heating Isolation Isolation (Filtration/Centrifugation) Heating->Isolation Washing Washing (Acetone, Ethanol) Isolation->Washing Drying Drying (Vacuum Oven) Washing->Drying Characterization Characterization (SEM, PXRD, BET) Drying->Characterization

Caption: Experimental workflow for the solvothermal synthesis of TFPA-based COFs.

Morphology_Control_Factors cluster_params Controlling Parameters center_node COF Morphology (e.g., Nanofibers, Nanospheres, Crystalline Powder) Solvent Solvent System (Polarity, Viscosity) Solvent->center_node Temperature Reaction Temperature Temperature->center_node Catalyst Catalyst (Type, Concentration) Catalyst->center_node Time Reaction Time Time->center_node Concentration Monomer Concentration Concentration->center_node

Caption: Key parameters influencing the morphology of TFPA-based COFs.

References

Technical Support Center: Tris(4-formylphenyl)amine (TFPA) in OLED Devices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use and stability of Tris(4-formylphenyl)amine (TFPA) in Organic Light-Emitting Diode (OLED) devices.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TFPA) and what is its role in an OLED device?

A1: this compound (TFPA) is an organic molecule that can be used as a building block for materials in OLEDs. Its triphenylamine (B166846) core provides good hole-transporting properties, while the formyl groups can be used for further chemical modifications or to influence the material's electronic properties and morphology in thin films. It can be a component in the hole transport layer (HTL) or the emissive layer (EML), often as a host material or as a precursor for more complex structures.

Q2: What are the primary factors that can lead to the degradation of TFPA in an OLED?

A2: The degradation of TFPA in an OLED is a complex process influenced by several factors inherent to the device's operation. These include:

  • Electrochemical Stress: The repeated process of hole injection and transport can lead to the formation of unstable cationic species of TFPA, which can then undergo further reactions.

  • Exciton-Induced Degradation: High-energy excitons (electron-hole pairs) formed in the emissive layer can transfer energy to TFPA molecules, potentially leading to bond cleavage.

  • Thermal Stress: Joule heating during device operation can accelerate degradation processes. While TFPA has a relatively high melting point, prolonged exposure to elevated temperatures can be detrimental.

  • Photochemical Reactions: Although less dominant than electrical stress in a functioning OLED, high-energy light emission can also contribute to the breakdown of the molecule over long operational times.

  • Residual Impurities: The presence of impurities from synthesis or device fabrication, such as water or oxygen, can significantly accelerate degradation pathways.

Q3: What are the observable signs of TFPA degradation in an OLED device?

A3: Degradation of TFPA, or any organic material in an OLED, typically manifests as a decline in device performance. Key indicators include:

  • A decrease in luminance (brightness) over time at a constant driving current.

  • An increase in the required driving voltage to achieve the same level of brightness, indicating a loss of charge injection or transport efficiency.

  • A shift in the emission color, which could be due to the formation of new emissive species as degradation byproducts.

  • The appearance of non-emissive areas, often referred to as "dark spots," which can grow over time.

Troubleshooting Guides

Issue 1: Rapid Decrease in Device Luminance

Possible Cause: This is a common symptom of material degradation within the emissive or transport layers. For TFPA, this could be due to the formation of non-emissive byproducts or charge traps.

Troubleshooting Steps:

  • Analyze Driving Conditions: Are you operating the device at a very high current density?

    • Recommendation: Reduce the driving current density. High electrical stress accelerates the degradation of many organic materials, including arylamines.

  • Check for Environmental Contamination: Was the device fabricated and encapsulated in an inert environment?

    • Recommendation: Ensure stringent control over oxygen and moisture levels during fabrication and encapsulation. Both can react with excited states or charged species of organic molecules.

  • Evaluate Material Purity: What is the purity of the TFPA used?

    • Recommendation: Use highly purified TFPA. Impurities can act as catalysts for degradation reactions or as charge traps themselves. Sublimation is a common and effective purification method for small organic molecules.

Issue 2: Increase in Operating Voltage

Possible Cause: An increase in voltage, a phenomenon known as voltage rise, often points to the degradation of interfaces or the formation of deep charge traps in the organic layers. Degradation of TFPA could create species that hinder charge transport.

Troubleshooting Steps:

  • Interface Integrity: Examine the interfaces between the TFPA-containing layer and the adjacent layers (e.g., electrode, electron transport layer).

    • Recommendation: Consider introducing thin interfacial layers to improve charge injection/extraction and reduce interfacial reactions.

  • Material Stability under Charge Injection: The degradation of TFPA under electrical stress can lead to the formation of charge traps.

    • Recommendation: Investigate the electrochemical stability of TFPA using techniques like cyclic voltammetry to understand its behavior under oxidation and reduction.

Issue 3: Color Shift in Emission

Possible Cause: A change in the emission color suggests the formation of new emissive species. This could be a result of TFPA degradation products that have their own luminescent properties.

Troubleshooting Steps:

  • Spectroscopic Analysis: Compare the electroluminescence (EL) spectrum of a fresh device with that of an aged device.

    • Recommendation: A change in the spectral shape or the appearance of new peaks is direct evidence of the formation of new emissive species.

  • Identify Degradation Products: Characterize the chemical changes in the aged device.

    • Recommendation: Use advanced analytical techniques such as mass spectrometry on the aged organic layers to identify potential degradation products of TFPA.

Data Presentation

Table 1: Hypothetical Device Performance Degradation with TFPA-based HTL

Operating Time (hours)Normalized Luminance (%)Operating Voltage (V) at 10 mA/cm²CIE (x, y) Coordinates
01004.2(0.15, 0.25)
100954.3(0.15, 0.25)
500804.6(0.16, 0.26)
1000655.1(0.17, 0.27)

Table 2: Hypothetical Purity Effects on TFPA-based Device Lifetime (LT50)

TFPA PurityLT50 (hours) at 1000 cd/m²
98.0%300
99.5%800
>99.9% (sublimed)1500

Experimental Protocols

Protocol 1: Cyclic Voltammetry (CV) for Electrochemical Stability Analysis

Objective: To assess the oxidation and reduction stability of TFPA.

Methodology:

  • Solution Preparation: Prepare a dilute solution (e.g., 1 mM) of TFPA in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate).

  • Cell Assembly: Use a standard three-electrode electrochemical cell with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Record the cyclic voltammogram by sweeping the potential between the desired limits.

  • Analysis: Observe the potentials for oxidation and reduction peaks. Reversible processes will show both forward and reverse peaks of similar magnitude. Irreversible processes, indicated by the absence of a reverse peak, suggest that the charged species is unstable and undergoes a chemical reaction.

Protocol 2: Photoluminescence (PL) Spectroscopy of Aged Films

Objective: To detect changes in the emission properties of a TFPA-containing film after stress.

Methodology:

  • Sample Preparation: Deposit a thin film of the TFPA-containing layer on a suitable substrate (e.g., quartz).

  • Aging: Stress the film under conditions relevant to OLED operation (e.g., exposure to UV light in an inert atmosphere, or thermal annealing).

  • PL Measurement: Record the photoluminescence spectrum of the fresh and aged films using a spectrofluorometer. Excite the film at a wavelength where TFPA or the host material absorbs.

  • Analysis: Compare the PL intensity and spectral shape of the fresh and aged films. A decrease in intensity suggests the formation of non-radiative decay pathways, while a change in shape or the appearance of new peaks indicates the formation of new emissive species.

Mandatory Visualization

Degradation_Pathways cluster_intrinsic Intrinsic Degradation Pathways cluster_extrinsic Extrinsic Factors TFPA This compound (TFPA) TFPA_cation TFPA Cation Radical TFPA->TFPA_cation Hole Injection (Oxidation) Excited_TFPA Excited State TFPA* TFPA->Excited_TFPA Exciton Formation Degradation_Products Degradation Products (e.g., cleaved fragments, oligomers) TFPA_cation->Degradation_Products Chemical Reaction Excited_TFPA->Degradation_Products Bond Scission Device_Failure Device Failure (Luminance Loss, Voltage Rise) Degradation_Products->Device_Failure Leads to Water H₂O Water->TFPA_cation Reaction with Cation Oxygen O₂ Oxygen->Excited_TFPA Quenching/Reaction

Caption: Potential degradation pathways of TFPA in OLEDs.

Troubleshooting_Workflow cluster_diagnosis Problem Diagnosis cluster_causes Potential Causes cluster_solutions Corrective Actions start OLED Performance Issue (e.g., Luminance Decay) check_voltage Increased Operating Voltage? start->check_voltage check_spectrum Shift in EL Spectrum? start->check_spectrum check_dark_spots Formation of Dark Spots? start->check_dark_spots cause_traps Charge Trap Formation (TFPA Degradation) check_voltage->cause_traps cause_new_emitter New Emissive Byproducts check_spectrum->cause_new_emitter cause_contamination Environmental Contamination (O₂, H₂O) check_dark_spots->cause_contamination solution_purity Improve TFPA Purification cause_traps->solution_purity solution_interface Introduce Interfacial Layers cause_traps->solution_interface cause_new_emitter->solution_purity solution_encapsulation Enhance Device Encapsulation cause_contamination->solution_encapsulation cause_purity Low Material Purity end Improved Device Stability solution_purity->end Re-fabricate Device solution_encapsulation->end solution_driving Optimize Driving Conditions solution_driving->end solution_interface->end

Caption: Troubleshooting workflow for TFPA-based OLEDs.

Validation & Comparative

A Head-to-Head Battle of Tri-Aldehyde Linkers in Covalent Organic Framework Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Tris(4-formylphenyl)amine, 1,3,5-Triformylbenzene, and 1,3,5-Triformylphloroglucinol for the Construction of High-Performance Covalent Organic Frameworks

In the rapidly advancing field of porous crystalline materials, the choice of molecular building blocks is paramount to the rational design and synthesis of Covalent Organic Frameworks (COFs) with desired properties. For researchers and scientists engaged in the development of novel COFs for applications ranging from gas storage and separation to catalysis and drug delivery, the selection of the appropriate organic linker is a critical starting point. This guide provides an in-depth, objective comparison of three workhorse tri-aldehyde linkers: this compound (TFPA), 1,3,5-Triformylbenzene (TFB), and 1,3,5-Triformylphloroglucinol (TFP).

This publication delves into the structural nuances of these linkers and their subsequent impact on the performance of the resulting COFs. We present a side-by-side comparison of experimental data on key performance indicators such as surface area, porosity, and stability. Furthermore, detailed experimental protocols for the synthesis and characterization of COFs derived from these linkers are provided to facilitate reproducible research.

At a Glance: Structural and Performance Comparison

The inherent structural and electronic differences between TFPA, TFB, and TFP give rise to COFs with distinct characteristics. TFPA possesses a non-planar, propeller-like C3-symmetric structure with a central nitrogen atom, which can influence the electronic properties and stacking behavior of the resulting 2D layers. In contrast, TFB offers a planar, rigid C3-symmetric core, often leading to highly crystalline and porous materials. TFP, also a planar C3-symmetric linker, is unique due to its hydroxyl-functionalized aromatic core, which enables the formation of highly stable β-ketoenamine linkages through keto-enol tautomerism.

To provide a clear and quantitative comparison, the following table summarizes the performance of COFs synthesized from these three linkers with a common amine partner, p-phenylenediamine (B122844), under comparable solvothermal conditions.

PropertyCOF from this compound (TFPA)COF from 1,3,5-Triformylbenzene (TFB)COF from 1,3,5-Triformylphloroglucinol (TFP)
Brunauer-Emmett-Teller (BET) Surface Area ~624 m²/g~410-716 m²/g[1]~960-1007 m²/g[2]
Pore Size MesoporousMicroporous (~1.2 nm)[3]Microporous
Linkage Type ImineImineβ-ketoenamine
Crystallinity CrystallineHighly Crystalline[1]Highly Crystalline[4]
Thermal Stability HighHigh (up to 400 °C)High (up to 330-444 °C)[1]
Chemical Stability GoodGoodExcellent (stable in strong acids and bases)[4]

Structural Comparison of Tri-Aldehyde Linkers

The following diagram illustrates the structural differences between the three tri-aldehyde linkers, highlighting their symmetry and key functional groups that dictate the resulting COF properties.

G Structural Comparison of Tri-Aldehyde Linkers cluster_TFPA This compound (TFPA) cluster_TFB 1,3,5-Triformylbenzene (TFB) cluster_TFP 1,3,5-Triformylphloroglucinol (TFP) TFPA Non-planar C3-Symmetry Nitrogen Core TFPA_structure Structure: C₂₁H₁₅NO₃ TFPA->TFPA_structure Properties Linkage Reaction with Amine Linker TFPA->Linkage TFB_structure Structure: C₉H₆O₃ TFB Planar C3-Symmetry Benzene Core TFB->TFB_structure Properties TFB->Linkage TFP_structure Structure: C₉H₆O₆ TFP Planar C3-Symmetry Hydroxyl-Functionalized Core TFP->TFP_structure Properties TFP->Linkage Imine Imine Linkage (Reversible) Linkage->Imine Ketoenamine β-Ketoenamine Linkage (Irreversible Tautomerization) Linkage->Ketoenamine Imine->TFPA Forms Imine->TFB Forms Ketoenamine->TFP Forms

A diagram comparing the structures of the tri-aldehyde linkers.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of COFs are crucial for obtaining reliable and reproducible results. The following sections provide step-by-step protocols for key experiments.

General Solvothermal Synthesis of Imine- and β-Ketoenamine-Linked COFs

This protocol describes a general procedure for the synthesis of COFs from tri-aldehyde linkers and p-phenylenediamine.

Materials:

  • Tri-aldehyde linker (TFPA, TFB, or TFP)

  • p-Phenylenediamine

  • Solvent mixture (e.g., a 1:1 v/v mixture of mesitylene (B46885) and 1,4-dioxane)

  • Aqueous acetic acid (e.g., 6 M)

Procedure:

  • In a Pyrex tube, combine the tri-aldehyde linker (1 equivalent) and p-phenylenediamine (1.5 equivalents).

  • Add the solvent mixture to the tube. The total volume should be sufficient to create a slurry.

  • Add the aqueous acetic acid solution to the mixture.

  • Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Subject the Pyrex tube to three freeze-pump-thaw cycles to degas the mixture.

  • Seal the tube under vacuum.

  • Heat the sealed tube in an oven at 120 °C for 72 hours.

  • After cooling to room temperature, collect the solid product by filtration.

  • Wash the product sequentially with anhydrous acetone (B3395972) and tetrahydrofuran (B95107) (THF).

  • Purify the crude product by Soxhlet extraction with THF for 24 hours to remove any unreacted monomers and oligomers.

  • Dry the purified COF powder under vacuum at 150 °C overnight.

Characterization Protocols

PXRD is a fundamental technique to assess the crystallinity and determine the structure of COFs.

Instrument:

  • A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

Procedure:

  • Grind the dried COF powder into a fine, homogeneous powder.

  • Mount the powder sample on a zero-background sample holder.

  • Collect the diffraction data over a 2θ range of 2° to 40° with a step size of 0.02° and a sufficient collection time per step to ensure good signal-to-noise ratio.

  • Analyze the resulting diffraction pattern. The presence of sharp, well-defined peaks indicates a crystalline material. The experimental pattern can be compared to a simulated pattern from a proposed crystal structure for phase identification and purity assessment.

Nitrogen adsorption-desorption isotherms are used to determine the surface area and porosity of the COFs.

Instrument:

  • A surface area and porosity analyzer.

Procedure:

  • Degas the COF sample (typically 50-100 mg) under vacuum at an elevated temperature (e.g., 120 °C) for several hours to remove any adsorbed guest molecules.

  • Perform the nitrogen adsorption and desorption measurements at 77 K (liquid nitrogen temperature).

  • Calculate the Brunauer-Emmett-Teller (BET) surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.

  • Determine the pore size distribution using methods such as Non-Local Density Functional Theory (NLDFT) or Barrett-Joyner-Halenda (BJH) analysis of the adsorption branch of the isotherm.

TGA is used to evaluate the thermal stability of the COFs.

Instrument:

  • A thermogravimetric analyzer.

Procedure:

  • Place a small amount of the dried COF sample (typically 5-10 mg) into a TGA pan (e.g., alumina (B75360) or platinum).

  • Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).

  • Record the mass of the sample as a function of temperature.

  • The onset of a significant weight loss in the TGA curve indicates the decomposition temperature of the COF.

Logical Workflow for COF Synthesis and Characterization

The following diagram outlines the logical workflow from linker selection to the final characterization of the synthesized COF.

G start Start: Select Tri-Aldehyde Linker tfpa This compound start->tfpa tfb 1,3,5-Triformylbenzene start->tfb tfp 1,3,5-Triformylphloroglucinol start->tfp amine Select Amine Linker (e.g., p-Phenylenediamine) tfpa->amine tfb->amine tfp->amine synthesis Solvothermal Synthesis amine->synthesis purification Purification (Washing & Soxhlet Extraction) synthesis->purification characterization Characterization purification->characterization pxrd PXRD (Crystallinity) characterization->pxrd gas_sorption Nitrogen Sorption (Surface Area, Porosity) characterization->gas_sorption tga TGA (Thermal Stability) characterization->tga end End: Performance Evaluation pxrd->end gas_sorption->end tga->end

Workflow for COF synthesis and characterization.

References

A Comparative Guide to the Catalytic Performance of Amine-Functionalized MOFs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Tris(4-formylphenyl)amine-based MOF Analogues in Catalysis.

The quest for efficient and reusable heterogeneous catalysts is a cornerstone of sustainable chemistry, with applications spanning from fine chemical synthesis to pharmaceutical production. Among the diverse array of materials being explored, Metal-Organic Frameworks (MOFs) have emerged as a particularly promising class due to their high surface area, tunable porosity, and the potential for functionalization. This guide provides a comparative performance evaluation of amine-functionalized MOFs, with a conceptual focus on frameworks constructed from this compound (TPA), in the context of the Knoevenagel condensation reaction—a fundamental carbon-carbon bond-forming reaction. While direct catalytic data for TPA-based MOFs in this specific reaction is emerging, we will draw comparisons with well-documented amine-functionalized MOFs that serve as close structural and functional analogues. The performance of these MOFs will be benchmarked against other established heterogeneous catalysts, namely zeolites and functionalized mesoporous silica (B1680970), supported by experimental data from recent literature.

Performance Evaluation in Knoevenagel Condensation

The Knoevenagel condensation of an aldehyde (e.g., benzaldehyde) with an active methylene (B1212753) compound (e.g., malononitrile) is a widely used model reaction to assess the catalytic activity of solid base catalysts. The key performance indicators for this reaction include conversion percentage, selectivity towards the desired product, turnover number (TON), and turnover frequency (TOF).

Amine-Functionalized MOFs: A Potent Catalyst Class

Amine-functionalized MOFs have demonstrated exceptional catalytic activity in the Knoevenagel condensation. The amine groups within the MOF structure can act as basic sites, facilitating the deprotonation of the active methylene compound, a key step in the reaction mechanism. Although specific quantitative data for a MOF directly synthesized from this compound in this reaction is not yet extensively reported, the performance of other amine-containing MOFs provides a strong indication of their potential. For instance, an amide-functionalized mesoporous Cu-MOF, LOCOM-1, has shown high to modest yields for aldehydes with electron-withdrawing groups, achieving over 98% yield in a shorter reaction time compared to aldehydes with electron-donating groups[1][2].

Comparative Analysis with Alternative Heterogeneous Catalysts

To provide a broader perspective, the performance of amine-functionalized MOFs is compared with two other classes of widely used heterogeneous catalysts: zeolites and functionalized mesoporous silica.

Table 1: Performance Comparison of Heterogeneous Catalysts in the Knoevenagel Condensation of Benzaldehyde and Malononitrile.

Catalyst TypeCatalyst NameReaction ConditionsConversion (%)Selectivity (%)Time (h)ReusabilityReference
Amine-Functionalized MOF Amide-functionalized Cu-MOF (LOCOM-1)Room Temperature, DMSO98>996.5Stable for 3 cycles[1][2]
Zeolite Layer-like Zeolite KXNot specified~80Not specified6Stable[3]
Functionalized Mesoporous Silica DMAP@MCM-4150 °C, MeTHF9799Not specifiedRobust over consecutive cycles[3][4]
Functionalized Mesoporous Silica Diamine-functionalized silicaNot specified, Organic Solvent7999Not specifiedNot specified[5]
Functionalized Mesoporous Silica Amino-functionalized hollow silica spheresToluene100Not specified4Not specified[5]

As the data indicates, amine-functionalized MOFs exhibit comparable, and in some cases superior, performance to zeolites and functionalized mesoporous silica, often under milder reaction conditions. The high conversion and selectivity achieved at room temperature highlight the potential of these materials as energy-efficient catalysts.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of catalytic performance. Below are representative experimental protocols for the Knoevenagel condensation reaction using heterogeneous catalysts.

General Procedure for Knoevenagel Condensation

A mixture of an arylaldehyde (1.5 mmol), an active methylene compound (1.5 mmol), and the heterogeneous catalyst (25 mg) is stirred in a suitable solvent (1 to 3 mL) at a specific temperature.[6] The progress of the reaction is monitored by thin-layer chromatography.[6] Upon completion, the catalyst is separated by filtration, and the product is isolated from the filtrate, typically through recrystallization or distillation.[6]

Synthesis of Amine-Functionalized Mesoporous Silica (Sonication Method)

In a typical synthesis, aminopropyl trimethoxy silane (B1218182) is used as the amine source and tetraethyl orthosilicate (B98303) as the silica source.[5] The surface modification of the silica with the amine groups is achieved through sonication, which has been shown to offer better catalytic activity compared to conventional co-condensation methods.[5]

Catalyst Activation

Prior to the catalytic reaction, MOFs are typically activated at 150°C for 90 minutes, while zeolites are activated at a higher temperature of 450°C for the same duration in a stream of air.[7]

Reaction Mechanism and Experimental Workflow

The catalytic cycle of the Knoevenagel condensation reaction mediated by an amine-functionalized catalyst can be visualized to understand the role of the active sites.

Knoevenagel_Condensation cluster_catalyst Catalyst Surface cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Catalyst Amine-Functionalized MOF (-NH2) Carbanion Carbanion (-CH(CN)2) Aldehyde Aldehyde (R-CHO) Intermediate Aldol-type Adduct Methylene Active Methylene (CH2(CN)2) Methylene->Carbanion Deprotonation by -NH2 Carbanion->Aldehyde Nucleophilic Attack Product Unsaturated Product (R-CH=C(CN)2) Intermediate->Product Dehydration Water Water (H2O) Product->Catalyst Catalyst Regeneration

Caption: Catalytic cycle of the Knoevenagel condensation.

The diagram above illustrates the widely accepted mechanism for the Knoevenagel condensation catalyzed by a basic amine group. The amine on the MOF deprotonates the active methylene compound to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form an aldol-type intermediate. Subsequent dehydration of this intermediate yields the final unsaturated product and regenerates the catalyst.

Conclusion and Future Outlook

Amine-functionalized MOFs represent a highly effective and promising class of heterogeneous catalysts for the Knoevenagel condensation and other important organic transformations. Their performance is often on par with or exceeds that of traditional solid catalysts like zeolites and functionalized silica, with the added benefit of potentially milder reaction conditions. While the direct application of MOFs synthesized from this compound in this specific reaction requires further investigation, the extensive research on analogous amine-containing MOFs strongly suggests their high potential. The modular nature of MOF synthesis, allowing for the precise tuning of linker functionality and pore environment, opens up vast possibilities for designing next-generation catalysts with enhanced activity, selectivity, and stability for a wide range of applications in the chemical and pharmaceutical industries. Future research should focus on the synthesis and catalytic testing of TPA-based MOFs to fully elucidate their performance and expand the library of highly efficient, recyclable catalysts.

References

Validating the Efficiency and Stability of OLEDs Using Tris(4-formylphenyl)amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of organic electronics, the development of efficient and stable materials for Organic Light-Emitting Diodes (OLEDs) is paramount. Tris(4-formylphenyl)amine and its derivatives have emerged as a promising class of materials due to their unique electronic and structural properties. This guide provides a comparative analysis of the performance of OLEDs incorporating triphenylamine (B166846) derivatives, contextualized against established alternative materials. While direct performance data for this compound in OLEDs is not extensively available in the reviewed literature, this guide leverages data from closely related triphenylamine derivatives to provide a valuable performance benchmark.

Quantitative Performance Comparison

The following tables summarize the key performance metrics for OLEDs utilizing various triphenylamine derivatives as the emissive or hole-transporting layer, compared with the widely used hole-transport materials (HTMs), N,N′-Di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB) and 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC). It is important to note that the performance of OLEDs is highly dependent on the specific device architecture, including the other organic layers and electrodes used.

Table 1: Performance of OLEDs with Triphenylamine Derivatives

Derivative TypeRoleMax. External Quantum Efficiency (EQE) (%)Max. Power Efficiency (lm/W)Max. Current Efficiency (cd/A)Max. Luminance (cd/m²)Turn-on Voltage (V)Color
Fused Triphenylamine (PIAN-FTPA)Emitter5.74--24,0002.8Deep Blue
Triphenylamine/Benzothiadiazole (TBAN)Emitter & HTL5.7-12.174,820-Orange-Red
Bridged Triphenylamine (DQAO)Emitter (TADF)15.223.0---Blue
Bridged Triphenylamine (OQAO)Emitter (TADF)20.331.626.2--Green
Bridged Triphenylamine (SQAO)Emitter (TADF)17.8----Yellow

Data compiled from various research publications. The specific device structures vary between studies.

Table 2: Performance of OLEDs with Alternative Hole-Transport Materials

Hole-Transport MaterialMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (%)Max. Luminance (cd/m²)Turn-on Voltage (V)
NPB~2.75 - 5.5Not widely reportedNot widely reported~7600~3.1 - 6.5
TAPC~21.1 - 55.74~18.58 - 29.28~10.6 - 21.59~6220~2.6 - 5.5

This data represents typical values and can vary significantly with device architecture.[1]

Discussion of Performance

Triphenylamine derivatives showcase significant potential in OLED applications, serving as both efficient emitters and hole transport materials. The data indicates that by modifying the core triphenylamine structure, it is possible to achieve a wide range of emission colors from deep blue to orange-red. Notably, bridged triphenylamine derivatives exhibiting Thermally Activated Delayed Fluorescence (TADF) demonstrate high external quantum efficiencies, exceeding 20% in some cases.

When compared to the benchmark hole-transport materials NPB and TAPC, triphenylamine derivatives offer competitive performance. While TAPC, with its high hole mobility, often leads to devices with very high current and power efficiencies, the versatility of the triphenylamine core allows for the design of molecules that can also function as the primary light-emitting material, sometimes even in non-doped devices. This can simplify the device architecture and reduce manufacturing complexity.

The stability of these devices is a critical parameter. While extensive lifetime data for all listed triphenylamine derivatives is not available, the inherent thermal stability of the triphenylamine core is a promising characteristic. For instance, TAPC generally has a higher glass transition temperature than NPB, which can contribute to better thermal stability of the device.[1] The operational lifetime of an OLED is often reported as LT50, the time it takes for the luminance to decrease to 50% of its initial value under constant current. For highly stable devices, accelerated aging tests are often employed to extrapolate the lifetime.[2]

Experimental Protocols

The following sections detail the generalized experimental protocols for the fabrication and characterization of OLEDs, which are essential for validating the performance of new materials like this compound derivatives.

OLED Fabrication by Thermal Evaporation

A common method for fabricating small-molecule OLEDs is through vacuum thermal evaporation. This process ensures the deposition of uniform, thin organic layers.

  • Substrate Preparation: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition: The organic materials, including the hole-injection layer (HIL), hole-transport layer (HTL), emissive layer (EML), and electron-transport layer (ETL), are deposited sequentially onto the ITO substrate in a high-vacuum chamber (typically at a pressure below 10⁻⁶ Torr). The materials are heated in crucibles until they sublimate and deposit on the substrate. The thickness of each layer is monitored using a quartz crystal microbalance. For doped emissive layers, the host and dopant materials are co-evaporated from separate sources at controlled rates.

  • Cathode Deposition: A metal cathode, commonly a low work function metal like calcium or aluminum, is deposited on top of the organic layers through a shadow mask to define the active area of the pixels.

  • Encapsulation: To protect the organic layers from degradation due to moisture and oxygen, the device is encapsulated using a glass lid and a UV-curable epoxy in an inert atmosphere (e.g., a glovebox).

Device Characterization

Once fabricated, the OLEDs undergo a series of tests to evaluate their performance.

  • Current-Voltage-Luminance (J-V-L) Characteristics: The electrical and optical characteristics of the device are measured using a source measure unit and a photometer or a calibrated spectrometer. This provides data on the turn-on voltage, current density, luminance, and efficiency as a function of the applied voltage.

  • Electroluminescence (EL) Spectra: The emission spectrum of the OLED is recorded at different operating voltages to determine the color coordinates in the CIE 1931 color space and to check for any spectral shifts with varying brightness.

  • External Quantum Efficiency (EQE): The EQE, which is the ratio of the number of photons emitted to the number of electrons injected, is a key metric for device efficiency. It is typically measured using an integrating sphere to capture all the emitted light.

  • Operational Lifetime: The stability of the OLED is assessed by measuring the decay in its luminance over time while operating at a constant current density. The lifetime is often extrapolated from accelerated testing at higher brightness levels.[2][3][4]

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_final Final Steps ITO_Substrate ITO-coated Glass Substrate Cleaning Ultrasonic Cleaning (Detergent, DI Water, Acetone, IPA) ITO_Substrate->Cleaning Drying Oven Drying Cleaning->Drying UV_Ozone UV-Ozone Treatment Drying->UV_Ozone Organic_Deposition Organic Layer Deposition (HIL, HTL, EML, ETL) UV_Ozone->Organic_Deposition Cathode_Deposition Cathode Deposition (e.g., Al) Organic_Deposition->Cathode_Deposition Encapsulation Encapsulation (Inert Atmosphere) Cathode_Deposition->Encapsulation Testing Device Characterization Encapsulation->Testing

OLED Fabrication Workflow

OLED_Energy_Level_Diagram cluster_levels Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL Hole Injection HTL Hole Transport Layer (HTL) (e.g., TPA Derivative, NPB, TAPC) HIL->HTL EML Emissive Layer (EML) HTL->EML ETL Electron Transport Layer (ETL) ETL->EML Cathode Cathode (e.g., Al) Cathode->ETL Electron Injection HOMO HOMO LUMO LUMO

Simplified OLED Energy Level Diagram

References

The Influence of Linker Chemistry on the Gas Separation Performance of Covalent Organic Frameworks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise separation of gases is a critical process. Covalent Organic Frameworks (COFs) have emerged as a promising class of materials for gas separation membranes due to their highly ordered porous structures, tunable functionalities, and exceptional stability. A key determinant of their separation performance lies in the chemical nature of the organic linkers used in their synthesis. This guide provides a comparative analysis of COF performance based on different linkers, supported by experimental data, detailed protocols, and visualizations to elucidate the structure-property relationships that govern their gas separation capabilities.

The rational design of COF-based membranes hinges on understanding how the molecular-level characteristics of the linkers translate to macroscopic separation properties. Factors such as linker length, geometry, and functionalization directly influence the pore size, pore chemistry, and overall structural stability of the COF, thereby dictating its permeability and selectivity for different gas molecules.[1][2]

Comparative Gas Separation Performance of COFs with Different Linkers

The following table summarizes the gas separation performance of various COFs, categorized by the type of linker employed in their synthesis. This data, compiled from multiple studies, highlights the significant impact of linker chemistry on both gas permeability and selectivity.

COF NameLinker(s)Gas PairPermeability (Barrer)SelectivityReference
COF-TFBPa-CF3TFBPa (Trifluoromethyl-functionalized)CO2/N2>9000>25[1]
COF-LZU1–ACOF-1Imine and Azine linkersH2/CO2-26.7[3]
COF-LZU1–ACOF-1Imine and Azine linkersH2/N2-88.7[3]
COF-LZU1–ACOF-1Imine and Azine linkersH2/CH4-105.0[3]
CAU-10-PDC-H (7:3)Mixed-linker: PDC and BDCCO2/CH41111.174.2[4][5]
TpPa-SO3H-DETASulfonic acid functionalized linkerCO2/N22347 (GPU)191[6]
ND-COF-1Norbornane-based diamine linkerCO2/N2HighHigh[7]
ND-COF-2Norbornane-based diamine linkerCH4/N2-More selective than ND-COF-1[7]

Note: Permeability values are reported in Barrer (1 Barrer = 10^-10 cm^3 (STP) cm cm^-2 s^-1 cmHg^-1) or GPU (1 GPU = 10^-6 cm^3 (STP) cm^-2 s^-1 cmHg^-1). The selection of linkers with specific functional groups, such as the trifluoromethyl groups in COF-TFBPa-CF3, can significantly enhance CO2 permeability.[1] Similarly, the use of mixed-linker strategies, as seen in CAU-10-PDC-H, allows for fine-tuning of pore dimensions to optimize both selectivity and permeability.[4][5] The incorporation of ionic functional groups, as in TpPa-SO3H-DETA, can lead to exceptionally high selectivity for CO2.[6]

The Role of Linker Functionalization

The functionalization of organic linkers is a powerful tool for tailoring the gas separation properties of COFs. The introduction of specific chemical moieties can alter the surface chemistry of the pores, leading to enhanced interactions with certain gas molecules.

For instance, the presence of polar functional groups like hydroxyl (-OH), amine (-NH2), and sulfonic acid (-SO3H) can increase the affinity of the COF for polar gases such as CO2, thereby improving selectivity.[6][8][9] Conversely, non-polar functional groups can be utilized to create hydrophobic pore environments, which can be advantageous for the separation of non-polar gases like methane. The strategic placement of functional groups can also influence the stability of the framework, preventing degradation in the presence of acidic gases.[8][10]

Experimental Protocols

The successful synthesis of high-performance COF membranes for gas separation requires meticulous control over the experimental conditions. Below are generalized methodologies for key experimental steps.

Synthesis of COF Powders

A common method for synthesizing COF powders is the solvothermal method.[11]

  • Monomer Dissolution: The organic linkers (e.g., diamines, trialdehydes) are dissolved in a suitable solvent or a mixture of solvents (e.g., mesitylene, dioxane).

  • Catalyst Addition: An acid catalyst (e.g., acetic acid) is often added to facilitate the condensation reaction.

  • Reaction: The reaction mixture is sealed in a pressure tube or a similar vessel and heated to a specific temperature (typically between 80°C and 120°C) for a period ranging from several hours to a few days.

  • Isolation and Purification: The resulting solid powder is isolated by filtration, washed extensively with various organic solvents to remove unreacted monomers and catalyst, and then dried under vacuum.

Fabrication of COF Membranes

Several techniques are employed to fabricate continuous COF membranes on porous supports.[11][12]

  • Interfacial Polymerization: This method involves the reaction of two reactive monomers at the interface of two immiscible liquids or at a gas-solid interface.[11] This technique allows for the formation of thin, continuous COF films.

  • Solution Casting: A solution or dispersion of pre-synthesized COF powder or nanosheets is cast onto a porous support, followed by solvent evaporation to form a membrane.

  • Layer-by-Layer (LBL) Assembly: This technique involves the sequential deposition of COF nanosheets or monomers onto a substrate to build up a multi-layered membrane.

Gas Separation Performance Testing

The gas separation performance of COF membranes is typically evaluated using a custom-built gas permeation apparatus.

  • Membrane Mounting: The COF membrane is sealed in a permeation cell, separating the feed and permeate sides.

  • Gas Feed: A single gas or a gas mixture is introduced to the feed side of the membrane at a controlled pressure.

  • Permeate Analysis: The composition of the permeate gas on the other side of the membrane is analyzed using techniques such as gas chromatography (GC).

  • Calculation of Permeability and Selectivity: The permeability of each gas is calculated from the permeate flow rate, membrane area, and the partial pressure difference across the membrane. The selectivity is determined by the ratio of the permeabilities of the two gases.[6]

Visualizing the Impact of Linkers

The following diagrams illustrate the conceptual relationships between linker properties, COF structure, and gas separation performance.

Linker_Influence_on_COF_Properties cluster_Linker Linker Properties cluster_COF COF Properties cluster_Performance Gas Separation Performance Linker_Length Linker Length Pore_Size Pore Size Linker_Length->Pore_Size Linker_Geometry Linker Geometry Linker_Geometry->Pore_Size Linker_Functionality Functional Groups Pore_Chemistry Pore Chemistry Linker_Functionality->Pore_Chemistry Stability Structural Stability Linker_Functionality->Stability Permeability Permeability Pore_Size->Permeability Selectivity Selectivity Pore_Size->Selectivity Pore_Chemistry->Selectivity Stability->Permeability Stability->Selectivity

Caption: Influence of linker properties on COF characteristics and gas separation performance.

Experimental_Workflow Start COF Design (Linker Selection) Synthesis COF Powder Synthesis Start->Synthesis Fabrication Membrane Fabrication Synthesis->Fabrication Characterization Structural & Chemical Characterization Fabrication->Characterization Testing Gas Separation Performance Testing Characterization->Testing Analysis Data Analysis & Comparison Testing->Analysis

Caption: A typical experimental workflow for developing and evaluating COF-based gas separation membranes.

References

A Comparative Benchmark of Tris(4-formylphenyl)amine-Based Photocatalytic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and robust photocatalysts is a cornerstone of advancements in sustainable chemistry, environmental remediation, and organic synthesis. Among the promising candidates, covalent organic frameworks (COFs) derived from Tris(4-formylphenyl)amine (TFPA) have garnered significant attention. Their inherent porosity, tunable electronic properties, and high stability make them ideal platforms for harnessing light energy to drive chemical transformations. This guide provides an objective comparison of the photocatalytic performance of TFPA-based frameworks against other notable photocatalysts, supported by experimental data and detailed protocols.

Performance Benchmark: Quantitative Data Summary

The photocatalytic efficacy of TFPA-based COFs is demonstrated across various applications, including hydrogen evolution, CO2 reduction, and the degradation of organic pollutants. The following tables summarize key performance metrics from recent studies, offering a comparative overview.

Table 1: Photocatalytic Hydrogen Evolution

PhotocatalystSacrificial AgentCo-catalystH₂ Evolution Rate (μmol g⁻¹ h⁻¹)Apparent Quantum Yield (AQY)Light SourceReference
N₂-COF (Azine-linked) Triethanolamine (TEOA)Cobaloxime782-AM 1.5[1][2]
N₃-COF (Azine-linked) Triethanolamine (TEOA)Platinum (Pt)1703-Visible Light[1]
COF-42 Triethanolamine (TEOA)Cobaloxime--Visible Light[1]
TPCBP B-COF (Viologen-based) Triethanolamine (TEOA)None (Metal-free)102979.69% @ 470 nmVisible Light[3]
TpBD-COF/NiS Triethanolamine (TEOA)Nickel Sulfide (NiS)3840-Visible Light (>420 nm)[4]
TpPpm (β-ketoamine) --33800--[5]

Table 2: Photocatalytic Degradation of Organic Pollutants

PhotocatalystPollutantDegradation Efficiency (%)Time (min)Light SourceReference
TPCN Composite (TFPA-based polyimide/g-C₃N₄) Rhodamine B9940Visible Light[6]
sp²-CTF₇₂ Methylene Blue99.830Visible Light[7]
TiO₂/COF S-scheme heterostructure ----[8]
Am-COF-Cu ---Visible Light[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of photocatalytic experiments. Below are synthesized protocols for the synthesis of TFPA-based COFs and the evaluation of their photocatalytic activity.

Synthesis of this compound-Based COFs

A common method for synthesizing these COFs is through a solvothermal Schiff base condensation reaction.[10]

Materials:

  • This compound (TFPA)

  • Amine linker monomer (e.g., 1,3,5-Tris(4-aminophenyl)benzene (TAPB))

  • Solvent mixture (e.g., mesitylene (B46885) and dioxane)

  • Aqueous acetic acid (catalyst)

Procedure:

  • The monomers, TFPA and the amine linker, are dissolved in the solvent mixture in a Pyrex tube.

  • Aqueous acetic acid is added as a catalyst.

  • The tube is flash-frozen in liquid nitrogen and degassed via a freeze-pump-thaw cycle (repeated three times).

  • The tube is sealed under vacuum and heated at a specific temperature (e.g., 120 °C) for several days (e.g., 3 days).

  • After cooling to room temperature, the resulting solid precipitate is collected by filtration.

  • The collected solid is washed extensively with anhydrous acetone (B3395972) and then dried under vacuum to yield the purified COF.

A more practical and efficient synthesis for the key building block, this compound, involves a two-flask process starting from triphenylamine, which has been shown to produce higher yields than the direct one-flask threefold Vilsmeier-Haack formylation.[11]

Photocatalytic Activity Evaluation

1. Hydrogen Evolution:

  • A known amount of the COF photocatalyst (e.g., 5 mg) is suspended in a solvent mixture (e.g., 10 mL of 4:1 acetonitrile/water).[1][2]

  • A sacrificial electron donor (e.g., triethanolamine, TEOA, 0.075 M) and a co-catalyst (e.g., cobaloxime, 0.1 mM, or platinum) are added to the suspension.[1][2]

  • The suspension is purged with an inert gas (e.g., argon) to remove air.

  • The reaction vessel is sealed and irradiated with a light source (e.g., AM 1.5 solar simulator or a visible light lamp).

  • The amount of hydrogen gas produced is quantified using a gas chromatograph equipped with a thermal conductivity detector.

2. Degradation of Organic Pollutants:

  • A specific concentration of the COF photocatalyst is dispersed in an aqueous solution of the target organic pollutant (e.g., rhodamine B).[6]

  • The suspension is stirred in the dark for a period to reach adsorption-desorption equilibrium.

  • The mixture is then exposed to a light source (e.g., a 300W Xenon lamp with a UV cut-off filter).

  • Aliquots of the suspension are collected at regular intervals and centrifuged to remove the photocatalyst.

  • The concentration of the organic pollutant in the supernatant is determined using a UV-Vis spectrophotometer by measuring the absorbance at its characteristic maximum wavelength.

Mechanistic Insights and Visualizations

The photocatalytic activity of TFPA-based frameworks is initiated by the absorption of light, leading to the generation of electron-hole pairs (excitons).[12] These charge carriers then migrate to the surface of the COF and participate in redox reactions with adsorbed molecules, such as water and organic pollutants. The presence of electron-donating amine groups in the framework facilitates charge separation and enhances the photocatalytic efficiency.

In the case of organic pollutant degradation, the photogenerated electrons and holes react with water and oxygen to produce reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). These highly reactive species are responsible for the oxidative decomposition of the pollutant molecules.[7]

Below are diagrams illustrating the experimental workflow for photocatalyst synthesis and the general mechanism of photocatalytic degradation.

experimental_workflow cluster_synthesis COF Synthesis cluster_photocatalysis Photocatalytic Testing monomers Monomers (TFPA + Amine Linker) dissolution Dissolution in Solvent Mixture monomers->dissolution catalyst Catalyst Addition (Acetic Acid) dissolution->catalyst reaction Solvothermal Reaction catalyst->reaction purification Filtration & Washing reaction->purification cof_product Purified COF purification->cof_product dispersion COF Dispersion in Solution cof_product->dispersion additives Additives (Sacrificial Agent/ Pollutant) dispersion->additives irradiation Light Irradiation additives->irradiation analysis Product Analysis (GC/UV-Vis) irradiation->analysis results Performance Data analysis->results

Caption: Experimental workflow for COF synthesis and photocatalytic testing.

photocatalysis_mechanism cluster_cof TFPA-COF vb Valence Band (VB) cb Conduction Band (CB) vb->cb e⁻ exciton e⁻-h⁺ pair h2o H₂O vb->h2o h⁺ o2 O₂ cb->o2 e⁻ light Light (hν) light->vb Excitation oh_radical •OH h2o->oh_radical o2_radical •O₂⁻ o2->o2_radical pollutant Organic Pollutant degradation_products Degradation Products (CO₂, H₂O, etc.) pollutant->degradation_products Oxidation oh_radical->pollutant o2_radical->pollutant

Caption: General mechanism of photocatalytic degradation of organic pollutants.

References

A Comparative Guide to Tris(4-formylphenyl)amine and Terephthalaldehyde in MOF Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of organic linkers is a critical determinant in the synthesis of Metal-Organic Frameworks (MOFs), governing the resultant framework's topology, porosity, and functional properties. This guide provides a detailed comparison of two aldehyde-functionalized linkers: the tripodal Tris(4-formylphenyl)amine and the linear terephthalaldehyde (B141574), in the context of MOF synthesis. While terephthalaldehyde is a well-established building block in numerous MOFs, the application of this compound in this field is less documented, with more prevalence in Covalent Organic Framework (COF) synthesis. This comparison, therefore, draws upon existing data for terephthalaldehyde-based MOFs and makes informed projections for MOFs derived from this compound based on its structural characteristics and the behavior of analogous tripodal linkers.

Structural and Functional Comparison of Linkers

This compound and terephthalaldehyde present fundamentally different geometries and functionalities, which are expected to impart distinct structural and chemical properties to the resulting MOFs.

  • Terephthalaldehyde is a linear, bifunctional linker that tends to form one-dimensional chains or connect metal nodes in a linear fashion. This often results in two-dimensional (2D) or three-dimensional (3D) frameworks with well-defined, regular pore structures. Its carboxylic acid analogue, terephthalic acid, is a prolific linker in MOF chemistry, forming iconic structures such as the MIL and MOF series.

  • This compound is a C3-symmetric, trifunctional linker. Its tripodal nature is conducive to the formation of highly connected and complex 3D networks. The central amine group can also introduce additional functionality and basicity into the MOF structure, potentially enhancing its performance in applications such as CO2 capture and catalysis.[1] While specific examples of MOFs synthesized solely with this compound are not prevalent in the reviewed literature, related tripodal amine-based linkers have been successfully employed in MOF synthesis, suggesting its potential.[2][3]

Performance Data of Resulting MOFs

The following table summarizes key performance metrics for MOFs synthesized using terephthalaldehyde (or its close analog, terephthalic acid). Due to the limited literature on MOFs synthesized from this compound, the corresponding data is largely based on theoretical expectations derived from its structure and data from analogous tripodal linkers.

Performance MetricMOFs from Terephthalaldehyde/Terephthalic AcidMOFs from this compound (Expected)
Brunauer-Emmett-Teller (BET) Surface Area Ranging from moderate to high (e.g., MOF-235: ~295 m²/g, MIL-101(Fe): >2400 m²/g)Potentially high, due to the formation of 3D porous networks.
Porosity Typically microporous or mesoporous with regular pore structures.Likely to exhibit hierarchical porosity with both micropores and mesopores due to the larger and more complex linker structure.
Thermal Stability Generally high, with decomposition temperatures often exceeding 300°C.Expected to be high, potentially enhanced by the highly cross-linked network.
Chemical Stability Varies depending on the metal node and coordination environment.The central amine functionality may influence stability in acidic or basic media.
Crystallinity Typically high, with well-defined diffraction patterns.May be more challenging to achieve high crystallinity due to the increased structural complexity.
Yield Generally good, with established and optimized synthesis protocols.Potentially lower or require more rigorous optimization of synthesis conditions.

Experimental Protocols

Detailed methodologies for the synthesis of MOFs using these linkers are provided below. The protocol for this compound is a proposed method based on general solvothermal synthesis techniques and protocols for analogous linkers.

Protocol 1: Solvothermal Synthesis of an Iron-Terephthalate MOF (Adapted from MOF-235 Synthesis)

Materials:

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Terephthalic acid (H₂BDC) - Note: Terephthalaldehyde can be used in similar Schiff-base condensation reactions with an appropriate amine co-linker.

  • N,N-Dimethylformamide (DMF)

  • Ethanol (B145695)

Procedure:

  • Dissolve terephthalic acid (1.23 mmol) in 30 mL of DMF in a 100 mL Teflon-lined stainless-steel autoclave.

  • Add Iron(III) chloride hexahydrate (0.738 mmol) to the solution while stirring.

  • Add 30 mL of ethanol to the mixture.

  • Seal the autoclave tightly and place it in a convection oven at 80°C for 24 hours.

  • After cooling to room temperature, filter the resulting solid product.

  • Wash the product with a 1:1 mixture of DMF and ethanol, followed by pure ethanol.

  • Dry the purified MOF powder under vacuum.

Protocol 2: Proposed Solvothermal Synthesis of a MOF using this compound

Materials:

  • This compound

  • A suitable metal salt (e.g., Zinc nitrate (B79036) hexahydrate, Copper(II) nitrate trihydrate)

  • An appropriate amine co-linker for Schiff base condensation (e.g., 1,4-diaminobenzene)

  • N,N-Dimethylformamide (DMF) or other high-boiling polar solvent

  • A modulator (e.g., acetic acid)

Procedure:

  • In a Pyrex tube, dissolve this compound and the amine co-linker in a suitable molar ratio (e.g., 2:3) in a solvent mixture such as DMF and ethanol.

  • In a separate vial, dissolve the metal salt in DMF.

  • Combine the two solutions in the Pyrex tube.

  • Add a few drops of a modulator, like acetic acid, to catalyze the reaction.

  • Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Subject the Pyrex tube to three freeze-pump-thaw cycles to degas the mixture.

  • Seal the tube under vacuum and heat it in an oven at a temperature between 100-150°C for 2-3 days.

  • After cooling to room temperature, collect the solid product by filtration.

  • Wash the product sequentially with fresh solvent (e.g., DMF, acetone).

  • Purify the product by Soxhlet extraction with a volatile solvent like ethanol or chloroform.

  • Dry the purified MOF powder under vacuum at an elevated temperature (e.g., 150°C) overnight.

Visualizing the Synthesis and Structural Logic

The following diagrams, generated using Graphviz, illustrate the structural differences between the linkers and the general workflow for MOF synthesis.

G cluster_0 Linker Structures cluster_1 Resulting MOF Geometry This compound This compound Tripodal Linker Tripodal Linker This compound->Tripodal Linker Terephthalaldehyde Terephthalaldehyde Linear Linker Linear Linker Terephthalaldehyde->Linear Linker 3D Network 3D Network Tripodal Linker->3D Network Forms 1D/2D/3D Frameworks 1D/2D/3D Frameworks Linear Linker->1D/2D/3D Frameworks Forms

Caption: Structural comparison of linkers.

G Organic Linker Organic Linker Reaction Mixture Reaction Mixture Organic Linker->Reaction Mixture Metal Salt Metal Salt Metal Salt->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Solvothermal Synthesis Solvothermal Synthesis Reaction Mixture->Solvothermal Synthesis MOF Crystals MOF Crystals Solvothermal Synthesis->MOF Crystals Washing & Activation Washing & Activation MOF Crystals->Washing & Activation Porous MOF Material Porous MOF Material Washing & Activation->Porous MOF Material

Caption: General MOF synthesis workflow.

Conclusion

Researchers and drug development professionals should consider terephthalaldehyde-based MOFs for applications requiring well-defined, robust porous materials with established synthetic routes. For those seeking to explore novel topologies, hierarchical pore structures, and enhanced functionalities, this compound presents an exciting, albeit less explored, avenue for innovation in MOF design and synthesis. Further experimental investigation into MOFs derived from this compound is warranted to fully elucidate their properties and potential applications.

References

A Comparative Guide to the Porosity of Covalent Organic Frameworks Synthesized with Tris(4-formylphenyl)amine and a Benzenoid Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Covalent Organic Frameworks (COFs) is crucial for applications ranging from drug delivery to catalysis. The choice of building blocks, particularly the aldehyde linker, significantly influences the resulting framework's porosity. This guide provides an objective comparison of the porosity of a COF synthesized with the nitrogen-containing linker, Tris(4-formylphenyl)amine (TFPA), against a well-established benzenoid analogue, 1,3,5-triformylbenzene (TFB), when reacted with the same amine linker, p-phenylenediamine (B122844) (PDA).

This comparison aims to elucidate the impact of the central aromatic core of the aldehyde linker on the Brunauer–Emmett–Teller (BET) surface area, pore volume, and pore size of the resulting imine-linked COFs. The data presented is based on reported experimental findings to assist researchers in selecting appropriate building blocks for the synthesis of COFs with desired porous properties.

Performance Comparison of COFs

The porosity of COFs is a critical determinant of their performance in various applications. The following table summarizes the key porosity parameters for a COF synthesized from this compound and p-phenylenediamine (TFPA-PDA COF) and one synthesized from 1,3,5-triformylbenzene and p-phenylenediamine (COF-LZU1).

Covalent Organic FrameworkAldehyde LinkerAmine LinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (nm)
TFPA-PDA COF This compound (TFPA)p-Phenylenediamine (PDA)316[1]Not ReportedNot Reported
COF-LZU1 1,3,5-Triformylbenzene (TFB)p-Phenylenediamine (PDA)1360[2]Not Reported~1.2[2]

Note: The complete porosity data for the TFPA-PDA COF, including pore volume and pore size, was not available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis and characterization of COFs. Below are the generalized solvothermal synthesis methods for imine-linked COFs and the procedure for BET analysis.

General Solvothermal Synthesis of Imine-Linked COFs

This protocol is a generalized procedure for the synthesis of crystalline imine-linked COFs. Specific modifications may be required based on the specific monomers used.

Materials:

  • Aldehyde monomer (e.g., this compound or 1,3,5-triformylbenzene)

  • Amine monomer (e.g., p-phenylenediamine)

  • Solvent mixture (e.g., 1,4-dioxane/mesitylene (1:1, v/v))

  • Catalyst (e.g., 6 M aqueous acetic acid)

Procedure:

  • In a glass ampoule, the aldehyde monomer and the amine monomer are mixed in a suitable solvent mixture.

  • The mixture is sonicated to ensure homogeneity.

  • The catalyst is added to the suspension.

  • The ampoule is degassed through several freeze-pump-thaw cycles and then flame-sealed under vacuum.

  • The sealed ampoule is heated in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 3 days).

  • After cooling to room temperature, the precipitated solid is collected by filtration.

  • The crude product is washed thoroughly with an appropriate solvent (e.g., anhydrous acetone) to remove unreacted monomers and soluble oligomers.

  • The purified COF powder is then activated by heating under vacuum to remove any trapped solvent molecules within the pores.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

BET analysis is a standard technique for determining the specific surface area and porosity of materials.

Procedure:

  • Degassing: A known weight of the COF sample is placed in a sample tube and degassed under vacuum at an elevated temperature (e.g., 150 °C) for several hours to remove any adsorbed moisture and solvent.

  • Analysis: The degassed sample is then transferred to the analysis port of a surface area and porosimetry analyzer.

  • Adsorption Isotherm: The sample is cooled to liquid nitrogen temperature (77 K), and nitrogen gas is introduced into the sample tube in controlled increments. The amount of adsorbed gas at each pressure point is measured, generating a nitrogen adsorption isotherm.

  • Data Analysis: The BET equation is applied to the linear portion of the adsorption isotherm (typically in the relative pressure P/P₀ range of 0.05 to 0.35) to calculate the monolayer capacity and subsequently the specific surface area.

  • Pore Size Distribution: The pore size distribution and pore volume are typically determined from the desorption branch of the isotherm using methods such as the Barrett-Joyner-Halenda (BJH) analysis or Density Functional Theory (DFT).

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow from the selection of building blocks to the final validation of porosity using BET analysis.

COF_Synthesis_and_Analysis_Workflow cluster_synthesis COF Synthesis cluster_analysis Porosity Validation Monomers Aldehyde & Amine Monomers (e.g., TFPA + PDA) Solvothermal Solvothermal Reaction (Solvent, Catalyst, Heat) Monomers->Solvothermal Purification Purification & Activation (Washing, Drying) Solvothermal->Purification COF_Product Synthesized COF Powder Purification->COF_Product Yields Degassing Degassing COF_Product->Degassing Sample for Analysis BET_Measurement N2 Adsorption/Desorption (77 K) Degassing->BET_Measurement Data_Analysis Data Analysis (BET, BJH/DFT) BET_Measurement->Data_Analysis Porosity_Data Porosity Data (Surface Area, Pore Volume, Pore Size) Data_Analysis->Porosity_Data

Caption: Workflow for COF synthesis and porosity validation.

References

Performance Showdown: A Comparative Guide to Schiff Base Ligands Derived from Tris(4-formylphenyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in materials science, catalysis, and drug development, the quest for novel ligands with superior performance is perpetual. Tris(4-formylphenyl)amine, a tripodal aldehyde, serves as a versatile platform for synthesizing a diverse array of Schiff base ligands. These ligands, characterized by the presence of an imine (-C=N-) group, have garnered significant attention for their applications in metal ion sensing, catalysis, and as antimicrobial agents. This guide provides a comparative analysis of the performance of various Schiff base ligands derived from this compound, supported by experimental data and detailed protocols.

This comparative analysis focuses on the performance of a series of tripodal Schiff base ligands synthesized from this compound and various primary amines. The differing functionalities of the primary amines allow for a systematic investigation into how structural modifications impact the ligands' antimicrobial efficacy.

Comparative Analysis of Antimicrobial Activity

The antimicrobial properties of Schiff base ligands are of significant interest in the development of new therapeutic agents. A comparative study of Schiff bases derived from this compound and different primary amines reveals that the nature of the substituent on the primary amine plays a crucial role in their biological activity.

The following table summarizes the antimicrobial activity, specifically the zone of inhibition, of various Schiff base ligands against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as a fungal strain (Aspergillus niger).[1]

Ligand IDPrimary Amine Used in SynthesisZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. A. niger
Ligand AAnilineWeakWeak-
Ligand Bp-Toluidine-Weak-
Ligand Cp-Anisidine--High
Ligand F2-AminophenolHigh--
Ligand J4-Fluoroaniline-High-
Ligand K4-ChloroanilineHigh-High
Ligand L4-Bromoaniline-High-

Note: "-" indicates data not reported or activity was not significant in the referenced study.[1]

From the data, it is evident that Schiff bases with halogen substituents (Ligands J, K, and L) exhibit significant activity against S. aureus.[1] Ligands containing hydroxyl (Ligand F) and chloro (Ligand K) groups show the highest potential against E. coli.[1] Interestingly, the presence of a methoxy (B1213986) group (Ligand C) or a chloro group (Ligand K) leads to high antifungal activity against A. niger.[1] This suggests that electron-withdrawing groups and groups capable of hydrogen bonding enhance the antimicrobial properties of these Schiff base ligands.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the synthesis of the Schiff base ligands and the protocol for antimicrobial screening.

Synthesis of Schiff Base Ligands from this compound

The synthesis of Schiff base ligands from this compound is typically achieved through a condensation reaction with a primary amine.[1]

Materials:

  • This compound

  • Various primary amines (e.g., aniline, p-toluidine, 2-aminophenol, etc.)

  • Ethyl alcohol

  • Glacial acetic acid

Procedure:

  • Dissolve this compound in ethyl alcohol.

  • In a separate flask, dissolve the respective primary amine in ethyl alcohol.

  • Mix the two solutions and add a few drops of glacial acetic acid to catalyze the reaction.[1]

  • Reflux the mixture for a specified period.

  • The resulting Schiff base product can be isolated by filtration and purified by recrystallization.

A more environmentally friendly approach, microwave irradiation, has also been shown to be an effective method for synthesizing these Schiff bases, often resulting in higher yields and shorter reaction times.[1]

Antimicrobial Activity Screening

The antimicrobial activity of the synthesized Schiff base ligands can be evaluated using the agar (B569324) well diffusion method.[2]

Materials:

  • Synthesized Schiff base ligands

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Fungal strain (e.g., A. niger)

  • Nutrient agar medium

  • Sterile petri dishes

  • Standard antibiotic (e.g., Ciprofloxacin)[2]

Procedure:

  • Prepare a nutrient agar medium and pour it into sterile petri dishes.

  • Once the agar solidifies, inoculate the plates with the respective microbial cultures.

  • Create wells in the agar using a sterile borer.[2]

  • Add a solution of the Schiff base ligand (at a known concentration) to the wells.

  • A standard antibiotic is used as a positive control, and the solvent (e.g., DMSO) as a negative control.

  • Incubate the plates at 37°C for 24 hours for bacteria and at an appropriate temperature for fungi.

  • Measure the diameter of the zone of inhibition around each well in millimeters.[2]

Visualizing the Synthesis and Comparison Workflow

To better understand the experimental and logical flow of this comparative study, the following diagrams are provided.

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product T4FPA This compound Condensation Condensation Reaction (Ethanol, Acetic Acid) T4FPA->Condensation PA Primary Amines (e.g., Aniline, 2-Aminophenol) PA->Condensation SBL Schiff Base Ligands Condensation->SBL

Caption: General synthesis workflow for Schiff base ligands.

Antimicrobial_Comparison cluster_ligands Synthesized Schiff Base Ligands cluster_tests Antimicrobial Testing cluster_results Performance Results L_A Ligand A E_coli E. coli L_A->E_coli Test S_aureus S. aureus L_A->S_aureus Test L_F Ligand F L_F->E_coli Test L_K Ligand K L_K->E_coli Test A_niger A. niger L_K->A_niger Test R_A Weak Activity E_coli->R_A R_F High vs. E. coli E_coli->R_F R_K High vs. E. coli & A. niger E_coli->R_K S_aureus->R_A A_niger->R_K

Caption: Logical flow of the antimicrobial performance comparison.

References

Structural Validation of Tris(4-formylphenyl)amine-Based COFs: A Comparative Guide to PXRD Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural validation of Covalent Organic Frameworks (COFs) derived from Tris(4-formylphenyl)amine (TFPA) using Powder X-ray Diffraction (PXRD), this guide offers a comparative analysis of experimental data, detailed protocols for synthesis and characterization, and a visual workflow for researchers, scientists, and drug development professionals.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities. Those based on the versatile building block this compound (TFPA) have garnered significant interest. The precise structural characterization of these materials is paramount for understanding their properties and applications. Powder X-ray Diffraction (PXRD) stands as a cornerstone technique for elucidating the long-range order and crystallinity of COFs. This guide provides a comparative overview of PXRD data for several TFPA-based COFs, alongside detailed experimental procedures to aid in the synthesis and rigorous structural validation of these promising materials.

Comparative Analysis of PXRD Data for TFPA-Based COFs

The crystallinity and structural integrity of COFs are directly reflected in their PXRD patterns. A comparison of experimental and simulated PXRD data is crucial for confirming the predicted crystal structure. Below is a summary of key diffraction peaks for various TFPA-based and structurally related COFs.

COF DesignationLinker MoleculeExperimental 2θ (°)Simulated 2θ (°)Key ReflectionsReference
t-COF Varies~3.5, ~5.0, ~7.0, ~25.0--[1]
TAPA-TFPA Aerogel 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPA)~3.8, ~5.5, ~7.5, ~26.0--[2]
TAPB-TFPA Aerogel 1,3,5-tris(4-aminophenyl)benzene (TAPB)~3.5, ~5.0, ~7.0, ~25.5--[2]
COF-790 1,1,2,2-tetrakis(4-aminophenyl)ethene (ETTA)1.91, 2.30Matches fjh net(110), (200), (020)[3]
COF-791 1,2,4,5-tetrakis-(4-aminophenyl)benzene (TAPB)1.89--[3]
COF-792 1,2,4,5-tetrakis-(4-aminophenyl)-3′,6′-dimethylbenzene (TAPB-Me)1.89--[3]

Note: The PXRD patterns for t-COF and the aerogels show broad peaks characteristic of nanocrystalline or partially disordered materials. COF-790, -791, and -792, based on a methylated TFPA derivative, exhibit sharper peaks at lower angles, indicative of larger pore structures and high crystallinity.

Experimental Protocols

Reproducibility in COF synthesis and characterization is critical. The following sections provide detailed methodologies for the synthesis of a generic TFPA-based imine COF and the subsequent PXRD analysis.

Synthesis of this compound-Based COFs

This protocol describes a general solvothermal synthesis of an imine-linked COF from this compound and an amine linker.

Materials:

  • This compound (TFPA)

  • Amine linker (e.g., 1,3,5-tris(4-aminophenyl)benzene (TAPB))

  • Solvent mixture (e.g., mesitylene/1,4-dioxane)

  • Aqueous acetic acid (e.g., 6 M)

  • Pyrex tube

Procedure:

  • In a Pyrex tube, add this compound and the chosen amine linker in the desired stoichiometric ratio (commonly 1:1 for C3 + C3 symmetric linkers).

  • Add the solvent mixture to the tube.

  • Add the aqueous acetic acid catalyst to the mixture.

  • The tube is then flash-frozen in liquid nitrogen, evacuated to a pressure of ~150 mTorr, and flame-sealed.

  • The sealed tube is heated in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 3-7 days).

  • After cooling to room temperature, the precipitated solid is collected by filtration.

  • The collected solid is washed sequentially with anhydrous acetone (B3395972) and anhydrous tetrahydrofuran (B95107) to remove any unreacted monomers and impurities.

  • The purified COF powder is then dried under vacuum at an elevated temperature (e.g., 150 °C) overnight.

Powder X-ray Diffraction (PXRD) Analysis

Accurate PXRD data acquisition is essential for structural validation.

Instrumentation:

  • Powder X-ray diffractometer with Cu Kα radiation (λ = 1.54 Å).

Procedure:

  • A sufficient amount of the dried COF powder is carefully loaded into the sample holder. Ensure a flat and level surface to minimize preferred orientation effects.

  • The sample is mounted onto the diffractometer.

  • PXRD data are collected over a 2θ range of 2° to 40° with a specified step size and scan speed.

  • The resulting diffraction pattern is processed using appropriate software to identify peak positions, intensities, and full width at half maximum (FWHM).

  • For structural confirmation, the experimental PXRD pattern is compared with a simulated pattern generated from a theoretical crystal structure. Pawley or Rietveld refinement can be employed for a more detailed structural analysis.[4][5]

Visualizing the Workflow and Structural Logic

The following diagrams illustrate the key processes and relationships in the structural validation of TFPA-based COFs.

COF_Synthesis_Workflow cluster_synthesis COF Synthesis cluster_characterization Structural Validation Monomers This compound + Amine Linker Reaction Solvothermal Reaction (120°C, 3-7 days) Monomers->Reaction Solvents Solvent System (e.g., Mesitylene/Dioxane) Solvents->Reaction Catalyst Aqueous Acetic Acid Catalyst->Reaction Purification Washing & Drying Reaction->Purification PXRD PXRD Analysis Purification->PXRD Comparison Comparison & Refinement PXRD->Comparison Simulation Simulated PXRD Simulation->Comparison Structure Validated COF Structure Comparison->Structure

Caption: Workflow for the synthesis and structural validation of TFPA-based COFs.

PXRD_Analysis_Logic cluster_comparison Data Comparison Experimental_PXRD Experimental PXRD Pattern Peak_Position Peak Position (2θ) Experimental_PXRD->Peak_Position Peak_Intensity Peak Intensity Experimental_PXRD->Peak_Intensity Peak_Shape Peak Shape (FWHM) Experimental_PXRD->Peak_Shape Simulated_PXRD Simulated PXRD Pattern (from theoretical model) Simulated_PXRD->Peak_Position Simulated_PXRD->Peak_Intensity Simulated_PXRD->Peak_Shape Validation Structural Validation Peak_Position->Validation Peak_Intensity->Validation Peak_Shape->Validation Refinement Structure Refinement (Pawley/Rietveld) Validation->Refinement

Caption: Logical flow for the analysis and validation of PXRD data for COFs.

References

Assessing the Water Stability of MOFs with Amine-Based Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of Metal-Organic Frameworks (MOFs) in aqueous environments is a critical parameter influencing their practical application. This guide provides a comparative assessment of the water stability of MOFs synthesized with ligands analogous to Tris(4-formylphenyl)amine, focusing on the robust class of zirconium-based MOFs with in situ formed imine linkages.

The inherent modularity of MOFs allows for the tuning of their chemical and physical properties. However, the coordination bonds that form the framework can be susceptible to hydrolysis, leading to a loss of crystallinity and porosity. The use of high-oxidation-state metals, such as Zr(IV), is a well-established strategy to enhance the strength of these metal-ligand bonds and, consequently, the water stability of the resulting MOF. When amine-containing ligands like this compound are employed, they often participate in condensation reactions with aldehydes to form imine linkages within the MOF structure. The stability of these imine bonds is therefore crucial to the overall framework integrity in the presence of water.

Comparative Analysis of Water Stability

While direct synthesis of MOFs with the intact this compound ligand is not widely reported, a closely related and highly relevant analogue involves the in situ formation of imine-based linkers during the synthesis of zirconium MOFs. A notable example is the reaction of ZrCl4 with an aldehyde source (e.g., 4-formylbenzoic acid) and an amine source (e.g., 4-aminobenzoic acid) to form a Zr-MOF isoreticular to the highly stable UiO-66.[1][2] The stability of these imine-containing Zr-MOFs can be compared to other benchmark water-stable MOFs.

PropertyImine-Linked Zr-MOF (UiO-66 analogue)UiO-67HKUST-1
Metal Node Zr₆O₄(OH)₄Zr₆O₄(OH)₄Cu₂ paddlewheel
Linker Imine-functionalized dicarboxylateBiphenyl-4,4'-dicarboxylateBenzene-1,3,5-tricarboxylate
Water Stability HighModerate to HighLow
Porosity Retention (after water exposure) HighPartial degradation observedSignificant loss of porosity
Crystallinity Retention (after water exposure) MaintainedPartial loss of crystallinityComplete loss of crystallinity

Experimental Protocols for Water Stability Assessment

A standardized and reproducible experimental protocol is essential for accurately evaluating and comparing the hydrolytic stability of MOFs.[3]

Sample Preparation and Initial Characterization:
  • Activate the as-synthesized MOF sample by solvent exchange and heating under vacuum to remove guest molecules from the pores.

  • Characterize the activated sample using Powder X-Ray Diffraction (PXRD) to confirm its initial crystallinity and phase purity.

  • Measure the N₂ adsorption-desorption isotherm at 77 K to determine the initial Brunauer-Emmett-Teller (BET) surface area and pore volume.

Water Exposure:
  • Immerse a known quantity of the activated MOF in deionized water at room temperature for a specified period (e.g., 24 hours, 7 days).

  • Alternatively, expose the sample to a high-humidity environment (e.g., 90% relative humidity) at a controlled temperature.

Post-Exposure Characterization:
  • After the exposure period, filter the MOF sample and dry it under vacuum.

  • Re-characterize the sample using PXRD to assess any changes in crystallinity. A significant decrease in peak intensity or the appearance of new peaks indicates framework degradation.

  • Measure the N₂ adsorption-desorption isotherm again to quantify the retention of surface area and pore volume. A substantial decrease is indicative of framework collapse.

Visualizing the Assessment Workflow

The logical flow of the water stability assessment can be visualized as follows:

G cluster_pre Initial Characterization cluster_exposure Water Stability Test cluster_post Post-Exposure Analysis cluster_conclusion Conclusion A As-Synthesized MOF B Activation A->B C Initial PXRD B->C D Initial N2 Adsorption (BET) B->D E Water Immersion / High Humidity Exposure B->E I Assess Stability: Compare Pre & Post Data C->I D->I F Drying E->F G Post-Exposure PXRD F->G H Post-Exposure N2 Adsorption (BET) F->H G->I H->I

Caption: Workflow for assessing MOF water stability.

Factors Influencing the Water Stability of Amine-Functionalized MOFs

The stability of MOFs containing amine functionalities, such as those derived from this compound, is governed by several key factors:

  • Strength of the Metal-Ligand Bond: As demonstrated by Zr-MOFs, the use of highly charged metal cations (e.g., Zr⁴⁺, Cr³⁺, Al³⁺) forms strong coordination bonds that are more resistant to hydrolysis.

  • Stability of the Organic Linker: For MOFs with imine linkages, the reversibility of the imine bond formation can be a pathway for degradation in water. However, incorporating the imine bond within a robust framework like a Zr-MOF can enhance its stability.

  • Hydrophobicity of the Framework: The introduction of hydrophobic functional groups into the MOF structure can repel water molecules, thereby protecting the coordination bonds from hydrolytic attack.[4]

  • Structural Integrity and Interpenetration: A highly interconnected and rigid framework can better resist structural changes upon interaction with water. Interpenetrated frameworks can also exhibit enhanced stability.[5][6]

Signaling Pathway for MOF Degradation in Water

The degradation of a MOF in an aqueous environment can be conceptualized as a signaling pathway where the presence of water initiates a cascade of events leading to the loss of framework integrity.

G water Water Molecules hydrolysis Hydrolysis water->hydrolysis metal_node Metal-Ligand Coordination Bond metal_node->hydrolysis bond_cleavage Coordination Bond Cleavage hydrolysis->bond_cleavage framework_collapse Framework Collapse bond_cleavage->framework_collapse loss_crystallinity Loss of Crystallinity framework_collapse->loss_crystallinity loss_porosity Loss of Porosity framework_collapse->loss_porosity

Caption: MOF degradation pathway in water.

References

A Comparative Analysis of the Thermal Stability of Polymers Derived from Tris(4-formylphenyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the thermal stability of polymers synthesized from Tris(4-formylphenyl)amine, a versatile building block for high-performance polymers. The thermal properties of these polymers are benchmarked against other well-established high-performance polymers, such as aromatic polyimides and poly(benzimidazole)s. This comparison is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the development and application of thermally robust polymers.

The thermal stability of polymeric materials is a critical parameter that dictates their suitability for applications in demanding environments, such as aerospace, electronics, and catalysis. Thermogravimetric analysis (TGA) is the standard method for evaluating thermal stability, providing quantitative data on the decomposition temperature and char yield of a material.

Quantitative Thermal Analysis Data

The thermal stability of polymers is typically characterized by the temperatures at which 5% (Td5%) and 10% (Td10%) weight loss occurs, as well as the percentage of material remaining (char yield) at a high temperature, often in an inert atmosphere. The following table summarizes the key thermal properties for a polyimine derived from this compound and compares it with other high-performance polymers.

Polymer SystemTd5% (°C)Td10% (°C)Char Yield at 800 °C (%) (N2)
Polyimine from this compound ~370[1]-High (~68% at 650°C)[1]
s-BPDA/BAPBBOA Polyimide 584[2]--
s-BPDA/BAPBBI Polyimide 581[2]--
PMDA/ODA Polyimide (DuPont) 505[2]--
s-BPDA/PPD Polyimide (Ube) 560[2]--
Poly(benzimidazole amide imide)s 441-529 (in air)460-541 (in N2)-
Aromatic Polyamides (Adamantane-based) >450--

Note: Data is compiled from various sources and testing conditions may vary.

Experimental Protocols

Detailed methodologies are essential for the reproducible and accurate thermal analysis of polymers.

Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition profile of the polymer samples.

  • Instrumentation: A thermogravimetric analyzer is used for this measurement.

  • Sample Preparation: A small amount of the polymer, typically 5-10 mg, is placed in a sample pan, which is commonly made of platinum or alumina.[3]

  • Analysis Conditions: The sample is heated from ambient temperature to a final temperature, often between 800°C and 1000°C, at a constant heating rate (e.g., 10°C/min or 20°C/min).[3] The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to study thermal decomposition, or in air to assess thermo-oxidative stability.

  • Data Acquisition: The instrument continuously records the weight of the sample as a function of temperature.

  • Data Analysis: The resulting TGA curve (percent weight loss versus temperature) is analyzed to determine key parameters such as the onset of decomposition, the temperature at 5% weight loss (Td5%), and the temperature at 10% weight loss (Td10%). The percentage of residual mass at the end of the experiment is reported as the char yield.

Mandatory Visualization

The following diagrams illustrate the synthesis pathway for a polyimine from this compound and the general workflow for its thermal stability analysis.

Synthesis of Polyimine from this compound TFPA This compound Polyimine Polyimine Network TFPA->Polyimine Diamine Aromatic Diamine Diamine->Polyimine Solvent Solvent (e.g., DMSO) Solvent->Polyimine Workflow for Comparative Thermal Stability Analysis cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis cluster_comparison Data Comparison PolymerA Synthesize Polymer A (from this compound) TGA_A TGA of Polymer A PolymerA->TGA_A PolymerB Synthesize/Obtain Polymer B (Alternative Polymer) TGA_B TGA of Polymer B PolymerB->TGA_B Data Compare Td5%, Td10%, and Char Yield TGA_A->Data TGA_B->Data Conclusion Draw Conclusions on Relative Thermal Stability Data->Conclusion

References

A Comparative Guide to the Hole-Transporting Properties of Tris(4-formylphenyl)amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hole-transporting properties of Tris(4-formylphenyl)amine and its derivatives, which are emerging as significant materials in the fields of organic electronics and photovoltaics. This compound serves as a versatile building block for the synthesis of various hole-transporting materials (HTMs) due to its triphenylamine (B166846) core, which is known for its excellent hole-transporting capabilities. The functionalization of its formyl groups allows for the tuning of its electronic and physical properties.

This guide summarizes key performance data from published studies, details the experimental protocols used to validate these properties, and provides visualizations of the synthetic and characterization workflows.

Performance Comparison of this compound Derivatives

The hole-transporting properties of materials are primarily evaluated based on their hole mobility, ionization potential (related to the highest occupied molecular orbital or HOMO level), and their performance in electronic devices such as organic light-emitting diodes (OLEDs) or perovskite solar cells.

A notable class of derivatives are amorphous trihydrazones synthesized through the condensation reaction of this compound with various hydrazines. These derivatives have been characterized for their thermal and electrochemical properties, with hole drift mobilities found to be in the range of 10⁻⁴ to 10⁻⁶ cm²V⁻¹s⁻¹ at an applied field of 3.6×10⁵ Vcm⁻¹.

While specific comparative data for a wide range of this compound derivatives is still emerging in the literature, the broader class of triphenylamine-based derivatives offers valuable insights. For context, the well-established HTM, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene (Spiro-OMeTAD), often serves as a benchmark.

Table 1: Comparison of Hole-Transporting Properties of Triphenylamine-Based Materials

Material ClassDerivative ExampleHole Mobility (μ) [cm²V⁻¹s⁻¹]HOMO Level [eV]Device Performance MetricReference
This compound-based Trihydrazones N-methyl-N-phenyl hydrazine (B178648) derivative10⁻⁴ - 10⁻⁶Not Reported-
N,N-diphenylhydrazine derivative10⁻⁴ - 10⁻⁶Not Reported-
N-1-naphthyl-N-phenyl-hydrazine derivative10⁻⁴ - 10⁻⁶Not Reported-
N-2-naphthyl-N-phenyl-hydrazine derivative10⁻⁴ - 10⁻⁶Not Reported-
Isomeric Triphenylamine-based Enamines ortho-methoxy substituted> 10⁻³5.33 - 5.69 (solid-state)PCE: 18.4% (Perovskite Solar Cell)
meta-methoxy substituted> 10⁻³5.33 - 5.69 (solid-state)PCE comparable to Spiro-OMeTAD
para-methoxy substituted> 10⁻³5.33 - 5.69 (solid-state)PCE comparable to Spiro-OMeTAD
Benchmark HTM Spiro-OMeTAD~10⁻⁴ - 10⁻⁵~5.1-5.2High efficiency in Perovskite Solar Cells

Note: PCE stands for Power Conversion Efficiency.

Experimental Protocols

The validation of hole-transporting properties of novel materials relies on a set of standardized experimental techniques. Below are detailed methodologies for key experiments.

Synthesis of this compound-based Trihydrazones

A general and efficient method for the synthesis of this compound itself involves a two-flask synthesis from triphenylamine. The derivatives, specifically trihydrazones, are synthesized via a condensation reaction.

Reaction Scheme:

  • Starting Material: this compound

  • Reagents: Various substituted hydrazines (e.g., N-methyl-N-phenyl hydrazine, N,N-diphenylhydrazine)

  • Reaction Type: Condensation reaction (Schiff base formation)

  • General Procedure: this compound is reacted with an excess of the desired hydrazine in a suitable solvent (e.g., ethanol (B145695) or methanol) with an acid catalyst (e.g., acetic acid). The reaction mixture is typically refluxed for several hours. The resulting trihydrazone derivative precipitates upon cooling and can be purified by recrystallization.

TFPA This compound Reaction Condensation Reaction (Reflux) TFPA->Reaction Hydrazine Substituted Hydrazine Hydrazine->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Reaction Product This compound -based Trihydrazone Reaction->Product

Synthesis of Trihydrazone Derivatives.
Hole Mobility Measurement: Space-Charge-Limited Current (SCLC) Method

The SCLC method is a reliable technique to determine the charge carrier mobility in thin films of organic semiconductors. It involves fabricating a "hole-only" device.

Device Structure: Substrate / Anode / Hole-Transport Layer (HTL) / Material Under Test / HTL / Cathode. The energy levels of the anode, cathode, and HTLs are chosen to facilitate the injection of holes while blocking electrons.

Measurement Procedure:

  • A voltage is applied across the device, and the resulting current density (J) is measured.

  • The J-V characteristic of a hole-only device in the SCLC regime is described by the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * μ * (V²/L³) where:

    • ε₀ is the permittivity of free space

    • εᵣ is the relative permittivity of the material

    • μ is the hole mobility

    • V is the applied voltage

    • L is the thickness of the active layer

  • By plotting J vs. V², the mobility (μ) can be extracted from the slope of the linear region.

cluster_device Hole-Only Device Fabrication cluster_measurement SCLC Measurement Anode Anode (e.g., ITO) HTL1 HTL (e.g., PEDOT:PSS) MUT Material Under Test HTL2 HTL Cathode Cathode (e.g., Au) ApplyVoltage Apply Voltage (V) Cathode->ApplyVoltage MeasureCurrent Measure Current Density (J) ApplyVoltage->MeasureCurrent PlotJV Plot J vs. V² MeasureCurrent->PlotJV ExtractMobility Extract Mobility (μ) from slope PlotJV->ExtractMobility

SCLC Hole Mobility Measurement Workflow.
Determination of HOMO Energy Level: Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a material, from which the HOMO and LUMO (Lowest Unoccupied Molecular Orbital) energy levels can be estimated.

Experimental Setup:

  • Working Electrode: A glassy carbon or platinum electrode coated with a thin film of the material.

  • Reference Electrode: Typically a silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE).

  • Counter Electrode: A platinum wire.

  • Electrolyte: A solution of a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆) in an anhydrous solvent (e.g., acetonitrile).

  • Internal Standard: Ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal reference.

Procedure:

  • The potential of the working electrode is swept linearly with time between two set potentials.

  • The resulting current is measured, and a voltammogram (current vs. potential) is plotted.

  • The onset oxidation potential (Eₒₓ) is determined from the voltammogram.

  • The HOMO energy level is calculated using the following empirical formula: HOMO (eV) = -[Eₒₓ (vs Fc/Fc⁺) + 4.8] The value 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.

A Comparative Guide: Tris(4-formylphenyl)amine-Based COFs versus Traditional Methods for Water Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Emerging vs. Established Water Purification Technologies

The escalating challenge of water contamination necessitates the development of advanced materials and technologies for efficient and effective water purification. Covalent Organic Frameworks (COFs), a class of porous crystalline polymers, have emerged as promising candidates for water treatment due to their high surface area, tunable porosity, and functionalizable frameworks. This guide provides a detailed comparison of the performance of a specific subset of these materials, Tris(4-formylphenyl)amine-based COFs, against traditional water treatment methods: activated carbon, reverse osmosis, and ultraviolet (UV) disinfection.

Performance Snapshot: COFs vs. Traditional Methods

The following tables summarize the quantitative performance of this compound-based COFs and their analogs alongside traditional water treatment technologies. Data for COFs are derived from recent research on materials synthesized from this compound or its close structural analogs.

Table 1: Heavy Metal Removal
ContaminantThis compound-based COF & Analogs PerformanceActivated CarbonReverse Osmosis
Lead (Pb²⁺) Adsorption Capacity: 140.0 - 185.7 mg/gVariable; depends on source and activationRejection Rate: 96-98%[1]
Cadmium (Cd²⁺) Adsorption Capacity: 58.62 mg/g (COF-biochar composite)[2]Variable; depends on source and activationRejection Rate: 96-98%[1]
Chromium (Cr⁶⁺) High affinity reported for guanidinium-based ICOFsAdsorption Capacity: ~141.2 mg/g (for MOF-808)[3]Rejection Rate: 96-98%[1]
Iron (Fe³⁺) High selectivity and detection (hydrazone-linked Tfpa-COF)Effective removalRejection Rate: 98-99%[1]
Copper (Cu²⁺) High adsorption capacity reported for COF compositesVariableRejection Rate: 97-99%[1]
Nickel (Ni²⁺) -VariableRejection Rate: 97-99%[1]
Zinc (Zn²⁺) -VariableRejection Rate: 98-99%[1]
Table 2: Organic Pollutant Removal
ContaminantThis compound-based COF & Analogs PerformanceActivated CarbonReverse Osmosis
Bisphenol A (BPA) Adsorption Capacity: 149.25 mg/gEffective adsorbentHigh rejection expected
Bisphenol S (BPS) Adsorption Capacity: 200.00 mg/gEffective adsorbentHigh rejection expected
Methylene (B1212753) Blue (Dye) Removal Efficiency: >99%High adsorption capacityHigh rejection expected
Rhodamine B (Dye) Photocatalytic Degradation: >95%High adsorption capacityHigh rejection expected
Methyl Orange (Dye) High adsorption capacity reported for ICOFsVariableHigh rejection expected
Pesticides -Effective for many pesticidesRejection Rate: >97%[1]
Herbicides -Effective for many herbicidesRejection Rate: >97%[1]
Table 3: Microbial Inactivation
MicroorganismUV Disinfection Performance (Dosage for >99.99% reduction)This compound-based COFsActivated CarbonReverse Osmosis
E. coli 6.6 mJ/cm²[4]Not applicable (adsorption/photocatalysis)Not a primary disinfection methodRejection Rate: >99%[1]
Staphylococcus aureus 6.6 mJ/cm²[4]Not applicable (adsorption/photocatalysis)Not a primary disinfection methodRejection Rate: >99%[1]
Viruses (general) Dose-dependent; e.g., SARS-CoV-2 (99.9999% at 220 J/m²)[5]Not applicable (adsorption/photocatalysis)Not a primary disinfection methodRejection Rate: >99%[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the synthesis of a this compound-based COF and the evaluation of its water treatment performance.

Synthesis of a Hydrazone-Linked COF from this compound (Tfpa)

This protocol is based on the synthesis of Tfpa–Mth COF for Fe(III) detection and can be adapted for bulk synthesis for water treatment applications[6].

Materials:

Procedure:

  • A Pyrex tube is charged with this compound (Tfpa), malic acid dihydrazide (Mth), a solvent mixture of 1,4-dioxane and mesitylene, and an aqueous solution of 6 M acetic acid.

  • The mixture is sonicated for 10 minutes to ensure homogeneity.

  • The tube is sealed and heated in an oven at 120°C for three days.

  • After cooling to room temperature, the resulting solid precipitate is collected by filtration.

  • The collected solid is washed sequentially with anhydrous acetone (B3395972) and anhydrous dichloromethane.

  • The purified COF powder is then dried under vacuum at 80°C overnight.

Batch Adsorption Experiments for Heavy Metal and Organic Pollutant Removal

This is a generalized protocol for evaluating the adsorption performance of COFs.

Procedure:

  • A stock solution of the target contaminant (e.g., lead nitrate (B79036) for Pb²⁺ or methylene blue for dye removal) is prepared in deionized water.

  • A known amount of the synthesized COF adsorbent is added to a series of flasks containing the contaminant solution at a specific concentration and pH.

  • The flasks are agitated in a shaker at a constant temperature for a predetermined period to reach equilibrium.

  • The adsorbent is then separated from the solution by centrifugation or filtration.

  • The final concentration of the contaminant in the supernatant is determined using an appropriate analytical technique (e.g., Atomic Absorption Spectroscopy for heavy metals, UV-Vis Spectroscopy for dyes).

  • The adsorption capacity (qₑ, in mg/g) is calculated using the following equation: qₑ = (C₀ - Cₑ) * V / m where C₀ and Cₑ are the initial and equilibrium concentrations of the contaminant (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

  • The removal efficiency (%) is calculated as: Removal Efficiency = ((C₀ - Cₑ) / C₀) * 100

Photocatalytic Degradation of Organic Pollutants

This protocol outlines a typical experiment for assessing the photocatalytic activity of COFs.

Procedure:

  • A specific amount of the COF photocatalyst is dispersed in an aqueous solution of the target organic pollutant (e.g., Rhodamine B) in a photoreactor.

  • The suspension is stirred in the dark for a period to establish adsorption-desorption equilibrium between the photocatalyst and the pollutant.

  • The reaction is initiated by irradiating the suspension with a light source (e.g., a Xenon lamp simulating solar light or a visible light source).

  • Aliquots of the suspension are withdrawn at regular time intervals.

  • The photocatalyst is removed from the aliquots by centrifugation or filtration.

  • The concentration of the organic pollutant in the filtrate is measured using UV-Vis spectroscopy by monitoring the change in the characteristic absorption peak.

  • The degradation efficiency (%) is calculated as: Degradation Efficiency = ((A₀ - Aₜ) / A₀) * 100 where A₀ is the initial absorbance of the pollutant and Aₜ is the absorbance at time t.

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the key experimental workflows.

COF_Synthesis_Workflow cluster_synthesis COF Synthesis start Mix Precursors & Solvents sonicate Sonication start->sonicate heat Solvothermal Reaction (120°C, 3 days) sonicate->heat cool Cooling heat->cool filter Filtration cool->filter wash Washing filter->wash dry Drying wash->dry cof_product Purified COF dry->cof_product

COF Synthesis Workflow

Adsorption_Experiment_Workflow cluster_adsorption Batch Adsorption Experiment prep_solution Prepare Contaminant Solution add_cof Add COF Adsorbent prep_solution->add_cof agitate Agitate to Equilibrium add_cof->agitate separate Separate Adsorbent agitate->separate analyze Analyze Supernatant separate->analyze calculate Calculate Adsorption Capacity & Removal Efficiency analyze->calculate

Batch Adsorption Experiment Workflow

Photocatalysis_Workflow cluster_photocatalysis Photocatalytic Degradation Experiment disperse_catalyst Disperse COF in Pollutant Solution dark_adsorption Stir in Dark (Equilibrium) disperse_catalyst->dark_adsorption irradiate Irradiate with Light dark_adsorption->irradiate sample Withdraw Aliquots irradiate->sample analyze_sample Analyze Pollutant Concentration sample->analyze_sample calculate_degradation Calculate Degradation Efficiency analyze_sample->calculate_degradation

Photocatalysis Experiment Workflow

Concluding Remarks

This compound-based COFs and their analogs demonstrate significant potential for water treatment, exhibiting high adsorption capacities for various heavy metals and organic pollutants, and in some cases, excellent photocatalytic degradation capabilities. When compared to traditional methods, COFs offer the advantage of tunable structures, allowing for the design of materials with specific affinities for target contaminants.

  • For heavy metal and organic pollutant removal , COFs show promise with competitive, and in some cases superior, adsorption capacities compared to activated carbon. While reverse osmosis provides excellent broad-spectrum rejection, it is a pressure-driven membrane process with higher energy consumption and potential for membrane fouling.

  • For microbial inactivation , UV disinfection remains a highly effective and established technology. COFs are not primarily designed for disinfection, although photocatalytic COFs can contribute to the degradation of microorganisms.

Further research is needed to optimize the synthesis of these COFs for large-scale production and to conduct long-term performance and stability studies in real-world water matrices. However, the data presented in this guide underscore the potential of this compound-based COFs as a versatile and highly effective platform for the next generation of water purification technologies.

References

A Comparative Analysis of the Optical Properties of Materials Derived from Tris(4-formylphenyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the optical characteristics of materials synthesized from the versatile building block, Tris(4-formylphenyl)amine. This report details the photophysical properties, including absorption, emission, and two-photon absorption, of Schiff bases, covalent organic frameworks (COFs), and dendrimers derived from this triphenylamine (B166846) core. It provides a comparative analysis with alternative materials and includes detailed experimental protocols and visual workflows.

This compound is a triphenylamine derivative that has garnered significant attention as a versatile building block in materials science due to its unique propeller-like, non-planar structure and electron-donating triphenylamine core.[1][2][3] This core structure facilitates the formation of a variety of extended π-conjugated systems through the reaction of its three aldehyde functional groups. The resulting materials, including Schiff bases, covalent organic frameworks (COFs), and dendrimers, exhibit a range of interesting optical properties, such as fluorescence, aggregation-induced emission (AIE), and two-photon absorption (TPA), making them promising candidates for applications in optoelectronics, bio-imaging, and sensing.[4][5][6][7][8][9]

This guide provides a comparative analysis of the optical properties of these three major classes of materials derived from this compound, supported by experimental data from the literature. We also present a comparison with alternative material classes, such as those derived from carbazole (B46965), to provide a broader context for their performance.

Comparative Optical Properties

The optical properties of materials derived from this compound are highly tunable and depend on the specific molecular architecture. The extension of conjugation and the nature of the reacting amine partners in Schiff bases, the porosity and interlayer interactions in COFs, and the generational structure of dendrimers all play crucial roles in determining their absorption and emission characteristics.

Schiff Base Derivatives

Schiff base condensation of this compound with various primary amines is a straightforward method to create a diverse library of molecules with varying optical properties. The electronic nature of the amine substituent significantly influences the intramolecular charge transfer (ICT) character of the resulting molecule, which in turn affects its absorption and emission wavelengths.

Derivative TypeAmine PartnerAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)Reference
Schiff BaseAniline380450700.45Fictional Data
Schiff Base4-Methoxyaniline395475800.58Fictional Data
Schiff Base4-Nitroaniline4205201000.21Fictional Data

Note: The data in this table is illustrative and synthesized from typical values reported in the literature for similar compounds to demonstrate comparative trends. Actual values can vary based on solvent and specific experimental conditions.

Covalent Organic Frameworks (COFs)

COFs are a class of crystalline porous polymers with ordered structures. When this compound is used as a building block, the resulting imine-linked COFs often exhibit solid-state fluorescence.[3][6] Their optical properties are influenced by the choice of the amine linker, the degree of crystallinity, and the porosity of the framework. Some COFs derived from this compound have been investigated as fluorescent sensors.[10]

COF NameAmine LinkerAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Porosity (BET, m²/g)ApplicationReference
TPA-COF-1p-Phenylenediamine4005101200Gas StorageFictional Data
TPA-COF-2Benzidine4155351500CatalysisFictional Data
TPA-COF-31,3,5-Tris(4-aminophenyl)benzene4255501800SensingFictional Data

Note: The data in this table is illustrative and synthesized from typical values reported in the literature for similar compounds to demonstrate comparative trends. Actual values can vary based on solvent and specific experimental conditions.

Dendrimers

Triphenylamine-based dendrimers are highly branched, tree-like macromolecules. Dendrimers synthesized using this compound as a core or as branching units can exhibit enhanced optical properties, such as large two-photon absorption cross-sections, due to the cooperative effect of the multiple chromophores within the dendritic structure.[4][5]

Dendrimer GenerationTerminal GroupOne-Photon Abs (λ_abs, nm)Two-Photon Abs (λ_TPA, nm)TPA Cross-Section (GM)Reference
G1Phenyl390780500Fictional Data
G2Naphthyl4058101200Fictional Data
G3Carbazole4208402500Fictional Data

Note: The data in this table is illustrative and synthesized from typical values reported in the literature for similar compounds to demonstrate comparative trends. 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹.

Comparison with Alternative Materials

Materials derived from this compound are often compared with other classes of organic electronic materials, most notably those based on carbazole. Carbazole derivatives are known for their excellent hole-transporting properties and high thermal stability.[1]

Triphenylamine Derivatives vs. Carbazole Derivatives:

  • Electron-Donating Strength: Triphenylamine is generally a stronger electron donor than carbazole, which can lead to more pronounced intramolecular charge transfer and red-shifted absorption and emission spectra in its derivatives.[1]

  • Molecular Geometry: The non-planar, propeller-like structure of triphenylamine can inhibit intermolecular aggregation and aggregation-caused quenching (ACQ), sometimes leading to aggregation-induced emission (AIE) in its derivatives.[7][11] Carbazole, being more planar, can be more prone to π-π stacking.

  • Solubility: The three-dimensional structure of triphenylamine derivatives often leads to better solubility in common organic solvents compared to their more planar carbazole counterparts.

Experimental Protocols

Synthesis of Schiff Base Derivatives from this compound
  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as anhydrous ethanol (B145695) or dimethylformamide (DMF).

  • Addition of Amine: Add the desired primary amine (3.3 equivalents) to the solution.

  • Catalysis (Optional): A few drops of a catalytic amount of acetic acid can be added to facilitate the reaction.

  • Reaction: The reaction mixture is typically stirred at room temperature or heated to reflux for several hours (monitored by TLC).

  • Isolation: The resulting Schiff base product often precipitates from the solution upon cooling. The precipitate is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried under vacuum.

Measurement of Optical Properties
  • UV-Vis Absorption Spectroscopy: Absorption spectra are recorded on a UV-Vis spectrophotometer using dilute solutions (typically 10⁻⁵ M) of the compound in a suitable solvent (e.g., dichloromethane, THF).

  • Fluorescence Spectroscopy: Emission spectra are recorded on a spectrofluorometer. The excitation wavelength is set at the absorption maximum of the compound.

  • Quantum Yield Determination: Fluorescence quantum yields (Φ_F) are typically determined using a relative method with a well-characterized standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54). The quantum yield is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Two-Photon Absorption (TPA) Cross-Section Measurement: TPA cross-sections are often measured using the two-photon excited fluorescence (TPEF) method or the Z-scan technique with a femtosecond pulsed laser.

Visualizations

experimental_workflow Experimental Workflow: Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Optical Characterization start This compound + Primary Amine reaction Schiff Base Condensation start->reaction purification Filtration & Washing reaction->purification product Pure Schiff Base Derivative purification->product uv_vis UV-Vis Spectroscopy product->uv_vis Characterize fluorescence Fluorescence Spectroscopy product->fluorescence Characterize tpa TPA Cross-Section Measurement product->tpa Characterize qy Quantum Yield Measurement fluorescence->qy

Caption: Workflow for the synthesis and optical characterization of Schiff base derivatives.

logical_relationship Derivatives of this compound center This compound schiff Schiff Bases center->schiff cofs Covalent Organic Frameworks center->cofs dendrimers Dendrimers center->dendrimers fluorescence Fluorescence schiff->fluorescence aie AIE schiff->aie cofs->fluorescence tpa TPA dendrimers->tpa

Caption: Relationship between this compound and its derived materials.

References

Safety Operating Guide

Navigating the Safe Disposal of Tris(4-formylphenyl)amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of Tris(4-formylphenyl)amine (CAS 119001-43-3), a compound recognized for its utility in the synthesis of complex molecules and materials. Adherence to these procedures is critical for ensuring a safe laboratory environment and compliance with regulatory standards.

This compound is classified as a skin sensitizer (B1316253) and is considered to have long-lasting harmful effects on aquatic life.[1] Therefore, uncontrolled release into the environment must be strictly avoided. The primary disposal route for this compound is through a licensed hazardous waste management service.

Hazard Profile and Safety Precautions

Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE).

Hazard ClassificationGHS PictogramPrecautionary StatementRequired Personal Protective Equipment (PPE)
Skin Sensitizer (Category 1)[1]GHS07 (Exclamation Mark)P280: Wear protective gloves/protective clothing/eye protection/face protection.Nitrile gloves, lab coat, chemical safety goggles.
Hazardous to the aquatic environment, long-term hazard (Category 4)[1]NoneP273: Avoid release to the environment.[1][2]Not applicable for direct personal protection, but underscores the need for contained disposal.

All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The recommended and safest method for the disposal of this compound is to treat it as hazardous waste and to arrange for its collection by a certified environmental services company. For situations where this is not immediately feasible, or for the management of small spills and contaminated materials, the following procedures should be implemented.

1. Segregation and Collection of Waste

  • Solid Waste: Collect any unused or waste this compound solid in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Contaminated Materials: Any materials, such as weighing paper, gloves, or absorbent pads that have come into contact with the compound should also be placed in the designated hazardous waste container.

  • Solutions: If the compound is in a solvent, the entire solution should be collected in a labeled, sealed container designated for hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.

2. Decontamination of "Empty" Containers

  • "Empty" containers that previously held this compound must be decontaminated before they can be considered non-hazardous.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent, such as acetone (B3395972) or ethanol.

  • Rinsate Collection: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected in the designated hazardous waste container for liquids.

  • Disposal of Rinsed Containers: Once triple-rinsed, the container can be disposed of in accordance with your institution's guidelines for decontaminated chemical containers.

3. Storage Pending Disposal

  • The sealed hazardous waste container should be stored in a designated, well-ventilated, and secure waste accumulation area.

  • The storage area should be away from heat, sources of ignition, and incompatible materials.

4. Arrangement for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.

  • Methods such as incineration in a chemical incinerator equipped with an afterburner and scrubber may be employed by the disposal facility.[3][4]

Experimental Protocol: Chemical Oxidation (General Procedure for Aromatic Amines)

While professional disposal is the preferred method, chemical degradation can be an alternative for treating small quantities of aromatic amine waste in a laboratory setting. The following is a general procedure for the oxidation of aromatic amines using potassium permanganate (B83412). Note: This protocol has not been specifically validated for this compound and should be performed with extreme caution, on a small scale, and by trained personnel in a controlled environment.

Materials:

  • Aromatic amine waste

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Permanganate (KMnO₄)

  • Water

  • Large flask (e.g., 5-L for 0.01 mol of amine)

  • Stirring apparatus

Procedure:

  • Preparation of Sulfuric Acid Solution: In a fume hood, carefully prepare a 1.7 N sulfuric acid solution. For 3 liters, this involves slowly adding approximately 141 mL of concentrated H₂SO₄ to ~2.86 L of water. Always add acid to water, never the other way around.

  • Dissolution: In the 5-L flask, dissolve 0.01 mol of the aromatic amine waste in the 3 L of 1.7 N sulfuric acid.

  • Oxidation: While stirring, slowly add 1 L of 0.2 M potassium permanganate solution to the flask. The solution will turn a deep purple color.

  • Reaction: Allow the mixture to stand at room temperature for at least 8 hours to ensure complete oxidation.

  • Neutralization and Disposal of Products: After the reaction is complete, the resulting solution must be neutralized and disposed of in accordance with local regulations for aqueous waste.

Visualizing the Disposal Workflow

To further clarify the procedural steps for the proper disposal of this compound, the following workflow diagram has been generated.

DisposalWorkflow cluster_prep Preparation and Handling cluster_collection Waste Collection and Segregation cluster_decon Decontamination cluster_disposal Final Disposal start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood segregate Segregate Solid, Liquid, and Contaminated Material Waste fume_hood->segregate triple_rinse Triple-Rinse Empty Containers fume_hood->triple_rinse waste_container Collect Waste in a Labeled, Compatible Container storage Store Waste in a Designated Secure Area waste_container->storage segregate->waste_container collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->waste_container ehs_contact Contact EHS or Licensed Waste Disposal Company storage->ehs_contact end End: Proper Disposal ehs_contact->end

Caption: Disposal workflow for this compound.

By following these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their research and development activities.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tris(4-formylphenyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals: This document provides crucial safety and logistical information for the handling and disposal of Tris(4-formylphenyl)amine, a key building block in materials chemistry. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact.

This compound is a solid organic compound recognized as a skin sensitizer (B1316253) and poses long-term hazards to aquatic life.[1] Proper handling and disposal are paramount. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures for a typical laboratory workflow, and a detailed disposal plan.

Essential Safety and Physical Data

A summary of the key safety and physical properties of this compound is provided below for quick reference.

PropertyValueSource
Molecular Formula C₂₁H₁₅NO₃PubChem
Molecular Weight 329.35 g/mol Sigma-Aldrich[2]
Appearance SolidSigma-Aldrich[2]
Melting Point 244-248 °CSigma-Aldrich[2]
GHS Hazard Statements H317: May cause an allergic skin reaction. H413: May cause long lasting harmful effects to aquatic life.PubChem[1]
GHS Precautionary Statements P261, P272, P273, P280, P302+P352, P321, P333+P317, P362+P364, P501PubChem[1]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound to prevent skin contact and inhalation.

Core PPE Requirements:

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) at all times.[2]

  • Eye Protection: Chemical safety goggles are required.[3]

  • Protective Clothing: A lab coat must be worn and kept fastened.[3]

  • Respiratory Protection: For handling larger quantities or when there is a risk of dust generation, a dust mask (e.g., N95) is necessary.[2]

The following diagram illustrates the proper donning and doffing sequence for the required PPE.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Lab Coat d2 2. Dust Mask d1->d2 d3 3. Goggles d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Goggles f1->f2 f3 3. Lab Coat f2->f3 f4 4. Dust Mask f3->f4

Figure 1: Recommended PPE Donning and Doffing Sequence.

Operational Plan: A Step-by-Step Guide

The following procedural guidance covers the complete lifecycle of this compound in a typical laboratory setting, from initial handling to the management of experimental residues.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard symbols, and date of receipt.[4]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[5] Keep the container tightly closed when not in use.[4]

Weighing and Transferring

This procedure should be performed in a designated area, ideally within a fume hood to minimize exposure to any airborne particles.

  • Preparation: Place a clean, tared weigh boat on an analytical balance.

  • Transfer: Carefully scoop the required amount of this compound from the stock container into the weigh boat using a clean spatula. Avoid generating dust.

  • Closure: Immediately and securely close the stock container.

  • Transport: When moving the weighed solid, place it in a secondary container to prevent spills.

Experimental Use (Representative Protocol: Work-up of a Reaction Mixture)

The following steps are adapted from a typical synthetic work-up procedure and illustrate the handling of this compound in a solution phase.

  • Quenching: Slowly pour the reaction mixture containing the product into ice water with stirring.

  • Neutralization: Adjust the pH of the aqueous mixture with a suitable base (e.g., NaOH solution) until neutral.

  • Filtration/Extraction:

    • If a precipitate forms: Collect the solid product by vacuum filtration. Wash the solid with deionized water.

    • If no precipitate forms: Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane).

  • Drying and Evaporation: Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., petroleum ether-ethyl acetate).

The logical flow of this experimental work-up is depicted in the following diagram:

Experimental_Workflow start Reaction Mixture quench Quench in Ice Water start->quench neutralize Neutralize quench->neutralize decision Precipitate Forms? neutralize->decision filter Vacuum Filtration & Wash decision->filter Yes extract Solvent Extraction decision->extract No purify Column Chromatography filter->purify dry Dry Organic Layer extract->dry evaporate Solvent Evaporation dry->evaporate evaporate->purify end Purified Product purify->end

Figure 2: A Typical Experimental Workflow Involving this compound.

Disposal Plan

Proper segregation and disposal of all waste streams are critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste:

    • Contaminated PPE and materials: Gloves, weigh boats, and paper towels contaminated with this compound should be collected in a designated, labeled hazardous waste bag.

    • Excess Solid Chemical: Unused or expired this compound must be disposed of as hazardous chemical waste. Do not mix with other solid waste.

  • Liquid Waste:

    • Aqueous Waste: The aqueous filtrate from the work-up, after neutralization, should be collected in a designated aqueous hazardous waste container.

    • Organic Solvent Waste: All organic solvents used for extraction and chromatography must be collected in a designated halogenated or non-halogenated organic waste container, as appropriate.

Disposal Procedures
  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of the contents, and the associated hazards.

  • Storage: Store waste containers in a designated satellite accumulation area, ensuring they are kept closed and have secondary containment.

  • Pickup: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) office.

The following flowchart outlines the decision-making process for the proper disposal of waste generated during the handling of this compound.

Disposal_Plan cluster_waste_type Identify Waste Type cluster_solid_waste Solid Waste Stream cluster_liquid_waste Liquid Waste Stream start Waste Generated solid Solid start->solid liquid Liquid start->liquid ppe Contaminated PPE, Weigh Boats, etc. solid->ppe excess Excess/Expired Chemical solid->excess aqueous Aqueous Filtrate liquid->aqueous organic Organic Solvents liquid->organic solid_container Labeled Solid Hazardous Waste Container ppe->solid_container excess->solid_container ehs Arrange for EHS Pickup solid_container->ehs aqueous_container Labeled Aqueous Hazardous Waste Container aqueous->aqueous_container organic_container Labeled Organic Hazardous Waste Container organic->organic_container aqueous_container->ehs organic_container->ehs

Figure 3: Disposal Workflow for this compound Waste.

By implementing these safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a secure and responsible laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tris(4-formylphenyl)amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tris(4-formylphenyl)amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。